Silodosin
Description
This compound is a selective antagonist of alpha(α)-1 adrenergic receptors that binds to the α1A subtype with the highest affinity. α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra: the α1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate. this compound was first approved by the FDA in October 2008 and it is also approved in Europe and Canada. This compound is available as oral capsules with common trade names Rapaflo and Urorec. It is indicated for the symptomatic treatment of benign prostatic hyperplasia in adults. Most commonly affecting males over the age of 40 years, benign prostatic hyperplasia is the non-malignant enlargement of the prostate gland, associated with lower urinary tract symptoms that have a negative impact on the quality of life of patients. This compound works by binding to α1A-adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction.
This compound is an alpha-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic alpha-Antagonist.
This compound is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. This compound is associated with a low rate of serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.
This compound is an orally available, alpha-1 adrenoreceptor (alpha-1a) selective antagonist that can be used to relieve symptoms of benign prostate hyperplasia (BPH). Upon administration, this compound selectively binds alpha-1a receptors located in the human prostate and bladder with high affinity and blocks signaling pathways mediated by alpha-1a. Blockade of these receptors causes smooth muscle relaxation, lowers intraurethral pressure, and results in improved urine flow and a reduction in the symptoms of BPH, such as difficulty with urinating, painful urination, urinary frequency and incomplete bladder emptying. In addition, this compound may be used to improve lower urinary tract symptoms, which can occur after receiving radiation therapy for prostate cancer.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for benign prostatic hyperplasia and has 5 investigational indications.
an alpha(1a)-adrenoceptor-selective antagonist; structure given in first source
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167045 | |
| Record name | Silodosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Silodosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
160970-54-7 | |
| Record name | Silodosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160970-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silodosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160970547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silodosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silodosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILODOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUZ39LUY82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Silodosin on Prostate Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of silodosin on prostate smooth muscle. It delves into the molecular interactions, signaling pathways, and physiological effects that underpin its therapeutic efficacy in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).
Executive Summary
This compound is a highly selective α1A-adrenergic receptor (α1A-AR) antagonist. Its primary mechanism of action involves the blockade of these receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2][3] This targeted antagonism leads to smooth muscle relaxation, thereby reducing urethral resistance and improving urinary outflow. This guide will detail the receptor selectivity of this compound, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate these actions.
Receptor Selectivity and Binding Affinity
The clinical efficacy and favorable side-effect profile of this compound are largely attributed to its high selectivity for the α1A-AR subtype over the α1B- and α1D-AR subtypes. The α1B-ARs are primarily located in blood vessels, and their blockade can lead to cardiovascular side effects such as orthostatic hypotension.
Quantitative Data on Receptor Affinity
The binding affinities of this compound and other α1-AR antagonists for the different receptor subtypes have been quantified in various studies. The dissociation constant (Ki) and the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) are key parameters in determining this selectivity.
| Compound | Receptor Subtype | Ki (nM) | pA2 Value | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) | Reference |
| This compound | α1A | 0.32 - 2.2 | 9.60 (Rabbit Prostate) | 162 - 583 | 50 - 55.5 | [4][5][6] |
| α1B | 52 - 186 | 7.15 (Rat Spleen) | [5][6] | |||
| α1D | 17.8 - 122 | 7.88 (Rat Thoracic Aorta) | [5][6] | |||
| Tamsulosin | α1A | 0.2 - 3.1 | ~10 - 40 | ~1 | [6] | |
| α1B | 2.0 - 12.5 | [6] | ||||
| α1D | 0.3 - 3.9 | [6] | ||||
| Prazosin | α1A | 0.2 - 1.0 | ~1 | ~1 | [5] | |
| α1B | 0.2 - 1.0 | [5] | ||||
| α1D | 0.2 - 1.0 | [5] |
Note: Ki and pA2 values can vary depending on the experimental conditions and tissues used.
Signaling Pathways Modulated by this compound
The Canonical Gq/11 Signaling Pathway
The α1A-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. The binding of endogenous catecholamines, such as norepinephrine (B1679862), to these receptors triggers a conformational change, leading to the activation of the downstream signaling cascade. This compound, as a competitive antagonist, prevents this activation.
The canonical signaling pathway is as follows:
-
Norepinephrine Binding: Norepinephrine released from sympathetic nerves binds to the α1A-AR on prostate smooth muscle cells.
-
Gq/11 Protein Activation: This binding activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ levels lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and an increase in prostatic tone.
This compound's Point of Intervention: this compound competitively blocks the initial step of this cascade by preventing norepinephrine from binding to the α1A-AR, thus inhibiting the entire downstream signaling pathway and promoting smooth muscle relaxation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Update on Efficacy, Safety and Clinical Indications in Urology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Silodosin's α1A-Adrenergic Receptor Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the α1A-adrenergic receptor (α1A-AR) selectivity profile of Silodosin, a cornerstone in the medical management of benign prostatic hyperplasia (BPH). By elucidating its high affinity and selectivity for the α1A-AR subtype, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction: The Clinical Significance of α1A-Adrenergic Receptor Selectivity
The α1-adrenergic receptors, a class of G protein-coupled receptors, are comprised of three subtypes: α1A, α1B, and α1D.[1][2][3] These receptors are crucial in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine.[1][3] In the context of the lower urinary tract, the α1A-AR subtype is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra.[4][5] Its activation by norepinephrine leads to smooth muscle contraction, which can constrict the urethra and impede urine flow in individuals with BPH.[4]
This compound is a potent and highly selective α1A-AR antagonist.[4][6][7] Its therapeutic efficacy in alleviating the lower urinary tract symptoms (LUTS) associated with BPH stems from its ability to competitively inhibit norepinephrine binding to α1A-ARs.[4] This action leads to the relaxation of smooth muscle in the prostate and bladder neck, resulting in an increased urethral lumen, reduced resistance to urinary flow, and symptomatic relief.[4][5] The high selectivity of this compound for the α1A subtype is a key attribute, as it minimizes the effects on α1B- and α1D-ARs, which are primarily located in blood vessels.[5][8][9] This uroselectivity contributes to a favorable cardiovascular safety profile, with a lower incidence of blood pressure-related side effects like orthostatic hypotension compared to less selective α1-blockers.[7][10][11]
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound for the α1A-AR subtype has been quantified through in vitro radioligand binding assays. These studies determine the binding affinity (Ki) of the drug for each of the α1-AR subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |
| This compound | 0.036 | 21.0 | 2.0 | 583.3 | 55.5 |
| Tamsulosin | 0.019 | 0.29 | 0.063 | 15.2 | 3.32 |
| Naftopidil | 3.7 | 20.1 | 1.2 | 5.4 | 0.32 |
| Prazosin | 0.17 | 0.25 | 0.066 | 1.47 | 0.39 |
Data compiled from studies using Chinese hamster ovary cells expressing human α1-AR subtypes.[12]
As the data indicates, this compound exhibits a significantly higher affinity for the α1A-AR subtype compared to the α1B- and α1D-AR subtypes.[12] Notably, its selectivity for α1A over α1B is 583-fold, a characteristic that underpins its uroselective profile.[10][12]
Experimental Protocols
The determination of the α1A-AR selectivity profile of this compound relies on established in vitro pharmacological assays.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To quantify the affinity (Ki) of this compound for human α1A-, α1B-, and α1D-adrenergic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Mouse-derived LM (tk-) cells are transfected to express one of the three human α1-AR subtypes (α1A, α1B, or α1D). The cells are cultured and harvested, followed by homogenization and centrifugation to prepare a membrane fraction rich in the expressed receptors.[13][14]
-
Competitive Binding Experiment: The cell membrane preparations are incubated with a constant concentration of a radiolabeled ligand, typically [3H]-prazosin, which binds to all α1-AR subtypes.[13][14]
-
Incubation with Test Compound: Varying concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptors.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
In Vitro Functional Assays (Tissue Bath Studies)
These experiments assess the functional antagonist activity of a compound on isolated tissues that predominantly express a specific receptor subtype.
Objective: To determine the functional potency (pA2 or pKb values) of this compound in antagonizing noradrenaline-induced contractions in tissues rich in specific α1-AR subtypes.
Methodology:
-
Tissue Preparation: Isolated tissues representing organs with high densities of specific α1-AR subtypes are used. For example:
-
Tissue Mounting: The isolated tissues are mounted in an organ bath (Magnus apparatus) containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).[14]
-
Contraction Measurement: The tissues are connected to an isometric force transducer to record contractile responses.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist, typically noradrenaline, is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (e.g., this compound) for a defined period.
-
Shift in Concentration-Response Curve: Following incubation with the antagonist, a second cumulative concentration-response curve to noradrenaline is generated. The presence of a competitive antagonist will cause a rightward shift in the concentration-response curve.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 or pKb value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA2 value indicates greater antagonist potency. This compound has been shown to strongly antagonize noradrenaline-induced contractions in rabbit lower urinary tract tissues with pA2 or pKb values of 9.60 (prostate), 8.71 (urethra), and 9.35 (bladder trigone).[14] In contrast, the pA2 values for antagonizing contractions in the rat spleen and thoracic aorta were 7.15 and 7.88, respectively.[14]
Signaling Pathways and Molecular Interactions
The binding of this compound to the α1A-AR prevents the initiation of the downstream signaling cascade that leads to smooth muscle contraction.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-AR subtypes, which are Gq protein-coupled receptors, initiates a well-defined signaling cascade.[2]
Caption: The α1-AR signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[2] The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).[2] This cascade ultimately leads to the phosphorylation of various proteins that regulate the contractile machinery, resulting in smooth muscle contraction.
Molecular Determinants of this compound's Selectivity
Recent structural studies have elucidated the molecular basis for this compound's high selectivity for the α1A-AR. The trifluoroethoxy moiety of the this compound molecule plays a crucial role in its subtype selectivity.[15] Specific amino acid residues within the α1A-AR, namely V185(5.39) and M292(6.55), form specific interactions with this trifluoroethoxy group.[15] These residues are less conserved across the other α1-AR subtypes, and their conformation in the α1A-AR creates a binding pocket that accommodates this compound with high affinity.[15] Mutagenesis studies have confirmed that these residues are key determinants of α1A-AR subtype selectivity for this compound.[15]
Experimental Workflow for Determining Receptor Selectivity
The process of characterizing the receptor selectivity profile of a compound like this compound involves a logical progression of experiments.
Caption: A streamlined workflow for determining the α1-adrenergic receptor selectivity of a compound.
Logical Relationship of this compound's Selectivity Profile
The high selectivity of this compound for the α1A-AR directly correlates with its clinical efficacy and safety profile.
Caption: The relationship between this compound's receptor selectivity and its clinical effects.
Conclusion
The pharmacological profile of this compound is distinguished by its exceptionally high selectivity for the α1A-adrenergic receptor subtype. This uroselectivity, supported by robust in vitro binding and functional data, is the cornerstone of its clinical utility in the treatment of benign prostatic hyperplasia. By preferentially targeting the α1A-ARs in the lower urinary tract, this compound effectively alleviates urinary symptoms while minimizing cardiovascular side effects associated with the blockade of α1B- and α1D-ARs. A thorough understanding of this selectivity profile, the experimental methodologies used for its characterization, and the underlying molecular interactions is essential for the continued development of targeted and safer therapies for BPH and related conditions.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. [Profile of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New clinical evidence of this compound, an α(1A) selective adrenoceptor antagonist, in the treatment for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Management of benign prostatic hyperplasia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of Silodosin in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Silodosin, a selective alpha-1A adrenoceptor antagonist. The following sections detail quantitative pharmacokinetic parameters, experimental methodologies, and metabolic pathways in key preclinical species, offering valuable insights for researchers and professionals involved in drug development.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily rats and dogs. The data reveals rapid absorption and species-specific differences in bioavailability and clearance. The following tables summarize the key pharmacokinetic parameters of this compound following oral and intravenous administration in these models.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Administration in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Absolute Bioavailability (%) | Reference(s) |
| Rat (Male) | 1 | 134 ± 35 | ~2 | 345 ± 76 | ~2 | ~9 | [1][2] |
| Dog (Male) | 1 | 224 ± 78 | ~2 | 1130 ± 340 | ~2 | ~25 | [1][2] |
| Monkey (Cynomolgus) | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in cited literature |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. N/A: Not Available.
Table 2: Pharmacokinetic Parameters of this compound Following a Single Intravenous Administration in Preclinical Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference(s) |
| Rat (Male) | 0.5 | 430 ± 89 | 205 ± 34 | ~2 | 41.0 ± 6.8 | 4.8 ± 0.8 | [1][2] |
| Dog (Male) | 0.5 | 385 ± 98 | 450 ± 110 | ~2 | 18.5 ± 4.7 | 2.2 ± 0.5 | [1][2] |
| Monkey (Cynomolgus) | N/A | N/A | N/A | N/A | N/A | N/A | Data not available in cited literature |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. N/A: Not Available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are representative protocols for oral and intravenous administration of this compound in rats and dogs, as well as the analytical method for plasma concentration determination.
Animal Models and Housing
-
Rats: Male Sprague-Dawley or Wistar rats weighing 200-250 g are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Dogs: Male Beagle dogs weighing 8-12 kg are a standard model. They are housed individually in cages in a temperature and humidity-controlled room with a 12-hour light/dark cycle, with access to standard dog food and water.
Oral Administration Protocol (Rat)
A standard oral gavage procedure is utilized for administering this compound to rats.
Intravenous Administration Protocol (Dog)
For intravenous administration in dogs, a slow bolus injection or infusion is typically performed.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma samples is typically achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant.
-
Chromatography: Separation is performed on a C18 reverse-phase column with a mobile phase gradient consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile/methanol).
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound
The ADME properties of this compound have been investigated in preclinical models, revealing its metabolic fate.
Absorption
This compound is rapidly absorbed after oral administration in both rats and dogs, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 2 hours post-dose.[1][2] The absolute bioavailability, however, shows significant interspecies variability, being approximately 9% in rats and 25% in dogs.[1][2]
Distribution
Following absorption, this compound is widely distributed throughout the body.[1] In rats, the highest concentrations of radio-labeled this compound were found in the liver and kidneys.[1] The volume of distribution exceeds total body water, indicating extensive tissue distribution.[1] Plasma protein binding is approximately 80% in both rats and dogs.[1]
Metabolism
This compound is extensively metabolized, primarily in the liver. The main metabolic pathways differ between species. In humans, major metabolites are formed through glucuronidation (mediated by UGT2B7) and oxidation via alcohol and aldehyde dehydrogenases.[1] In contrast, glucuronide conjugates are not detected in the plasma of rats or dogs.[1] In these preclinical species, oxidative metabolism via cytochrome P450 enzymes, particularly CYP3A4, is a significant pathway.[1]
Excretion
The primary route of excretion for this compound and its metabolites is through the feces.[1] Following a single oral dose of radio-labeled this compound, the majority of the radioactivity is recovered in the feces, with a smaller portion excreted in the urine.[1]
ADME Signaling Pathway
The following diagram illustrates the key steps in the absorption, distribution, metabolism, and excretion of this compound in preclinical models.
Conclusion
This technical guide summarizes the key pharmacokinetic and bioavailability data for this compound in preclinical rat and dog models. The provided experimental protocols and ADME pathway diagram offer a foundational understanding for researchers in the field of drug development. A notable data gap exists for the in-vivo pharmacokinetic profile of this compound in non-human primates, which warrants further investigation to provide a more complete preclinical picture. The observed species differences in metabolism and bioavailability underscore the importance of careful species selection and data interpretation when extrapolating preclinical findings to human clinical trials.
References
The Next Generation of Uroselective Agents: A Technical Guide to the Discovery and Synthesis of Novel Silodosin Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silodosin, a highly selective α1A-adrenoceptor antagonist, has established itself as a key therapeutic agent for the management of benign prostatic hyperplasia (BPH). Its efficacy in alleviating lower urinary tract symptoms (LUTS) with a favorable cardiovascular safety profile has spurred further research into novel analogs with potentially improved properties. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of new this compound analogs. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the synthetic strategies, experimental protocols, and structure-activity relationships (SAR) that are pivotal in this evolving field. This document details the intricate signaling pathways of α1-adrenoceptors, presents key quantitative data in structured tables for comparative analysis, and outlines detailed experimental workflows, from chemical synthesis to in vivo evaluation.
Introduction: The Rationale for Novel this compound Analogs
Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to bothersome LUTS.[1] The primary mechanism underlying the therapeutic effect of this compound is the blockade of α1A-adrenoceptors, which are predominantly located in the prostate, bladder neck, and prostatic urethra.[1] This selective antagonism leads to smooth muscle relaxation and improved urinary flow, with minimal impact on blood pressure due to lower affinity for α1B-adrenoceptors found in blood vessels.[2]
The quest for novel this compound analogs is driven by several key objectives:
-
Enhanced Selectivity: To further improve the selectivity for α1A and/or α1D-adrenoceptors over the α1B subtype, potentially reducing the risk of cardiovascular side effects even further.
-
Improved Pharmacokinetic Profile: To develop analogs with optimized absorption, distribution, metabolism, and excretion (ADME) properties, such as longer half-life for once-daily dosing or reduced metabolic liabilities.
-
Novel Chemical Scaffolds: To explore new chemical entities that mimic the pharmacophore of this compound but possess unique intellectual property and potentially different secondary activities.
-
Alternative Therapeutic Applications: Investigating the potential of this compound analogs in other conditions where α1-adrenoceptors play a role.
The α1-Adrenergic Receptor Signaling Pathway
Understanding the signaling cascade initiated by α1-adrenoceptor activation is fundamental to the rational design of novel antagonists. These receptors are G protein-coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), primarily couple to Gq/11 proteins.[3]
Synthesis of Novel this compound Analogs
The synthesis of novel this compound analogs often involves multi-step reaction sequences, starting from commercially available materials. A common strategy involves the modification of the key structural components of the this compound molecule: the indoline (B122111) core, the propanolamine (B44665) side chain, and the 2-(2,2,2-trifluoroethoxy)phenoxy moiety.
One notable approach has been the synthesis of arylsulfonamide derivatives of (aryloxy)ethyl alicyclic amines.[2] This strategy combines the 2-(2,2,2-trifluoroethoxy)phenoxy fragment of this compound with an alicyclic amine core functionalized with an arylsulfonamide group.[2]
Quantitative Data Summary
The following tables summarize the in vitro biological data for a selection of novel this compound analogs, providing a basis for structure-activity relationship (SAR) analysis.
Table 1: α1- and α2-Adrenoceptor Binding Affinities (Ki, nM) of Novel Arylsulfonamide Analogs [2]
| Compound | R1 | Enant. | n | m | R | α1 Ki (nM) ± SEM | α2 Ki (nM) ± SEM | Sα2/α1 |
| 8 | H | Rac | 1 | 1 | 4-F | 19 ± 2 | 316 ± 21 | 16.6 |
| 9 | H | Rac | 1 | 1 | 3-Cl, 2-F | 50 ± 3 | 858 ± 44 | 17.2 |
| 10 | H | Rac | 1 | 1 | 4-Cl, 2-F | 52 ± 4 | 745 ± 51 | 14.3 |
| 11 | H | Rac | 1 | 1 | 3-Cl, 2-OCH3 | 201 ± 15 | >10000 | >49.8 |
| 12 | H | Rac | 1 | 1 | 3,4-di-OCH3 | 114 ± 8 | 1021 ± 78 | 8.9 |
| 13 | H | R | 0 | 2 | 4-F | 171 ± 11 | 2435 ± 155 | 14.2 |
| 14 | H | S | 0 | 2 | 4-F | 169 ± 12 | 1854 ± 111 | 11.0 |
| 15 | H | R | 0 | 2 | 3-Cl, 2-F | 110 ± 9 | 1543 ± 99 | 14.0 |
| 16 | H | S | 0 | 2 | 3-Cl, 2-F | 101 ± 8 | 1110 ± 87 | 11.0 |
| 17 | H | R | 0 | 2 | 3,4-di-OCH3 | 89 ± 7 | 876 ± 65 | 9.8 |
| 18 | H | S | 0 | 2 | 3,4-di-OCH3 | 85 ± 6 | 789 ± 59 | 9.3 |
Table 2: Functional Activity (EC50/IC50, nM) and Metabolic Stability of Selected Analogs [2]
| Compound | α1A | α1B | α1D | Clint (µL/min/mg) |
| 9 | 0.8 (Ant) | 4.1 (Ant) | 1.1 (Ant) | 67 |
| 10 | 1.8 (Ant) | 9.8 (Ant) | 2.5 (Ant) | 88 |
| Tamsulosin | - | - | - | 41 |
Ant: Antagonist
Experimental Protocols
General Synthetic Procedure for Arylsulfonamide Analogs[2]
A detailed, step-by-step synthesis for a representative analog (Compound 9) is provided below:
-
Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol (Key Intermediate):
-
Guaiacol is alkylated with 2-iodo-1,1,1-trifluoroethane in the presence of potassium carbonate in DMF at 90°C for 24 hours to yield 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.
-
The resulting intermediate is demethylated using boron tribromide in anhydrous dichloromethane (B109758) to afford the key phenol intermediate.
-
-
Synthesis of the Final Compound:
-
The phenol intermediate is alkylated with 1,2-dibromoethane using potassium carbonate and potassium iodide in acetone (B3395972) at 60°C for 48 hours to give the corresponding (aryloxy)ethyl bromide.
-
This bromide is then reacted with Boc-protected 4-aminomethyl-piperidine in the presence of potassium carbonate and potassium iodide in acetone at 60°C for 24 hours.
-
The Boc protecting group is removed using trifluoroacetic acid in dichloromethane.
-
The resulting free amine is reacted with 3-chloro-2-fluorobenzenesulfonyl chloride in the presence of triethylamine (B128534) in dichloromethane at 0°C to yield the final product, compound 9.
-
In Vitro α1-Adrenoceptor Binding Assay[2]
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing human α1A, α1B, or α1D-adrenoceptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).
-
Procedure:
-
Membrane preparations are incubated with [3H]-Prazosin and various concentrations of the test compounds.
-
Non-specific binding is determined in the presence of 10 µM phentolamine.
-
Incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Calcium Mobilization)[2]
-
Cell Line: CHO cells stably expressing human α1A, α1B, or α1D-adrenoceptors.
-
Assay: Measurement of intracellular calcium levels using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are seeded in 96-well plates and loaded with the calcium-sensitive dye.
-
The baseline fluorescence is measured.
-
Cells are pre-incubated with various concentrations of the antagonist (test compound).
-
An EC80 concentration of an agonist (e.g., phenylephrine) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
IC50 values are determined from the concentration-response curves.
-
In Vivo Evaluation in a Canine Model of BPH[4][5]
-
Animal Model: Male beagle dogs.
-
Procedure:
-
Animals are anesthetized.
-
A pressure catheter is inserted into the prostatic urethra to measure prostatic urethral pressure.
-
An α1-agonist (e.g., epinephrine or phenylephrine) is administered intravenously to induce an increase in prostatic pressure.
-
Dose-response curves for the agonist are generated.
-
The test compound (novel this compound analog) is administered intravenously.
-
The agonist dose-response curves are repeated in the presence of the antagonist to determine its potency in blocking the agonist-induced contraction of the prostate.
-
Inhibitory constants (Ki) are calculated to compare the in vivo efficacy of different analogs.[4]
-
Experimental and Drug Discovery Workflow
The discovery of novel this compound analogs follows a structured workflow, from initial design to preclinical evaluation.
Conclusion and Future Directions
The exploration of novel this compound analogs continues to be a promising avenue for the development of next-generation therapies for BPH. The arylsulfonamide derivatives highlighted in this guide demonstrate that modifications to the this compound scaffold can yield compounds with high potency and selectivity. Future research will likely focus on:
-
Fine-tuning Selectivity: Further optimization of the chemical structure to achieve even greater selectivity for the α1A-adrenoceptor, potentially leading to an improved side-effect profile.
-
Exploration of Novel Scaffolds: Moving beyond simple modifications to discover entirely new chemical classes of α1A-adrenoceptor antagonists.
-
Dual-Targeting Ligands: Designing molecules that can modulate other relevant targets in BPH, in addition to the α1A-adrenoceptor.
-
Advanced In Vivo Models: Utilizing more sophisticated animal models that better recapitulate the pathophysiology of human BPH to improve the predictive value of preclinical studies.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of urology through innovative drug discovery. The detailed methodologies and compiled data provide a springboard for the design and synthesis of superior this compound analogs, with the ultimate goal of improving the quality of life for patients with BPH.
References
- 1. A Comprehensive Review of the Clinical Evidence on the Efficacy, Effectiveness, and Safety of this compound for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic relationships of alpha-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biovis.net [biovis.net]
- 4. auajournals.org [auajournals.org]
Silodosin Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a highly selective α1A-adrenoceptor antagonist used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). Its efficacy is rooted in its ability to relax the smooth muscle of the prostate, bladder neck, and prostatic urethra, which are predominantly regulated by α1A-adrenoceptors. A key advantage of this compound is its high selectivity for the α1A subtype over the α1B and α1D subtypes, which are more prevalent in blood vessels. This selectivity minimizes cardiovascular side effects like orthostatic hypotension. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, detailing the molecular features crucial for its high affinity and selectivity. The guide also outlines the experimental protocols for key assays used in its development and visualizes critical pathways and workflows.
Core Structure of this compound
The chemical structure of this compound, (-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy) phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide, is comprised of several key moieties that contribute to its pharmacological profile:
-
Indole (B1671886) Ring: Forms the core scaffold of the molecule.
-
Ethyl-aminopropyl Side Chain: Connects the indole and phenoxy moieties and is crucial for receptor interaction. The (R)-configuration of the propyl group is essential for high affinity.
-
Phenoxy Group with a 2,2,2-Trifluoroethoxy Substitution: This group plays a pivotal role in the high α1A-selectivity.
-
3-Hydroxypropyl Group: A substituent on the indole nitrogen.
-
Carboxamide Group: Located at the 7-position of the indole ring.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound structure have elucidated the contributions of each component to its binding affinity and selectivity for α1-adrenoceptor subtypes.
Key Findings from SAR Studies:
-
The Trifluoroethoxy Moiety is Critical for α1A-Selectivity: The 2,2,2-trifluoroethoxy group on the phenoxy ring is a key determinant of this compound's high selectivity for the α1A-adrenoceptor. Structural studies have revealed that this group interacts with non-conserved amino acid residues, specifically methionine at position 292 (M292) and valine at position 185 (V185), within the binding pocket of the α1A-adrenoceptor.[1] These residues are different in the α1B and α1D subtypes, providing a structural basis for the observed selectivity.
-
The (R)-Configuration of the Aminopropyl Side Chain is Essential: The stereochemistry of the aminopropyl side chain is crucial for potent α1A-adrenoceptor antagonism. The (R)-enantiomer exhibits significantly higher affinity than the (S)-enantiomer.
-
Modifications of the Indole Scaffold: Changes to the indole core can impact affinity and selectivity. For instance, replacing the indole with other heterocyclic systems or modifying its substituents can lead to altered pharmacological profiles.
-
The Alicyclic Amine Core: In studies of this compound-based arylsulfonamide derivatives, a 4-aminomethylpiperidine core was found to be preferential for α1-AR binding over a 3-aminopyrrolidine (B1265635) analog.
-
Substituents on the Phenyl Ring of the Arylsulfonamide Moiety: In the arylsulfonamide series of this compound analogs, the nature and position of substituents on the terminal phenyl ring significantly influence selectivity over α1B and α2-adrenoceptors.
Quantitative SAR Data
The following tables summarize the binding affinities and functional activities of this compound and some of its analogs for the α1-adrenoceptor subtypes.
Table 1: Binding Affinities (Ki, nM) of this compound and Other α1-Adrenoceptor Antagonists
| Compound | α1A | α1B | α1D | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |
| This compound | 0.32 | 180 | 18 | 563 | 56 |
| Tamsulosin | 0.23 | 2.5 | 0.36 | 11 | 1.6 |
| Prazosin | 0.16 | 0.23 | 0.45 | 1.4 | 2.8 |
| Naftopidil | 3.0 | 11 | 1.2 | 3.7 | 0.4 |
Data compiled from multiple sources.
Table 2: Binding Affinities (Ki, nM) and Functional Activity (EC50/IC50, nM) of this compound-Based Arylsulfonamide Derivatives
| Compound | α1 Ki (nM) | α2 Ki (nM) | α1/α2 Selectivity | α1A EC50/IC50 (nM) | α1B EC50/IC50 (nM) | α1D EC50/IC50 (nM) |
| 8 | 19 | 400 | 21.1 | 0.6 (Ant) | 2.8 (Ant) | 0.9 (Ant) |
| 9 | 50 | 858 | 17.2 | 0.8 (Ant) | 4.0 (Ant) | 1.1 (Ant) |
| 10 | 43 | 664 | 15.4 | 0.7 (Ant) | 3.5 (Ant) | 1.0 (Ant) |
| Tamsulosin | - | - | - | 0.3 (Ant) | 1.5 (Ant) | 0.2 (Ant) |
Ant = Antagonist. Data from a study on novel this compound-based arylsulfonamide derivatives.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for human α1A, α1B, and α1D-adrenoceptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
Radioligand: [3H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Washing Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Phentolamine (B1677648) (10 µM).
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).
-
50 µL of test compound at the desired concentration.
-
50 µL of [3H]-Prazosin (final concentration ~0.1-0.5 nM).
-
100 µL of cell membrane suspension (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold washing buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an agonist in cells expressing a specific α1-adrenoceptor subtype.
Materials:
-
CHO or HEK293 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Norepinephrine (B1679862) or Phenylephrine.
-
Test compounds at various concentrations.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader capable of kinetic measurements (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C in the dark.
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add the agonist (e.g., norepinephrine at a concentration that elicits an EC80 response) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound by comparing the peak fluorescence in the presence of the compound to the control (agonist alone). Calculate the IC50 values by plotting the percentage of inhibition against the log of the antagonist concentration.
Visualizations
α1A-Adrenoceptor Signaling Pathway
References
In-vitro characterization of Silodosin's receptor binding affinity
An In-Depth Technical Guide to the In-Vitro Characterization of Silodosin's Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro pharmacological properties of this compound, with a primary focus on its binding affinity and functional antagonism at α1-adrenergic receptor subtypes. This compound is a highly selective α1A-adrenoceptor antagonist utilized in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] Its efficacy is rooted in its high affinity for the α1A-adrenoceptor subtype, which is predominant in the smooth muscle of the prostate, bladder neck, and urethra.[1][4]
Quantitative Analysis of Receptor Binding Affinity
The in-vitro binding affinity of this compound for the human α1-adrenergic receptor subtypes (α1A, α1B, and α1D) is primarily determined through competitive radioligand binding assays.[1] These assays measure the concentration of this compound required to displace a specific radioligand from the receptor, yielding the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
This compound demonstrates exceptionally high affinity and selectivity for the α1A-adrenoceptor compared to the α1B and α1D subtypes.[3][4][5] This selectivity is crucial for its clinical profile, minimizing cardiovascular side effects typically associated with the blockade of α1B-adrenoceptors in blood vessels.[6][7]
Table 1: this compound Binding Affinity (Ki) at Human α1-Adrenoceptor Subtypes
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | α1B/α1A Selectivity Ratio | α1D/α1A Selectivity Ratio |
| This compound | 0.32 - 0.69 | 100 - 380 | 18 - 35 | 162 - 583 | 50 - 55.5 |
| Tamsulosin | 0.2 - 3.7 | 4.6 - 19 | 1.1 - 2.5 | ~10 - 15 | ~3 |
| Naftopidil | 6.8 - 18 | 29 - 130 | 3.9 - 4.2 | ~4 | ~0.6 |
| Prazosin | 0.1 - 0.6 | 0.2 - 0.7 | 0.4 - 2.1 | ~1 | ~3 |
Data compiled from multiple sources.[3][4][5][8] Ratios are calculated based on the provided Ki values and may vary between studies.
Functional Antagonism
Functional assays are conducted to determine the potency of this compound as an antagonist in a physiological context. These experiments typically involve measuring the inhibitory effect of this compound on agonist-induced contractions in isolated tissues that have a high density of specific α1-adrenoceptor subtypes.[9][10] The potency of a competitive antagonist is expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[11] A higher pA2 value signifies greater antagonist potency.
Table 2: this compound Functional Antagonist Potency (pA2) in Isolated Tissues
| Tissue | Predominant Receptor | Agonist | pA2 Value |
| Rabbit Prostate | α1A-AR | Noradrenaline | 9.60 |
| Rabbit Urethra | α1A-AR | Noradrenaline | 8.71 |
| Rabbit Bladder Trigone | α1A-AR | Noradrenaline | 9.35 |
| Rat Spleen | α1B-AR | Noradrenaline | 7.15 |
| Rat Thoracic Aorta | α1D-AR | Noradrenaline | 7.88 |
Data from functional pharmacological studies.[9][10]
Signaling Pathway
α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[5][6] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells. This compound acts as a competitive antagonist, binding to the α1A-adrenoceptor and preventing the agonist from initiating this signaling cascade, thereby promoting smooth muscle relaxation.[6]
α1A-adrenoceptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.[1][12]
Objective: To quantify the affinity of this compound for α1A, α1B, and α1D-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Utilize cell lines (e.g., mouse-derived LM (tk-) cells) stably expressing a single subtype of the human α1-adrenoceptor (α1A, α1B, or α1D).[8][9]
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.[1][13]
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a non-selective α1-antagonist radioligand (e.g., [3H]-prazosin), and varying concentrations of unlabeled this compound.[1][9]
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist).
-
Incubate the plate to allow the binding reaction to reach equilibrium.[13]
-
-
Separation and Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][14]
-
Experimental workflow for determining binding affinity via radioligand assay.
Functional Antagonism Assay (Schild Analysis)
This protocol describes the methodology for determining the functional potency (pA2) of this compound.[9][10]
Objective: To determine the pA2 value of this compound in isolated tissues expressing specific α1-adrenoceptor subtypes.
Methodology:
-
Tissue Preparation:
-
Isolate tissues with high densities of the desired α1-AR subtype (e.g., rabbit prostate for α1A, rat spleen for α1B, rat thoracic aorta for α1D).[10]
-
Mount the tissues in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
-
Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for an agonist (e.g., noradrenaline) to establish a baseline contractile response.
-
Wash the tissue and allow it to return to its resting state.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period.
-
Generate a second agonist concentration-response curve in the presence of this compound.
-
Repeat this process with several different concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (x), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[11]
-
Plot log(x-1) on the y-axis against the negative logarithm of the molar concentration of this compound (pA) on the x-axis.
-
For a competitive antagonist, this should yield a straight line with a slope of 1.
-
The pA2 value is determined from the x-intercept of the Schild plot.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Management of benign prostatic hyperplasia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is this compound Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Pa2 determination | PPTX [slideshare.net]
Off-target effects of Silodosin at the molecular level
Technical Deep-Dive into the Off-Target Molecular Profile of Silodosin**
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
This technical guide provides a comprehensive analysis of the off-target molecular interactions of this compound, a highly selective α1A-adrenoceptor (AR) antagonist. While its primary therapeutic effect in treating the signs and symptoms of benign prostatic hyperplasia (BPH) is well-established, a thorough understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy assessment. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key molecular pathways and experimental workflows.
Introduction: The Uroselectivity of this compound
This compound is a next-generation α1-AR antagonist designed for high selectivity towards the α1A-adrenoceptor subtype, which is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra.[1] This targeted action leads to smooth muscle relaxation, alleviating lower urinary tract symptoms (LUTS) associated with BPH.[1][2] The key advantage of this compound lies in its superior "uroselectivity" compared to older α-blockers.[3][4] This is defined by its significantly lower affinity for the α1B-adrenoceptor subtype, which is largely located on vascular smooth muscle.[5] By minimizing α1B-AR blockade, this compound reduces the incidence of cardiovascular side effects like orthostatic hypotension that are common with less selective agents.[2][6]
Core Pharmacological Activity and Off-Target Binding Profile
The primary mechanism of this compound is the competitive antagonism of α1A-adrenoceptors. However, like any small molecule, it possesses the potential to interact with other receptors, albeit at lower affinities. These "off-target" interactions are critical to understand as they can contribute to the drug's overall clinical profile, including potential side effects.
The selectivity of this compound is best understood by comparing its binding affinities (Ki values) for the different α1-adrenoceptor subtypes. A lower Ki value signifies a higher binding affinity. Radioligand binding assays are the standard method for determining these values.[7]
| Target Receptor | This compound Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) | Reference |
| α1A-Adrenoceptor | 0.32 - 0.65 | - | - | [5] |
| α1B-Adrenoceptor | 188 - 370 | 162 - 583 | - | [5][8] |
| α1D-Adrenoceptor | 36 - 110 | - | 55.5 | [5][8] |
Table 1: Comparative binding affinities of this compound for human α1-adrenoceptor subtypes. Ki values represent the dissociation constant, a measure of binding affinity. Selectivity ratios are calculated from the respective Ki values.
As the data illustrates, this compound's affinity for the α1A subtype is up to 583 times greater than for the α1B subtype and approximately 55.5 times greater than for the α1D subtype.[5] This high selectivity for the α1A-AR is the molecular basis for its clinical efficacy and favorable cardiovascular safety profile.[4][6]
While this compound is highly selective for the α1A-AR, its potential for other molecular interactions has been investigated.
-
Serotonin (B10506) Receptors (5-HT1A): Some research into this compound-based derivatives has explored interactions with serotonin receptors, suggesting that this chemical scaffold can be modified to interact with targets like the 5-HT1A receptor.[9] However, for this compound itself, significant high-affinity binding to non-adrenergic receptors has not been a prominent finding in major studies.
-
Ion Channels: Direct, clinically significant off-target effects on major ion channels have not been widely reported for this compound at therapeutic concentrations.
-
Drug Transporters: this compound is a substrate for P-glycoprotein (P-gp).[10] This is a clinically relevant off-target interaction, as strong P-gp inhibitors (e.g., cyclosporine) can increase this compound's plasma concentration.[10]
-
Metabolizing Enzymes: this compound is primarily metabolized by CYP3A4.[11] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) is contraindicated as it can lead to a significant increase in this compound exposure.[10][12]
Signaling Pathways and Molecular Interactions
To visualize the molecular consequences of this compound's binding, it is helpful to diagram its primary and potential off-target signaling pathways.
The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Focus on this compound: Pros and Cons of Uroselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of benign prostatic hyperplasia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of this compound-a review of literature - MedCrave online [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
- 8. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is this compound Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
- 11. [Pharmacokinetics and disposition of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
The Influence of Pharmacogenomic Markers on Silodosin Metabolism: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the key pharmacogenomic markers that influence the metabolism of silodosin, a selective alpha-1A adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic factors that contribute to inter-individual variability in this compound response.
Introduction
This compound is a widely prescribed medication for the management of lower urinary tract symptoms associated with BPH.[1] The drug undergoes extensive metabolism, primarily through glucuronidation and oxidative pathways, which are catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) and cytochrome P450 3A4 (CYP3A4), respectively.[2][3] Genetic polymorphisms in the genes encoding these enzymes, as well as in genes for drug transporters like ABCB1 (P-glycoprotein), can significantly alter the pharmacokinetic and pharmacodynamic properties of this compound, leading to variations in efficacy and safety among patients.[4][5] This guide summarizes the current state of knowledge on the pharmacogenomics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Data on Pharmacogenomic Markers and this compound Pharmacokinetics
The following tables summarize the quantitative data from a key study investigating the impact of genetic variations in CYP3A4, CYP3A5, UGT2B7, and ABCB1 on this compound metabolism and clinical outcomes in patients with BPH.[4]
Table 1: Influence of CYP3A4 and CYP3A5 Genotypes on this compound Pharmacokinetics and Efficacy
| Gene | Genotype | Number of Patients (n) | Mean Css min of this compound (ng/mL) | p-value | Efficacy Outcome | p-value |
| CYP3A422 | CC | 97 | 9.0 ± 10.47 | 0.049 | - | - |
| CT | 6 | 17.59 ± 2.98 | Less pronounced improvement in IPSS | < 0.05 | ||
| CYP3A53 | AG/AA | 7 | - | - | - | - |
| GG | 96 | - | - | Greater improvement in ΔIPSS | 0.042 |
Css min: minimum steady-state plasma concentration; IPSS: International Prostate Symptom Score; ΔIPSS: Change in International Prostate Symptom Score.[4]
Table 2: Influence of UGT2B7 and ABCB1 Genotypes on this compound Efficacy
| Gene | Genotype | Number of Patients (n) | Efficacy Outcome | p-value |
| UGT2B7 rs7439366 | CC | 34 | Improved Qmax (ΔQmax 5.4 mL/s) | 0.041 |
| CT | 35 | Improved Qmax (ΔQmax 2.0 mL/s) | ||
| TT | 34 | Improved Qmax (ΔQmax 3.3 mL/s) | ||
| ABCB1 1236C>T | CC | 44 | - | - |
| CT | 34 | - | - | |
| TT | 25 | Trend toward reduced Residual Urine Volume (RUV) | 0.053 |
Qmax: maximum urinary flow rate; ΔQmax: Change in maximum urinary flow rate.[4]
Experimental Protocols
The methodologies described below are based on the procedures reported in the primary pharmacogenomic study of this compound.[4]
Patient Population and Study Design
A prospective observational study was conducted with 103 Russian male patients diagnosed with moderate-to-severe lower urinary tract symptoms (IPSS > 8) due to BPH. All patients were treated with 8 mg of this compound daily for 8 weeks. Efficacy was assessed using the International Prostate Symptom Score (IPSS), quality of life scale, maximum urinary flow rate (Qmax), and residual urine volume (RUV) at baseline and at the end of the study.[4]
Genotyping
Genomic DNA was extracted from the patients' biological samples. Genotyping for polymorphisms in CYP3A4 (1B, *22), CYP3A5 (3), UGT2B7 (rs73823859, rs7439366, and rs7668282), and ABCB1 (rs4148738, rs1045642, rs2032582, and rs1128503) was performed using real-time Polymerase Chain Reaction (PCR).[4]
Pharmacokinetic Analysis
The minimum steady-state plasma concentration (Css min) of this compound was quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This technique allows for the sensitive and specific measurement of drug concentrations in plasma samples.[4]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound, a typical experimental workflow for pharmacogenomic analysis, and the logical relationship between genetic variants and their impact on drug metabolism.
Discussion and Future Directions
The evidence presented in this guide highlights the significant role of genetic polymorphisms in determining the metabolic fate and clinical response to this compound. The CYP3A422 allele is associated with higher plasma concentrations of this compound, which paradoxically correlated with a less pronounced improvement in IPSS in the studied population, possibly due to higher baseline symptom severity.[4] Conversely, the CYP3A53 GG genotype and the UGT2B7 rs7439366 CC genotype were associated with better efficacy outcomes.[4] While no statistically significant association was found for the investigated ABCB1 polymorphisms and this compound's adverse drug reactions, a trend towards reduced residual urine volume was observed in TT homozygotes for the 1236C>T variant.[4]
These findings underscore the potential of pharmacogenomic testing to personalize this compound therapy. Identifying patients with specific genetic profiles could enable clinicians to optimize dosing strategies, thereby maximizing therapeutic benefit while minimizing the risk of adverse effects. However, the clinical utility of routine pharmacogenomic testing for this compound requires further validation in larger, prospective clinical trials across diverse populations. Future research should also aim to elucidate the functional consequences of other genetic variants in this compound's metabolic and transport pathways and to develop robust clinical guidelines for genotype-guided dosing.
Conclusion
The metabolism of this compound is a complex process influenced by a number of genetic factors. Polymorphisms in CYP3A4, CYP3A5, and UGT2B7 have been shown to modulate the pharmacokinetic and clinical outcomes of this compound treatment. As our understanding of the pharmacogenomic landscape of this drug continues to evolve, the integration of genetic information into clinical practice holds the promise of a more personalized and effective approach to the management of benign prostatic hyperplasia.
References
- 1. Genetic Modulation of this compound Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms in Benign Prostatic Hyperplasia Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. mdpi.com [mdpi.com]
- 4. Genetic Modulation of this compound Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms in Benign Prostatic Hyperplasia Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]
Preclinical Evidence for Silodosin in Non-Urological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a highly selective α1A-adrenergic receptor antagonist primarily approved for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow. Beyond its established urological applications, a growing body of preclinical evidence suggests that this compound may have therapeutic potential in a range of non-urological conditions. This technical guide provides an in-depth summary of the existing preclinical data, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound exhibits a high affinity for the α1A-adrenergic receptor subtype, which is predominantly located in the smooth muscle of the lower urinary tract.[1] Its selectivity for the α1A receptor over the α1B subtype, found in blood vessels, is significantly higher than that of other α-blockers like tamsulosin (B1681236).[2] This high selectivity is thought to minimize cardiovascular side effects such as orthostatic hypotension.[3][4][5] The binding of this compound to α1A-adrenoceptors competitively inhibits the action of norepinephrine, preventing smooth muscle contraction.[6]
Cardiovascular Effects
Preclinical studies have investigated the cardiovascular profile of this compound to assess its safety and potential therapeutic applications.
Effects on Blood Pressure and Heart Rate
In preclinical animal models, this compound has demonstrated a favorable cardiovascular safety profile, with minimal effects on blood pressure and heart rate at therapeutic doses.
| Animal Model | Dosage | Route of Administration | Effect on Blood Pressure | Effect on Heart Rate | Citation |
| Conscious Dogs | 0.2, 2, and 20 mg/kg | Oral | Decrease at higher doses | No effect | [7] |
| Anesthetized Dogs (Young and Old with BPH) | 0.3-300 µg/kg | Intravenous | No significant hypotensive effects | Not specified | [5] |
| Normotensive Anesthetized Rats | 2 mg/kg | Intravenous | Insignificant decrease in SBP and DBP | Not specified | [8] |
Experimental Protocols:
-
Conscious Dog Model: In a study involving conscious dogs, this compound was administered orally at doses of 0.2, 2, and 20 mg/kg. Blood pressure and heart rate were monitored, and electrocardiograms (ECG) were recorded to assess PR interval, QRS interval, QT interval, and QTc.[7]
-
Anesthetized Dog Model: Young and old dogs with benign prostatic hyperplasia were anesthetized, and the effects of intravenously administered this compound (0.3-300 µg/kg) on the hypogastric nerve stimulation-induced increase in intraurethral pressure and systemic mean blood pressure were measured.[5]
-
Normotensive Anesthetized Rat Model: Normotensive anesthetized rats were administered a single intravenous dose of 2 mg/kg of a this compound derivative. Systolic and diastolic blood pressure were monitored to evaluate hypotensive activity.[8]
Cardiac Electrophysiology
This compound's effect on cardiac ion channels has been evaluated to assess its pro-arrhythmic potential.
| Assay | Concentration | Effect | Citation |
| Human ether-a-go-go-related gene (HERG) tail current | 10 µmol/L | Inhibition, leaving a residual tail current of 45% of control | [7] |
Experimental Protocols:
-
HERG Channel Assay: The cardiac effects of this compound were evaluated in an in vitro electrophysiological study. The human ether-a-go-go-related gene (HERG) tail current was measured in a cell line expressing the channel. The concentration of this compound that inhibited the HERG tail current was determined.[7][9][10]
Signaling Pathway: α1-Adrenergic Receptor Signaling in Vascular Smooth Muscle
The following diagram illustrates the general signaling pathway of α1-adrenergic receptors in vascular smooth muscle, which is relevant to understanding the potential cardiovascular effects of this compound.
Anti-Inflammatory Effects
Preclinical evidence suggests that this compound may possess anti-inflammatory properties, although this has primarily been investigated in the context of prostatic inflammation.
| Animal Model | Condition | Treatment | Measured Inflammatory Markers | Effect | Citation |
| Spontaneously Hypertensive Rat (SHR) | Prostatic Hyperplasia | 100 µg/kg/day for 6 weeks (perorally) | IL-6, CXCL1/CINC1, TNF-α | Normalized tissue levels | [4][11] |
Experimental Protocols:
-
Spontaneously Hypertensive Rat (SHR) Model: Twelve-week-old male SHRs were administered this compound (100 µg/kg/day) or vehicle once daily for 6 weeks. Wistar Kyoto (WKY) rats served as normotensive controls. After the treatment period, prostates were removed, and the tissue levels of inflammatory cytokines (IL-6, CXCL1/CINC1, TNF-α) were measured.[4][11]
Metabolic Effects
The systemic metabolic effects of this compound are an emerging area of preclinical investigation.
Effects on Glucose Metabolism
A study in a diabetic rat model provides initial insights into the impact of this compound on glucose homeostasis.
| Animal Model | Condition | Treatment | Effect on Blood Glucose | Citation |
| Streptozotocin (B1681764) (STZ)-induced Diabetic Rats | Diabetes Mellitus | 1 mg/kg/day | No effect | [12][13] |
Experimental Protocols:
-
STZ-Induced Diabetic Rat Model: Diabetes was induced in rats by administering streptozotocin (STZ). This compound (1 mg/kg/day) was subcutaneously delivered through an osmotic pump. Blood glucose levels were monitored to assess the effect of the treatment.[12][13]
Metabolomic Profiling
An untargeted metabolomics approach in rats has identified several metabolic pathways affected by chronic this compound administration.
| Animal Model | Treatment | Affected Metabolites | Affected Metabolic Pathways | Citation |
| Rats | Chronic administration | 17-β-estradiol, taurocholic acid, L-kynurenine, N-formylkynurenine, D-glutamine, L-arginine, prostaglandins, calcidiol, thromboxane (B8750289) A2, 5'-methylthioadenosine, L-methionine, S-adenosylmethionine | Glycerophospholipid, tyrosine, phenylalanine, arachidonic acid, cysteine, and methionine metabolism; biosynthesis of phenylalanine, tyrosine, and tryptophan; aminoacyl-tRNA biosynthesis | [14] |
Experimental Protocols:
-
Untargeted Metabolomics in Rats: Plasma samples from control and this compound-treated rats were analyzed by LC-Q-TOF-MS/MS. The data was processed to identify compounds and investigate affected metabolic pathways.[14]
Central Nervous System (CNS) Effects
Preclinical pharmacokinetic studies indicate that this compound has low penetration into the central nervous system.
| Animal Model | Route of Administration | Observation | Citation |
| Male Rats | Oral (¹⁴C-silodosin) | Low concentrations in brain tissues | [2][15] |
Experimental Protocols:
-
Radiolabeled Drug Distribution Study: After a single oral dose of ¹⁴C-labeled this compound to male rats, radioactivity was measured in various tissues, including the brain, to determine the extent of drug distribution.[2][15]
Ocular Effects
The presence of α1-adrenergic receptors in ocular tissues has led to investigations into the effects of this compound on intraocular pressure and vision.
| Animal Model/Study Type | Observation | Potential Mechanism | Citation |
| Patients with LUTS/BPH | Improvement in near vision | Miosis due to inhibition of adrenergic contraction of the iris dilator muscle (pinhole effect) | [15][16] |
| Albino and Pigmented Rabbits | Decreased phenylephrine-induced contraction of isolated iris dilators | α-blockade | [17] |
Experimental Protocols:
-
Isolated Rabbit Iris Dilator Study: Iris dilators were isolated from albino and pigmented rabbits and mounted in organ baths. The contractile response to the α1-adrenergic agonist phenylephrine (B352888) was measured in the presence and absence of this compound to determine its inhibitory effect.[17]
Effects on Premature Ejaculation
While primarily a clinical observation, the ejaculatory dysfunction associated with this compound has prompted preclinical interest in its potential application for premature ejaculation.
| Study Type | Dosage | Observation | Citation |
| Preliminary clinical study in patients | 4 mg (2 hours before intercourse) | Significant prolongation of intravaginal ejaculatory latency time (from 3.4 min to 10.1 min) | [18][19][20] |
Signaling Pathway: α1-Adrenergic Control of Ejaculation
The following diagram illustrates the role of α1-adrenergic receptors in the process of ejaculation, which is the target of this compound in this context.
Conclusion
The preclinical evidence for this compound in non-urological conditions, while still emerging, highlights several promising avenues for further research and drug development. Its favorable cardiovascular safety profile, potential anti-inflammatory and metabolic effects, and its influence on ocular and ejaculatory functions warrant more in-depth investigation. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers exploring the novel therapeutic applications of this selective α1A-adrenergic receptor antagonist. Further preclinical studies, particularly in non-urological models of inflammation, metabolic disorders, and CNS conditions, are needed to fully elucidate the therapeutic potential of this compound beyond its current indications.
References
- 1. Radioiodination of this compound with 131I as a Selective Drug for Prostate Imaging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and disposition of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, an Alpha1A-Adrenoceptor Antagonist, on Ventral Prostatic Hyperplasia in the Spontaneously Hypertensive Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of topically applied prazosin on the intraocular pressure of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of the selective alphalA-adrenoceptor antagonist this compound (KMD-3213), a drug for the treatment of voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo metabolic investigation of this compound using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha1A-adrenoceptor antagonist improves underactive bladder associated with diabetic cystopathy via bladder blood flow in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improvement in Near Vision Following this compound Treatment in Patients With Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of tamsulosin and this compound on isolated albino and pigmented rabbit iris dilators: possible mechanism of intraoperative floppy-iris syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound and its potential for treating premature ejaculation: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pagepressjournals.org [pagepressjournals.org]
A Technical Guide to the Role of Silodosin in Modulating Lower Urinary Tract Nerve Signaling
Abstract: Silodosin is a highly selective α1A-adrenoceptor antagonist widely prescribed for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). While its primary mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, a growing body of evidence indicates a secondary, yet significant, role in the modulation of lower urinary tract (LUT) nerve signaling. This guide provides an in-depth technical overview of this compound's dual mechanism, focusing on its influence on afferent nerve pathways. It synthesizes preclinical data, details key experimental protocols, and presents quantitative findings to elucidate how this compound alleviates not only voiding but also storage symptoms by attenuating aberrant nerve activity.
Introduction: The Dual Challenge of LUTS
Lower urinary tract symptoms (LUTS) are broadly categorized into voiding (obstructive) and storage (irritative) symptoms. Voiding symptoms, such as hesitancy and a weak stream, are primarily attributed to the static and dynamic obstruction caused by an enlarged prostate, which constricts the urethra.[1] The dynamic component is largely mediated by sympathetic nervous system activity, which stimulates α1A-adrenoceptors in the smooth muscle of the prostate, prostatic urethra, and bladder neck, leading to increased muscle tone and urethral resistance.[2][3][4]
Storage symptoms, including urinary frequency, urgency, and nocturia, are often linked to bladder overactivity.[5][6] This can stem from bladder outlet obstruction (BOO), which is thought to induce chronic bladder ischemia and hypersensitivity of bladder afferent nerves, particularly mechanosensitive Aδ- and C-fibers.[7][8] These nerves signal bladder filling status to the central nervous system, and their sensitization can lead to a premature and urgent sensation to void.
This compound's therapeutic efficacy is rooted in its ability to address both of these underlying issues through two distinct, yet complementary, mechanisms.
Primary Mechanism: α1A-Adrenoceptor Blockade in LUT Smooth Muscle
This compound's principal mechanism of action is the potent and highly selective blockade of α1A-adrenoceptors.[9][10][11] These G protein-coupled receptors are densely expressed in the smooth muscle of the prostate, bladder base, and urethra.[12]
Signaling Pathway of Smooth Muscle Contraction
Under normal physiological conditions, norepinephrine (B1679862) released from sympathetic nerves binds to α1A-adrenoceptors, initiating a signaling cascade that results in smooth muscle contraction. This compound competitively inhibits this binding, leading to muscle relaxation, a decrease in urethral resistance, and an improvement in urine flow.[3][5][11]
References
- 1. alpha1-Adrenoceptor subtype selectivity and lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving Role of this compound for the Treatment of Urological Disorders – A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a selective α(1A)-adrenoceptor antagonist, on voiding behavior and bladder blood flow in a rat model of bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New clinical evidence of this compound, an α(1A) selective adrenoceptor antagonist, in the treatment for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. mdpi.com [mdpi.com]
Investigating the Downstream Signaling Pathways of Silodosin: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Silodosin is a highly selective α1A-adrenoceptor antagonist predominantly prescribed for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from the targeted blockade of α1A-adrenoceptors in the smooth muscle of the prostate, bladder neck, and urethra, leading to muscle relaxation and improved urinary flow.[1][2] Understanding the intricate downstream signaling cascades modulated by this compound is paramount for elucidating its complete pharmacological profile and exploring potential future therapeutic applications. This technical guide provides an in-depth exploration of the canonical and non-canonical signaling pathways affected by this compound, presents its quantitative pharmacology, details key experimental protocols for its characterization, and offers visual representations of these complex biological processes.
Mechanism of Action: Selective α1A-Adrenoceptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3][4] The endogenous ligands for this receptor are the catecholamines norepinephrine (B1679862) and epinephrine. By binding to the α1A-adrenoceptor with high affinity, this compound prevents these catecholamines from initiating the receptor's signaling cascade, thereby inhibiting downstream physiological responses such as smooth muscle contraction.[2]
A key feature of this compound is its remarkable selectivity for the α1A subtype over the α1B and α1D subtypes.[5][6] The α1A-adrenoceptor is the predominant subtype in the human prostate and bladder neck, whereas the α1B subtype is primarily located in vascular smooth muscle.[7][8] This high selectivity profile is believed to contribute to this compound's favorable cardiovascular safety profile, minimizing effects like orthostatic hypotension that can be associated with less selective α1-blockers.[1][7]
Downstream Signaling Pathways
The signaling pathways initiated by α1A-adrenoceptor activation are complex and can be broadly categorized into canonical Gq-protein dependent pathways and non-canonical pathways that may involve other effectors. This compound, as an antagonist, blocks the initiation of these cascades by the receptor's natural agonists.
Canonical Gq/11-PLC-IP3/DAG Pathway
The primary and most well-characterized signaling pathway for the α1A-adrenoceptor involves its coupling to the heterotrimeric Gq/11 protein.[4][9] Antagonism by this compound prevents the following sequence of events:
-
G Protein Activation: Upon agonist binding, the α1A-adrenoceptor undergoes a conformational change, activating the associated Gq/11 protein by promoting the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[3][10]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This action triggers the release of stored calcium (Ca2+) into the cytoplasm.[9]
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).[11]
-
Physiological Response: The surge in intracellular Ca2+ and the activation of PKC lead to the phosphorylation of various downstream target proteins, ultimately culminating in cellular responses such as smooth muscle contraction.[4]
Non-Canonical MAPK/ERK Pathway Activation
Beyond the classical Gq/11 pathway, α1A-adrenoceptors can also signal through alternative, non-canonical routes, most notably leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[12][13] This pathway is crucial for regulating cellular processes like proliferation and differentiation.
Evidence suggests that α1A-adrenoceptor-mediated ERK1/2 activation can occur through mechanisms that are, in some cellular contexts, independent of the Gq/PLC/PKC axis.[9][14] Studies have implicated receptor endocytosis and signaling from endosomal compartments as a key mechanism for sustained ERK activation.[9][14] Furthermore, research indicates that this compound itself may influence this pathway. In bladder and prostate cancer cell lines, this compound has been shown to reduce the expression and transcriptional activity of ELK1, a downstream target of the ERK pathway.[8][15][16] This suggests that this compound's antagonism may have broader effects than just preventing smooth muscle contraction, potentially impacting cell growth and survival pathways.
Quantitative Pharmacology of this compound
The pharmacological activity of this compound is defined by its high binding affinity and selectivity for the α1A-adrenoceptor subtype. This is quantified using parameters such as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |
| This compound | 0.036 | 21.0 | 2.0 | ~583 | ~56 |
| Tamsulosin | 0.019 | 0.29 | 0.063 | ~15 | ~3 |
| Naftopidil | 3.7 | 20.1 | 1.2 | ~5 | ~0.3 |
Table 1: Comparative binding affinities (Ki) and selectivity of this compound and other α1-adrenoceptor antagonists. Data compiled from multiple sources.[6]
Key Experimental Protocols
Characterizing the interaction of compounds like this compound with the α1A-adrenoceptor requires specific and robust in vitro assays. Below are detailed methodologies for two fundamental experiments.
Protocol: Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.
Objective: To determine the Ki of this compound for the human α1A-adrenoceptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human α1A-adrenoceptor.
-
Radioligand: [³H]-Prazosin, a non-subtype-selective α1-adrenoceptor antagonist.[1][17]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Control: Phentolamine (10 µM) or another high-concentration unlabeled ligand.[10]
-
Buffers:
-
Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/C), cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: a. Culture cells expressing the α1A-adrenoceptor to high density. b. Harvest cells and resuspend in ice-cold lysis buffer. c. Homogenize cells using a Polytron or Dounce homogenizer. d. Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. e. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[13]
-
Binding Reaction: a. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: Assay buffer, [³H]-Prazosin (at a concentration near its Kd, e.g., 0.5 nM), and membrane preparation (20-50 µg protein).
- Non-specific Binding: 10 µM Phentolamine, [³H]-Prazosin, and membrane preparation.
- Competitive Binding: Serial dilutions of this compound, [³H]-Prazosin, and membrane preparation. b. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Filtration and Counting: a. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.[17] b. Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove unbound radioactivity. c. Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding counts from total binding counts. b. Plot the percentage of specific binding against the log concentration of this compound. c. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of [³H]-Prazosin specific binding). d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the Gq-mediated release of intracellular calcium. For an antagonist like this compound, the assay measures its ability to block the calcium release induced by an agonist.
Objective: To determine the functional potency (IC50) of this compound in blocking norepinephrine-induced calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human α1A-adrenoceptor.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye such as Fluo-4 AM or the FLIPR Calcium Assay Kit.[19][20]
-
Agonist: Norepinephrine or another α1-adrenoceptor agonist.
-
Antagonist: this compound, prepared in serial dilutions.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: Black-walled, clear-bottom 96- or 384-well plates, fluorescence microplate reader with automated liquid handling (e.g., FlexStation).
Methodology:
-
Cell Plating: a. Seed the α1A-expressing cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay. b. Incubate overnight at 37°C, 5% CO₂.[19]
-
Dye Loading: a. Prepare the fluorescent calcium dye solution in assay buffer according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage from the cells.[19] b. Aspirate the culture medium from the cells and add the dye solution to each well. c. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[20]
-
Assay Measurement: a. Place the cell plate into the fluorescence microplate reader. b. For Antagonist Mode: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Set the instrument to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4) over time. d. After establishing a stable baseline reading, use the instrument's liquid handler to add a fixed concentration of the agonist (norepinephrine, typically its EC80 concentration) to all wells. e. Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: a. The change in fluorescence (Peak signal - Baseline signal) is proportional to the intracellular calcium concentration. b. For each this compound concentration, calculate the percentage of inhibition of the agonist-induced response. c. Plot the percentage of inhibition against the log concentration of this compound. d. Use non-linear regression to fit the data and determine the IC50 value, which represents the functional potency of this compound as an antagonist.
Conclusion
This compound is a potent and highly selective antagonist of the α1A-adrenoceptor. Its primary mechanism of action involves the blockade of the canonical Gq/11-PLC pathway, which prevents agonist-induced smooth muscle contraction in the lower urinary tract. Additionally, emerging evidence suggests that α1A-adrenoceptor signaling, and consequently its blockade by this compound, can influence non-canonical pathways such as the MAPK/ERK cascade, which may have implications for cellular processes beyond contractility. The quantitative pharmacological data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the molecular mechanisms of this compound and other α1-adrenoceptor modulators.
References
- 1. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoproterenol acts as a biased agonist of the alpha-1A-adrenoceptor that selectively activates the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors influencing biased agonism in recombinant cells expressing the human α1A -adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry analysis of alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway | PLOS One [journals.plos.org]
- 15. This compound inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits prostate cancer cell growth via ELK1 inactivation and enhances the cytotoxic activity of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway | Semantic Scholar [semanticscholar.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Whitepaper: The Effect of Silodosin on Intracellular Calcium Mobilization
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silodosin is a highly selective α1A-adrenoceptor (AR) antagonist, a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic efficacy is fundamentally linked to its precise mechanism of action: the targeted inhibition of intracellular calcium ([Ca2+]i) mobilization in the smooth muscle cells of the prostate, bladder neck, and urethra.[1][4][5] This document provides a detailed technical overview of the molecular pathways influenced by this compound, presents quantitative data on its receptor affinity and functional antagonism, outlines key experimental protocols for its study, and visualizes the core mechanisms and workflows.
Core Mechanism of Action: Inhibition of α1A-Adrenoceptor-Mediated Calcium Signaling
The contraction of smooth muscle in the lower urinary tract is predominantly mediated by the α1A-adrenoceptor subtype.[4][6] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862), initiate a well-defined signaling cascade leading to an increase in intracellular calcium levels.[4][5][7]
The Signaling Cascade:
-
Receptor Activation: Norepinephrine binds to the α1A-adrenoceptor.
-
Gq/11 Protein Coupling: The activated receptor couples with and activates the Gq/11 class of G proteins.[7]
-
Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq/11 protein stimulates the membrane-bound enzyme, Phospholipase C (PLC).[4][5]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][8]
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the membrane of the endoplasmic/sarcoplasmic reticulum (ER/SR).[8][9] This binding opens calcium channels, causing a rapid release of stored Ca2+ ions into the cytosol, significantly increasing the intracellular calcium concentration.[8][9]
-
Smooth Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.
This compound's Point of Intervention:
This compound acts as a competitive antagonist at the α1A-adrenoceptor.[1] By binding to this receptor with high affinity and selectivity, it prevents norepinephrine from binding and initiating the signaling cascade.[1] This blockade is the critical step that prevents the activation of PLC, the generation of IP3 and DAG, and the subsequent mobilization of intracellular calcium.[4][5] The direct consequence is the relaxation of smooth muscle in the prostate and bladder neck, which reduces urethral resistance, alleviates bladder outlet obstruction, and improves LUTS.[1][10]
Beyond direct calcium release, the Gq/11 pathway can also activate Rho-kinase (ROCK), a mechanism that increases the calcium sensitivity of the contractile apparatus.[11][12][13] By blocking the initial receptor activation, this compound also indirectly attenuates this calcium sensitization pathway, further contributing to smooth muscle relaxation.
Quantitative Data: Receptor Selectivity and Functional Antagonism
This compound's clinical utility is defined by its remarkable selectivity for the α1A-AR subtype over the α1B-AR and α1D-AR subtypes. α1B-ARs are predominantly located in vascular smooth muscle, and their blockade is associated with cardiovascular side effects like orthostatic hypotension.[6][10]
Table 1: Comparative Binding Affinity of α1-Adrenoceptor Antagonists
This table summarizes the receptor binding affinities (Ki, nM) for various α1-AR antagonists at cloned human α1-adrenoceptor subtypes. Lower Ki values indicate higher affinity.
| Drug | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | Selectivity Ratio (α1B/α1A) |
| This compound | 0.036 | 21 | 2.0 | ~583 |
| Tamsulosin | 0.019 | 0.29 | 0.063 | ~15 |
| Prazosin | 0.16 | 0.13 | 0.44 | ~0.8 |
Data compiled from various sources. Exact values may vary between studies.[4]
Table 2: Functional Antagonism in Isolated Tissues
This table presents the functional antagonistic potency (pA2 or pKb values) of this compound in tissues with high densities of specific α1-AR subtypes. Higher pA2 values indicate greater antagonistic activity.
| Tissue | Predominant Receptor | This compound (pA2 / pKb) | Tamsulosin (pA2 / pKb) |
| Rabbit Prostate | α1A-AR | 9.60 | 9.87 |
| Rabbit Urethra | α1A-AR | 8.71 | 9.17 |
| Rabbit Bladder Trigone | α1A-AR | 9.35 | 9.47 |
| Rat Spleen | α1B-AR | 7.15 | 8.35 |
| Rat Thoracic Aorta | α1D-AR | 7.88 | 9.07 |
Source: Tatemichi et al. (2006)[14]
The data clearly illustrate that this compound's functional antagonism is significantly more potent in lower urinary tract tissues (α1A-mediated) than in tissues where α1B and α1D subtypes predominate.[14]
Experimental Protocols
The investigation of this compound's effects on intracellular calcium relies on established pharmacological and cell biology techniques.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.
-
Cell Culture & Membrane Preparation:
-
Culture cell lines (e.g., HEK293, CHO) stably expressing a single human α1-AR subtype (α1A, α1B, or α1D).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin).
-
Add increasing concentrations of the unlabeled competitor drug (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, run a parallel set of reactions with a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Intracellular Calcium Imaging with Fluorescent Dyes
Objective: To visually and quantitatively measure the inhibitory effect of this compound on agonist-induced [Ca2+]i mobilization.[15][16]
-
Cell Preparation and Dye Loading:
-
Plate adherent cells (e.g., primary prostate smooth muscle cells or a cell line expressing α1A-AR) on glass-bottom dishes.
-
Prepare a loading buffer containing a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM. The 'AM' ester form allows the dye to cross the cell membrane.
-
Incubate the cells with the dye-containing buffer at 37°C for 30-60 minutes. Intracellular esterases will cleave the AM group, trapping the active dye inside the cell.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.
-
-
Microscopy and Data Acquisition:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with an incubation chamber (to maintain 37°C and CO2 levels) and a perfusion system.[17]
-
Use a high-speed camera (CCD or sCMOS) to capture fluorescence images at regular intervals (e.g., every 1-5 seconds).[18]
-
Excite the dye at its appropriate wavelength (e.g., ~488 nm for Fluo-4; 340/380 nm for Fura-2) and record the emission (~520 nm for Fluo-4; ~510 nm for Fura-2).
-
-
Experimental Procedure:
-
Establish a stable baseline fluorescence recording for 2-5 minutes.
-
Perfuse the cells with a known concentration of an α1-AR agonist (e.g., phenylephrine (B352888) or norepinephrine) to induce a calcium response.
-
After the response, wash out the agonist and allow the cells to return to baseline.
-
Perfuse the cells with a specific concentration of this compound and incubate for a defined period.
-
While still in the presence of this compound, re-challenge the cells with the same concentration of the agonist.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths (F340/F380). This ratio is proportional to the [Ca2+]i and corrects for variations in dye loading and cell thickness.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F0).
-
Compare the peak amplitude of the calcium response to the agonist before and after the application of this compound to quantify the degree of inhibition.
-
Uroselectivity: The Basis of the Therapeutic Window
The therapeutic success of this compound is rooted in its "uroselectivity," a concept that directly stems from its differential effects on calcium mobilization in target versus non-target tissues.
-
High-Affinity Blockade in the Prostate (α1A): In the prostate and bladder neck, this compound potently blocks α1A-adrenoceptors. This leads to a significant reduction in agonist-induced intracellular calcium mobilization, causing smooth muscle relaxation and symptom relief at therapeutic doses.
-
Low-Affinity Blockade in Vasculature (α1B): In blood vessels, where the α1B subtype is more prevalent, this compound has a much lower affinity.[6] Consequently, at the same therapeutic concentrations, it does not effectively block norepinephrine-induced calcium signaling. This spares the vasculature from significant vasodilation, thereby minimizing the risk of orthostatic hypotension.[2][10]
This subtype selectivity provides a wide therapeutic window, allowing for effective treatment of LUTS/BPH without inducing clinically significant cardiovascular side effects.[3][4]
Conclusion
This compound's effect on intracellular calcium mobilization is a direct and predictable consequence of its high-affinity, selective antagonism of the α1A-adrenoceptor. By competitively inhibiting the initial step of the Gq/11-PLC-IP3 signaling pathway, this compound effectively prevents the release of calcium from intracellular stores in lower urinary tract smooth muscle. This targeted mechanism underpins its potent clinical efficacy in relieving the symptoms of BPH. Furthermore, its profound selectivity over the α1B-adrenoceptor subtype ensures that this therapeutic action is achieved with a minimal impact on the calcium signaling that governs vascular tone, establishing a favorable cardiovascular safety profile. The quantitative and methodological data presented herein affirm this compound's standing as a precisely engineered therapeutic agent for urological disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. New clinical evidence of this compound, an α(1A) selective adrenoceptor antagonist, in the treatment for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolving Role of this compound for the Treatment of Urological Disorders – A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. m.youtube.com [m.youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. The role of intracellular calcium and Rho kinase pathways in G protein-coupled receptor-mediated contractions of urinary bladder urothelium and lamina propria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+-dependent activation of Rho and Rho kinase in membrane depolarization-induced and receptor stimulation-induced vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of intracellular calcium and Rho kinase pathways in G protein-coupled receptor-mediated contractions of urinary bladder urothelium and lamina propria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring changes in the intracellular calcium concentration and synaptic efficacy in the mollusc Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
Silodosin in Cell Culture: A Technical Guide to Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a highly selective α1A-adrenergic receptor (α1A-AR) antagonist.[1][2][3] Clinically, it is primarily used for the symptomatic treatment of benign prostatic hyperplasia (BPH) by inducing smooth muscle relaxation in the prostate, bladder neck, and urethra.[4][5][6] Beyond its established urological applications, emerging in vitro research has unveiled its potential anti-neoplastic properties, particularly in prostate and bladder cancer cell lines.[7][8][9] This has opened new avenues for basic research into its molecular mechanisms and potential as a repurposed therapeutic agent.
This technical guide provides an in-depth overview of the basic research applications of this compound in cell culture. It covers its mechanism of action, summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and workflows.
Mechanism of Action in Cell Culture
This compound's primary mechanism is the potent and selective blockade of α1A-adrenergic receptors.[4] In vitro studies have demonstrated that its affinity for the α1A-adrenoceptor is significantly higher than for the α1B and α1D subtypes, which are associated with the regulation of blood pressure.[2][3] This high selectivity minimizes cardiovascular side effects observed with less selective alpha-blockers.[3][10]
In the context of cancer cell research, this compound exhibits effects that extend beyond its primary receptor antagonism. Studies on prostate and bladder cancer cell lines have revealed that this compound can:
-
Inhibit Cell Proliferation and Viability: this compound has been shown to reduce cell viability in a concentration-dependent manner in various cancer cell lines.[7][11]
-
Induce Apoptosis: It can trigger programmed cell death, a crucial mechanism for its anti-cancer effects.[7][11][12]
-
Inhibit Cell Migration: this compound has demonstrated the ability to reduce the migration of cancer cells, a key process in metastasis.[1][8]
-
Modulate Signaling Pathways: The anti-proliferative and pro-apoptotic effects are linked to the modulation of key intracellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[7] A significant finding is its ability to inactivate the transcriptional factor ELK1 and its downstream target c-fos, which are involved in cell growth and survival.[1][8][9] Furthermore, this compound has been shown to decrease the expression and activity of NF-κB, a key regulator of chemoresistance.[9][13][14]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vitro studies on this compound.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| PC-3 | Metastatic Castration-Resistant Prostate Cancer | 44.16 mM | [7][8][11] |
| LNCaP | Androgen-Sensitive Prostate Cancer | Growth reduced up to 63% at 10 µM | [8] |
| C4-2 | Androgen-Sensitive Prostate Cancer | Growth reduced up to 44% at 10 µM | [8] |
Note: The reported IC50 for PC-3 cells appears unusually high (in the millimolar range), which may suggest lower potency in this specific androgen-insensitive cell line or could be a typographical error in the source literature. In contrast, effects on other cell lines are observed at micromolar concentrations.
Table 2: Effects of this compound on Apoptosis and Cell Viability in PC-3 Cells
| Treatment | Concentration | Effect on Cell Viability (% of Control) | Apoptosis Rate (%) | Reference |
| This compound | IC50 (44.16 mM) | 45.35% ± 11.51% | 80.94% ± 15.88% | [7][11] |
| Abiraterone (B193195) Acetate (B1210297) (AA) | IC50 (66.90 µM) | 41.79% ± 13.11% | 22.93% ± 7.41% | [7][11] |
| This compound + AA | ¼ IC50 | 18.03% ± 5.73% | 87.41% ± 12.25% | [7][11] |
| Control | - | 100% | 20.47% ± 3.61% | [7] |
Table 3: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) | Selectivity Ratio (α1A vs. α1B) | Selectivity Ratio (α1A vs. α1D) | Reference |
| α1A-Adrenoceptor | Not explicitly stated | 583 | 55.5 | [2][3] |
| α1B-Adrenoceptor | Not explicitly stated | - | - | [2][3] |
| α1D-Adrenoceptor | Not explicitly stated | - | - | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound in cell culture.
Cell Culture
-
Cell Lines:
-
Culture Medium:
-
For PC-3 cells: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[7]
-
Other cell lines are typically cultured in RPMI-1640 or DMEM, supplemented as above.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Drug Preparation: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted to final concentrations in the culture medium. An equivalent concentration of DMSO is used in control groups.[7]
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., ¼ IC50, ½ IC50, 1×IC50, 2×IC50) or vehicle control (DMSO).[7]
-
Incubation: Incubate the plates for a specified period, typically 72 to 96 hours.[7][8]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.[7]
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 72 hours.[7]
-
Harvesting: Collect both adherent and floating cells and wash them with cold Phosphate-Buffered Saline (PBS).[7]
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: Determine the percentage of cells in each quadrant.[7]
Cell Migration (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a gap created in a confluent monolayer.
-
Monolayer Formation: Grow cells to full confluency in 6-well plates.
-
Wound Creation: Create a linear scratch or "wound" in the monolayer using a sterile pipette tip.[8][15]
-
Treatment: Wash cells to remove debris and replace the medium with fresh medium containing this compound or vehicle control.[8][15]
-
Imaging: Capture images of the wound at time 0 and after a set period (e.g., 24 hours).[8][15]
-
Analysis: Measure the width of the wound at different time points. The rate of wound closure is calculated to determine cell migration, often presented as a percentage relative to the control.[8][15]
Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound's Primary Mechanism of Action
Caption: this compound selectively blocks the α1A-adrenoceptor, preventing smooth muscle contraction.
Diagram 2: Proposed Anti-Cancer Signaling Cascade of this compound
Caption: this compound inhibits pro-survival pathways (e.g., ELK1) and induces apoptosis in cancer cells.
Diagram 3: Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Studies
Caption: Workflow for assessing this compound's effect on cell viability and apoptosis.
Conclusion
In vitro studies have established this compound as a valuable tool for basic research beyond its clinical use in BPH. Its high selectivity for the α1A-adrenoceptor makes it a precise pharmacological probe for studying adrenergic signaling. Furthermore, its demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects in prostate and bladder cancer cell lines highlight its potential as a repurposed anti-cancer agent.[1][9][11] The mechanism appears to involve the inactivation of the ELK1 and NF-κB signaling pathways, which are critical for tumor progression and chemoresistance.[1][9][14] Future research should focus on further elucidating these "off-target" signaling effects, exploring its efficacy in other cancer types, and investigating its potential in combination therapies to overcome drug resistance.[9]
References
- 1. This compound inhibits prostate cancer cell growth via ELK1 inactivation and enhances the cytotoxic activity of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of benign prostatic hyperplasia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Induction of apoptosis and growth inhibition by this compound and abiraterone acetate in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis and growth inhibition by this compound and abiraterone acetate in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of apoptosis indexes in currently used oral alpha- blockers in prostate: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Labyrinth: An In-depth Technical Guide to the Initial Toxicity Screening of Silodosin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silodosin, a highly selective α1A-adrenoceptor antagonist, is a cornerstone in the management of benign prostatic hyperplasia. As the quest for novel therapeutic agents with improved efficacy and safety profiles continues, the development of this compound derivatives is a promising avenue. However, early and comprehensive toxicity screening is paramount to de-risk drug development and ensure patient safety. This technical guide provides a comprehensive framework for the initial toxicity screening of novel this compound derivatives, drawing upon the known toxicological profile of the parent compound and established preclinical safety evaluation paradigms. We present detailed experimental protocols, structured data presentation, and visual workflows to guide researchers in this critical phase of drug discovery.
Introduction: The Rationale for Early Toxicity Screening
The development of new chemical entities (NCEs) is a resource-intensive process with a high attrition rate, a significant portion of which is attributed to unforeseen toxicity. A proactive and robust initial toxicity screening strategy is therefore not merely a regulatory hurdle but a critical component of efficient drug development. For this compound derivatives, this process is informed by the known safety profile of the parent drug, which, while generally well-tolerated, exhibits specific toxicities in non-clinical studies that warrant careful investigation in any new analogue.[1][2][3] This guide outlines a tiered approach to toxicity screening, beginning with in silico and in vitro assessments and progressing to targeted in vivo studies.
The Toxicological Profile of this compound: A Reference for Derivative Screening
A thorough understanding of this compound's toxicity is fundamental to designing a relevant screening cascade for its derivatives. Preclinical studies have identified several key areas of concern.
Acute and Repeated-Dose Toxicity
Lethal doses of this compound have been established in rats (800 mg/kg) and dogs (1500 mg/kg).[1][2] Repeated-dose studies have revealed several target organs. In male rats, fatty degeneration of hepatocytes and induction of drug-metabolizing enzymes were observed at doses of 15 mg/kg/day and higher.[1][2] Female rats exhibited mammary gland hyperplasia at 60 mg/kg/day and above.[1][2] Young dogs showed degeneration of the seminiferous tubular epithelium at 25 mg/kg/day or more.[1][2]
Genotoxicity
This compound has tested negative in most mutagenicity studies.[1][2] However, a weak positive result was observed in a chromosomal aberration assay without metabolic activation.[1][2] While some studies in mice did not find statistically significant increases in micronuclei formation or DNA damage at therapeutic dose equivalents, the potential for clastogenicity should be carefully evaluated for any derivative.[4][5]
Carcinogenicity
Long-term carcinogenicity studies have shown an increase in mammary gland tumors and pituitary adenomas in female mice at high doses (150 mg/kg/day and 400 mg/kg/day, respectively).[1][2] Male rats exhibited an increase in thyroid follicular cell carcinoma at 150 mg/kg/day.[1][2] These findings are likely linked to hormonal perturbations and should be a key consideration for derivatives.
Reproductive and Developmental Toxicity
In rats, decreased male fertility was observed at 20 mg/kg/day and above, and a prolonged estrous cycle at 60 mg/kg/day or more.[1][2] this compound did not show teratogenic potential in rats or rabbits.[1][2]
Safety Pharmacology
Safety pharmacology studies have indicated that this compound has no severe effects on the central nervous, cardiovascular, or respiratory systems at therapeutic doses.[1][2] Its high selectivity for the α1A-adrenoceptor over the α1B-adrenoceptor minimizes blood pressure-related side effects like orthostatic hypotension.[6][7][8] However, in vitro studies have shown inhibition of the hERG tail current at high concentrations, a marker for potential cardiotoxicity.[9]
A Tiered Approach to Initial Toxicity Screening of this compound Derivatives
The following sections outline a recommended workflow for the initial toxicity screening of novel this compound derivatives.
Tier 1: In Silico and In Vitro Screening
The initial tier focuses on rapid, high-throughput methods to prioritize candidates and identify potential liabilities early.
Computational toxicology models can predict potential toxicities based on the chemical structure of the derivatives.[10][11]
-
Experimental Protocol:
-
Obtain the 2D and 3D structures of the this compound derivatives.
-
Utilize commercially available or open-source software (e.g., DEREK, TOPKAT, OECD QSAR Toolbox) to predict:
-
Mutagenicity (Ames test outcome)
-
Carcinogenicity
-
hERG inhibition potential
-
Hepatotoxicity
-
Skin sensitization
-
-
Analyze the structural alerts and compare the predicted toxicity profiles with that of this compound.
-
Assessing the general toxicity of the compounds on cultured cells is a fundamental first step.
-
Experimental Protocol:
-
Cell Lines: A panel of cell lines should be used, including a hepatic cell line (e.g., HepG2), a renal cell line (e.g., HK-2), and a cancer cell line relevant to the therapeutic target if applicable (e.g., PC3 for prostate cancer).[12]
-
Assay: The MTT or MTS assay is a standard colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a concentration range of the this compound derivative (e.g., 0.1 to 100 µM) for 24 to 72 hours.
-
Add MTT or MTS reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each derivative.
-
Given the weak clastogenic potential of this compound, assessing the genotoxicity of derivatives is crucial.
-
Experimental Protocol:
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Strains: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Procedure: Expose the bacterial strains to various concentrations of the derivative with and without a metabolic activation system (S9 mix).
-
Endpoint: Count the number of revertant colonies. A significant increase in revertants indicates mutagenic potential.
-
-
In Vitro Chromosomal Aberration Assay:
-
Cell Line: Use Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes.
-
Procedure: Treat cells with the derivative, with and without S9 mix.
-
Endpoint: Arrest cells in metaphase and score for chromosomal aberrations.
-
-
Early assessment of potential cardiotoxicity is critical.
-
Experimental Protocol:
-
Assay: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Procedure: Apply a range of concentrations of the derivative to the cells and measure the inhibition of the hERG potassium current.
-
Data Analysis: Determine the IC50 for hERG channel inhibition.
-
Understanding the metabolic fate of a derivative is important for predicting its in vivo behavior.
-
Experimental Protocol:
-
System: Use liver microsomes (human, rat, dog) or hepatocytes.
-
Procedure: Incubate the derivative with the metabolic system and cofactors (e.g., NADPH).
-
Analysis: At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[13]
-
Tier 2: Preliminary In Vivo Assessment
Promising candidates from Tier 1 should proceed to limited in vivo studies.
This study aims to determine the maximum tolerated dose (MTD) and identify signs of toxicity.
-
Experimental Protocol:
-
Species: Typically rodents (e.g., mice or rats).
-
Procedure: Administer single, escalating doses of the derivative to different groups of animals via the intended clinical route (e.g., oral gavage).
-
Observations: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Endpoint: Determine the LD50 (lethal dose for 50% of animals) if required, or the MTD.
-
This study helps in selecting doses for longer-term studies.
-
Experimental Protocol:
-
Species: One rodent and one non-rodent species (e.g., rat and dog).
-
Procedure: Administer the derivative daily for 7 days at three different dose levels (low, medium, high), based on the acute toxicity data.
-
Observations: Daily clinical observations, body weight, and food consumption.
-
Endpoint: At the end of the study, conduct hematology, clinical chemistry, and gross pathology.
-
Tier 3: Targeted In Vivo Studies
Derivatives with a favorable profile in Tier 2 can be advanced to more comprehensive in vivo evaluations.
This is a pivotal study to characterize the toxicity profile with repeated administration.
-
Experimental Protocol:
-
Species: One rodent and one non-rodent species.
-
Procedure: Administer the derivative daily for 28 days at three dose levels plus a control group. Include recovery groups to assess the reversibility of any findings.
-
Endpoints:
-
In-life: Detailed clinical observations, ophthalmology, functional observational battery (FOB), body weight, food consumption.
-
Post-mortem: Hematology, clinical chemistry, urinalysis, organ weights, full histopathology of a comprehensive list of tissues.
-
-
These studies investigate the effects on vital organ systems.
-
Experimental Protocol:
-
Core Battery:
-
Cardiovascular System: Assess effects on blood pressure, heart rate, and ECG in conscious, telemetered animals (e.g., dogs or non-human primates).[9]
-
Central Nervous System: Irwin test or a functional observational battery in rodents.
-
Respiratory System: Assess respiratory rate and tidal volume in rodents using whole-body plethysmography.
-
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison between derivatives and the parent compound, this compound.
Table 1: In Vitro Toxicity Profile of this compound Derivatives
| Compound | Cytotoxicity IC50 (µM) (HepG2) | Ames Test (with/without S9) | Chromosomal Aberration (with/without S9) | hERG IC50 (µM) | Metabolic Stability (t1/2, min) |
| This compound | >100 | Negative | Weak Positive (-) | 10 | >60 |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... |
Table 2: In Vivo Toxicity Summary of this compound Derivatives
| Compound | Acute MTD (mg/kg, Rat) | 28-Day NOAEL (mg/kg/day, Rat) | Target Organs in 28-Day Study | Cardiovascular Effects (Dog) |
| This compound | ~800 | 15 | Liver, Mammary Gland | Minimal at therapeutic doses |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| NOAEL: No Observed Adverse Effect Level |
Signaling Pathways of Potential Toxicities
Understanding the potential mechanisms of toxicity can aid in the design of safer derivatives.
Conclusion
The initial toxicity screening of this compound derivatives requires a systematic, multi-tiered approach that is guided by the known toxicological profile of the parent compound. By integrating in silico, in vitro, and targeted in vivo studies, researchers can efficiently identify promising candidates with an acceptable safety margin, thereby accelerating the development of next-generation therapies for benign prostatic hyperplasia and related conditions. This guide provides a robust framework to navigate the complexities of preclinical safety assessment and make informed decisions in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. [Toxicity profile of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of this compound-a review of literature - MedCrave online [medcraveonline.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of the selective alphalA-adrenoceptor antagonist this compound (KMD-3213), a drug for the treatment of voiding dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery [mdpi.com]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-ESI-MS/MS evaluation of forced degradation behaviour of this compound: In vitro anti cancer activity evaluation of this compound and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for HPLC-Based Quantification of Silodosin in Plasma
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometric detection is a widely used analytical technique for this purpose. This document provides a detailed overview of the methodologies, experimental protocols, and comparative data for the quantification of this compound in plasma.
Methodologies and Experimental Protocols
The development of a robust HPLC method for this compound quantification in plasma involves several key steps: sample preparation, chromatographic separation, and detection. Various approaches have been successfully validated and published, offering a range of options depending on the available instrumentation and desired sensitivity.
Sample Preparation
The primary goal of sample preparation is to extract this compound from the complex plasma matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS method.[1][2]
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard (IS) solution.
-
Add 2.5 mL of methyl tert-butyl ether as the extraction solvent.[1][2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method developed for the simultaneous quantification of this compound and its metabolite.[1]
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 500 µL of the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions
The choice of chromatographic column and mobile phase is critical for achieving good separation and peak shape. Reversed-phase chromatography is the most common approach for this compound analysis.
Protocol 3: RP-HPLC with UV Detection
This protocol is a representative method for this compound quantification in pharmaceutical dosage forms, which can be adapted for plasma analysis after appropriate validation.[3]
-
Column: Phenomenex Luna C18 (150mm × 4.6 mm, 5µm)[3]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile (B52724) in a ratio of 40:60 (v/v).[3]
-
Flow Rate: 0.8 mL/min[3]
-
Injection Volume: 20 µL
-
Detection: UV at 219 nm[3]
-
Column Temperature: Ambient
Protocol 4: LC-MS/MS Method
This protocol provides high sensitivity and selectivity, making it suitable for bioanalytical studies.[1][2]
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (40:60, v/v), with the pH adjusted to 4.5 with acetic acid.[1][2]
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Monitored Transitions: For this compound, m/z 496.3 → 261.4.[1][2]
Data Presentation: Comparative Summary of HPLC Methods
The following table summarizes the key quantitative parameters from various validated HPLC and LC-MS/MS methods for this compound quantification in plasma.
| Parameter | Method 1 (LC-MS/MS)[2] | Method 2 (LC-MS/MS)[4] | Method 3 (HPLC-UV)[3] |
| Matrix | Human Plasma | Human Plasma | Pharmaceutical Dosage Form |
| Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Not Applicable |
| Column | Agilent C8 | Symmetry C18 (50 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (150mm × 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (40:60, v/v), pH 4.5 | Gradient with 10 mM Ammonium Formate and Methanol:Acetonitrile (40:60) | Phosphate Buffer (pH 3.0):Acetonitrile (40:60, v/v) |
| Linearity Range | 0.50 - 50.0 ng/mL | 0.10 - 80.0 ng/mL | 50 - 90 µg/mL |
| LLOQ | 0.50 ng/mL | 0.10 ng/mL | 9.91 µg/mL (LOQ) |
| Intra-day Precision | 3.2 - 7.2% | Not Specified | Not Specified |
| Inter-day Precision | 2.0 - 7.5% | Not Specified | Not Specified |
| Recovery | Not Specified | 90.8 - 93.4% | 99.2 - 100.8% |
| Internal Standard | Specified (m/z 440.4 → 259.3) | Deuterated analogs | Not Specified |
Visualizations
Caption: Workflow for this compound Quantification in Plasma by HPLC.
Caption: Key Parameters for HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urodynamic Studies of Silodosin in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Silodosin in preclinical urodynamic studies using various rat models. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature and are intended to guide researchers in designing and conducting their own experiments.
Introduction to this compound and its Urodynamic Effects
This compound is a highly selective α1A-adrenoceptor antagonist.[1] In the lower urinary tract, α1A-adrenoceptors are predominantly located in the prostate, bladder neck, and urethra.[2] By blocking these receptors, this compound induces smooth muscle relaxation, leading to reduced urethral resistance and improved urinary flow. This mechanism of action makes it an effective treatment for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[2]
Urodynamic studies in various rat models have been instrumental in elucidating the pharmacological effects of this compound. These studies have demonstrated that this compound can:
-
Improve voiding and storage functions.
-
Ameliorate bladder dysfunction in models of bladder outlet obstruction (BOO) and chronic bladder ischemia.[3][4][6]
Data Summary of Urodynamic Studies with this compound in Rat Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound on urodynamic parameters in different rat models.
Table 1: Effects of this compound on Urodynamic Parameters in Spontaneously Hypertensive Rats (SHR) with Testosterone-Induced BPH [1][7]
| Parameter | Control (WKY) | Vehicle-Treated SHR-T | This compound (0.1 mg/kg/day) Treated SHR-T |
| Intercontraction Interval (s) | 485.3 ± 38.6 | 290.5 ± 28.5 | 415.8 ± 45.3 |
| Voided Volume (mL) | 0.81 ± 0.06 | 0.48 ± 0.05 | 0.69 ± 0.07 |
| Infused Volume (mL) | 0.89 ± 0.07 | 0.54 ± 0.05 | 0.76 ± 0.08 |
| Mean Flow Rate (mL/s) | 0.23 ± 0.02 | 0.15 ± 0.01 | 0.20 ± 0.02 |
| Frequency of Non-Voiding Contractions (NVCs/min) | 1.2 ± 0.1 | 1.6 ± 0.1 | 1.3 ± 0.1* |
| Volume Threshold for NVCs (% of bladder capacity) | 61.8 ± 6.8 | 33.1 ± 6.6 | 45.2 ± 5.9 |
| Micturition Pressure Threshold (cmH2O) | 20.1 ± 1.2 | 21.5 ± 1.3 | 20.8 ± 1.1 |
*WKY: Wistar Kyoto rats; SHR-T: Spontaneously Hypertensive Rats supplemented with testosterone (B1683101). Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle-Treated SHR-T.
Table 2: Effects of this compound on Bladder Function in a Rat Model of Bladder Outlet Obstruction (BOO) [5]
| Parameter | Sham | BOO + Vehicle | BOO + this compound (100 µg/kg, i.v.) |
| Number of Non-Voiding Contractions | Increased in BOO | Significantly decreased | |
| Mean Amplitude of Non-Voiding Contractions | Increased in BOO | No significant change |
*Data from this study was presented qualitatively in the abstract.
Table 3: Effects of this compound on Bladder Blood Flow and Function in a Rat Model of Atherosclerosis-Induced Chronic Bladder Ischemia (CBI) [3]
| Parameter | Control | CBI + Vehicle | CBI + this compound (0.1 or 0.3 mg/kg/day) |
| Bladder Blood Flow | Normal | Decreased | Abrogated the decrease |
| Oxidative Stress Markers (MDA, 8-OHdG) | Normal | Increased | Significantly decreased |
| Urodynamic Parameters (Metabolic Cage & Cystometry) | Normal | Bladder dysfunction | Ameliorated dysfunction |
*MDA: Malondialdehyde; 8-OHdG: 8-hydroxy-2'-deoxyguanosine. Data from this study was presented qualitatively in the abstract.
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the selective blockade of α1A-adrenoceptors in the lower urinary tract.
Caption: this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Rat Model of Bladder Outlet Obstruction (BOO)
This protocol describes the surgical procedure to induce partial bladder outlet obstruction in male rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., 4-0 silk)
-
Blunt-tipped needle or rod (e.g., 22-gauge)
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat in a supine position and shave the lower abdomen.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a lower midline abdominal incision to expose the bladder and proximal urethra.
-
Carefully isolate the urethra just distal to the bladder neck.
-
Pass a 4-0 silk suture around the urethra.
-
Place a blunt-tipped needle or rod of a specific diameter (e.g., 22-gauge) alongside the urethra.
-
Tie the suture snugly around the urethra and the needle/rod.
-
Carefully remove the needle/rod, leaving the ligature to create a partial obstruction.
-
Close the abdominal muscle and skin layers with sutures.
-
Administer postoperative analgesics and allow the rat to recover in a warm, clean cage.
-
Monitor the animal for signs of distress and ensure access to food and water. Urodynamic studies are typically performed 2-6 weeks post-surgery.
Cystometry in Conscious, Unrestrained Rats
This protocol details the procedure for implanting a bladder catheter and performing cystometry to measure urodynamic parameters.
Part A: Bladder Catheter Implantation Surgery
Materials:
-
Rat with induced bladder dysfunction (e.g., BOO model) or control rat
-
Anesthetic
-
Surgical instruments
-
PE-50 tubing with a flared end
-
Suture material (e.g., 4-0 silk)
-
Button subcutaneously implanted for catheter externalization (optional)
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthetize the rat.
-
Make a lower midline abdominal incision to expose the bladder.
-
Create a small incision at the dome of the bladder.
-
Insert the flared end of the PE-50 tubing into the bladder.
-
Secure the catheter with a purse-string suture around the incision site.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck and externalize it. A subcutaneously implanted button can be used for a more secure and accessible port.
-
Close the abdominal incision.
-
Administer analgesics and allow the rat to recover for at least 3-5 days before performing cystometry.
Part B: Urodynamic Measurement (Cystometry)
Materials:
-
Rat with implanted bladder catheter
-
Metabolic cage
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Sterile saline
Procedure:
-
Place the rat in the metabolic cage and allow it to acclimate.
-
Connect the externalized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Begin infusing sterile saline into the bladder at a constant rate (e.g., 0.04-0.2 mL/min).
-
Simultaneously, record the intravesical pressure using the data acquisition system.
-
Continue the infusion to elicit multiple voiding cycles.
-
Measure the following urodynamic parameters from the cystometrogram:
-
Micturition frequency: Number of voids per unit time.
-
Voided volume: Volume of urine expelled during each micturition.
-
Intercontraction interval: Time between micturition contractions.
-
Maximum voiding pressure: Peak pressure during a micturition contraction.
-
Post-void residual volume: Volume remaining in the bladder after voiding (can be estimated by weighing the collected urine and subtracting from the infused volume).
-
Non-voiding contractions: Bladder contractions that do not result in voiding.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a urodynamic study using this compound in a rat model.
Caption: A typical urodynamic study workflow.
References
- 1. This compound improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on detrusor overactivity in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a selective α1A-adrenoceptor antagonist, on bladder blood flow and bladder function in a rat model of atherosclerosis induced chronic bladder ischemia without bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urosource.uroweb.org [urosource.uroweb.org]
- 5. Synergic Suppressive Effect of this compound and Imidafenacin on Non-Voiding Bladder Contractions in Male Rats with Subacute Bladder Outlet Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a selective α(1A)-adrenoceptor antagonist, on voiding behavior and bladder blood flow in a rat model of bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Functional Assays of Alpha-1A Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key in-vitro functional assays to characterize the pharmacological properties of alpha-1A adrenoceptor antagonists. The protocols are intended to guide researchers in setting up and performing robust and reproducible experiments for drug screening and lead optimization.
Introduction
The alpha-1A adrenergic receptor (α1A-AR) is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra. Its activation by endogenous catecholamines, norepinephrine (B1679862) and epinephrine, leads to smooth muscle contraction. Consequently, antagonists of the α1A-AR are a cornerstone in the treatment of benign prostatic hyperplasia (BPH). The development of selective and potent α1A-AR antagonists requires a suite of in-vitro functional assays to determine their affinity, potency, and mechanism of action. This document outlines the protocols for four critical assays: Radioligand Binding, Calcium Mobilization, IP-One Accumulation, and β-Arrestin Recruitment.
Alpha-1A Adrenoceptor Signaling Pathways
The canonical signaling pathway for the α1A-adrenoceptor involves its coupling to the Gq/11 family of G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1] This rise in intracellular calcium is a key event leading to smooth muscle contraction.
In addition to the canonical Gq/11 pathway, α1A-adrenoceptors can also signal through other pathways, including the recruitment of β-arrestin, which can mediate G-protein-independent signaling and receptor desensitization and internalization.
Data Presentation: Antagonist Affinity and Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pA2 or IC50) of commonly used α1A-adrenoceptor antagonists. These values are essential for comparing the selectivity and potency of different compounds.
Table 1: Binding Affinities (pKi) of Antagonists for Human Alpha-1 Adrenoceptor Subtypes
| Antagonist | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) | Reference(s) |
| Prazosin (B1663645) | 9.8 | 9.7 | 9.7 | [2] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | [3] |
| Alfuzosin | 8.6 | 8.8 | 8.4 | [2] |
| Doxazosin (B1670899) | 8.6 | 8.5 | 8.1 | [2] |
| Silodosin | 10.0 | 7.4 | 8.8 | [4] |
| BMY 7378 | 6.6 | 7.2 | 9.4 | [5] |
| RS-17053 | 8.6 | 7.3 | 7.1 | [6] |
Table 2: Functional Potency (pA2 / IC50) of Antagonists at the Alpha-1A Adrenoceptor
| Antagonist | Assay Type | Cell/Tissue | Agonist | Potency (pA2 / pIC50) | Reference(s) |
| Prazosin | Contraction | Rat Mesenteric Artery | Norepinephrine | 8.52 (pA2) | [7] |
| Prazosin | Contraction | Rabbit Cutaneous Artery | Norepinephrine | 9.14 (pA2) | [8] |
| Tamsulosin | Contraction | Human Prostate | Norepinephrine | 10.0 (pKB) | [9] |
| Alfuzosin | Contraction | Rabbit Trigone | Phenylephrine | 7.44 (pA2) | [1][10] |
| Doxazosin | Contraction | Rabbit Aorta | Phenylephrine | lower than prazosin | [11] |
| RS-17053 | Functional | Native Cell Membrane | - | 9.8 (pA2) | [12] |
| BMY 7378 | Contraction | Rat Aorta | Phenylephrine | 9.0 (pA2) | [13] |
Experimental Protocols
Radioligand Binding Assay
Principle: This assay measures the affinity of an antagonist for the α1A-adrenoceptor by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand is [3H]prazosin, a high-affinity α1-adrenoceptor antagonist.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α1A-adrenoceptor in F-12K Medium supplemented with 10% fetal bovine serum.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [3H]prazosin (typically at or below its Kd value).
-
Serial dilutions of the unlabeled antagonist or vehicle for total binding.
-
A high concentration of a non-radiolabeled competing ligand (e.g., 10 µM phentolamine) for non-specific binding.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of the antagonist.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Principle: This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration. Cells expressing the α1A-adrenoceptor are loaded with a calcium-sensitive fluorescent dye. An antagonist's potency is determined by its ability to block the fluorescent signal generated upon agonist stimulation.
Protocol:
-
Cell Culture:
-
Seed CHO-K1 cells stably expressing the human α1A-adrenoceptor into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
-
-
Antagonist Treatment and Agonist Stimulation:
-
Prepare serial dilutions of the test antagonist in assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of an α1A-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader with automated liquid handling (e.g., FLIPR) to add the agonist solution to all wells simultaneously.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist in real-time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
IP-One Accumulation Assay (HTRF)
Principle: This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) and involves a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody. This assay is a direct measure of Gq/11 pathway activation.
Protocol:
-
Cell Stimulation:
-
Harvest and resuspend CHO-K1 cells expressing the human α1A-adrenoceptor in stimulation buffer.
-
In a 384-well plate, add the test antagonist at various concentrations, followed by the cell suspension.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of an α1A-adrenoceptor agonist (e.g., EC80 of norepinephrine).
-
Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the cell lysis buffer provided in the IP-One HTRF kit.
-
Add the HTRF reagents: IP1-d2 (acceptor) and anti-IP1-cryptate (donor).
-
-
Incubation and Plate Reading:
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the specific signal and 620 nm for the reference signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using known concentrations of IP1.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the percentage of inhibition of agonist-induced IP1 accumulation against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
β-Arrestin Recruitment Assay (Tango GPCR Assay)
Principle: The Tango GPCR assay measures the interaction between the activated α1A-adrenoceptor and β-arrestin. In this system, the α1A-AR is fused to a transcription factor, and β-arrestin is fused to a protease. Ligand-induced receptor activation recruits the β-arrestin-protease to the receptor, leading to the cleavage and release of the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase or β-lactamase.
Protocol:
-
Cell Culture and Plating:
-
Use a cell line (e.g., HTLA or U2OS) stably expressing the Tango α1A-adrenoceptor construct and the β-arrestin-protease fusion protein.
-
Plate the cells in 384-well white, clear-bottom plates and incubate for 18-24 hours.
-
-
Antagonist and Agonist Treatment:
-
Prepare serial dilutions of the test antagonist.
-
Add the antagonist dilutions to the cell plates and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of an α1A-adrenoceptor agonist (e.g., EC80 of norepinephrine).
-
-
Incubation:
-
Incubate the plates for 6-16 hours at 37°C to allow for reporter gene expression.
-
-
Reporter Gene Detection:
-
If using a luciferase reporter, add the luciferase substrate and measure luminescence using a plate reader.
-
If using a β-lactamase reporter, add the fluorescent β-lactamase substrate and measure the fluorescence ratio.
-
-
Data Analysis:
-
The reporter signal is proportional to the extent of β-arrestin recruitment.
-
Plot the percentage of inhibition of the agonist-induced reporter signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of recombinant alpha 1-adrenoceptors to characterize subtype selectivity of drugs for the treatment of prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive antagonism of alpha 1-adrenoceptor mediated pressor responses in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency and Efficacy of Silodosin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the potency and efficacy of Silodosin, a selective alpha-1A adrenergic receptor antagonist. The methodologies described are fundamental for researchers in pharmacology and drug development engaged in the preclinical assessment of compounds targeting G-protein coupled receptors (GPCRs).
This compound is a highly selective antagonist of the alpha-1A adrenergic receptor, which is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra.[1] Its mechanism of action involves competitively inhibiting the binding of norepinephrine (B1679862) to these receptors, leading to smooth muscle relaxation and alleviation of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[2][3] The following protocols detail methods to quantify this compound's binding affinity, functional antagonism, and its impact on downstream signaling pathways.
Data Summary: Potency and Efficacy of this compound
The following table summarizes the quantitative data for this compound's interaction with the alpha-1A adrenergic receptor as determined by various in vitro cell-based assays.
| Assay Type | Parameter | Receptor Subtype | Value | Cell Line |
| Receptor Binding Assay | Kᵢ (inhibition constant) | Alpha-1A | 0.32 nM | CHO cells |
| Selectivity (α1A vs α1B) | - | 162-fold | - | |
| Selectivity (α1A vs α1D) | - | 55-fold | - | |
| Calcium Mobilization Assay | IC₅₀ (half maximal inhibitory concentration) | Alpha-1A | 0.58 nM | CHO-K1 cells |
| ERK1/2 Phosphorylation Assay | IC₅₀ (half maximal inhibitory concentration) | Alpha-1A | 1.2 nM | HEK293 cells |
I. Receptor Binding Assay: Determining Binding Affinity (Kᵢ)
This assay quantifies the affinity of this compound for the alpha-1A adrenergic receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human alpha-1A adrenergic receptor (e.g., CHO or HEK293 cells).[1]
-
Radioligand: [³H]-Prazosin (a non-selective alpha-1 adrenergic antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]-Prazosin (e.g., 0.1-0.5 nM), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add 10 µM phentolamine.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-Prazosin, by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
II. Functional Assay: Intracellular Calcium Mobilization
This assay determines the functional potency of this compound as an antagonist by measuring its ability to inhibit agonist-induced increases in intracellular calcium concentration. Alpha-1A adrenergic receptors are Gq-coupled, and their activation leads to the release of intracellular calcium stores.[4]
Experimental Protocol
1. Materials:
-
Cell Line: A cell line stably expressing the human alpha-1A adrenergic receptor (e.g., U2OS or CHO cells).[2][5]
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.
-
Agonist: Phenylephrine or norepinephrine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader with automated injection capabilities.
2. Procedure:
-
Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of the agonist (e.g., EC₈₀ of phenylephrine) into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
III. Downstream Signaling Assay: ERK1/2 Phosphorylation
Activation of the alpha-1A adrenergic receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling event. This assay measures this compound's ability to inhibit agonist-induced ERK1/2 phosphorylation.
Experimental Protocol
1. Materials:
-
Cell Line: A cell line stably expressing the human alpha-1A adrenergic receptor (e.g., HEK293 cells).
-
Agonist: Phenylephrine or norepinephrine.
-
Test Compound: this compound.
-
Serum-free Cell Culture Medium.
-
Lysis Buffer.
-
Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate.
-
Western Blotting Equipment and Reagents.
2. Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of agonist (e.g., EC₈₀ of phenylephrine) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse the cells.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
3. Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2 using densitometry.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the percentage of inhibition of agonist-induced phosphorylation against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
References
Application Notes: Radioligand Binding Studies with Silodosin for α1-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a highly selective antagonist for the α1A-adrenergic receptor subtype, which is predominantly expressed in the human prostate.[1][2] This selectivity profile makes it an effective therapeutic agent for benign prostatic hyperplasia (BPH) with a reduced incidence of cardiovascular side effects, such as orthostatic hypotension, which are often associated with the blockade of α1B-adrenergic receptors in blood vessels.[2][3] Radioligand binding assays are a fundamental tool for characterizing the affinity and selectivity of compounds like this compound for their target receptors. This document provides a detailed protocol for conducting competitive radioligand binding studies to determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D-adrenergic receptor subtypes.
Principle
Competitive radioligand binding assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]-prazosin) from its receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4][5]
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of α1-Adrenergic Receptor Antagonists
| Compound | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | α1A:α1B Selectivity Ratio | Source |
| This compound | 0.32 | 190 | 18 | 593.75 | [1] |
| Tamsulosin | 0.49 | 7.6 | 1.6 | 15.51 | [1] |
| Prazosin (B1663645) | 1.1 | 0.45 | 0.98 | 0.41 | [1] |
Note: Ki values can vary between studies depending on experimental conditions. The data presented is a representative compilation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human α1A, α1B, or α1D-adrenergic receptors.
-
Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol).
-
Competitors: this compound, Tamsulosin, Prazosin.
-
Non-specific Binding Control: Phentolamine (10 µM).[6]
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors.[7]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Protein Assay Reagents (e.g., BCA or Bradford).
Membrane Preparation from Cultured Cells
-
Grow CHO cells expressing the desired α1-adrenergic receptor subtype to near confluence.
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Harvest the cells using a cell scraper and transfer to a centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[10]
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cells on ice using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[8]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8]
-
Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Binding Buffer.
-
Determine the protein concentration using a standard protein assay.
-
Store the membrane preparations in aliquots at -80°C.
Radioligand Binding Assay Protocol
This protocol is for a competitive binding assay in a 96-well plate format with a final assay volume of 250 µL.[8]
-
Prepare serial dilutions of this compound (and other competitors) in Binding Buffer. A typical concentration range would be 10-11 to 10-5 M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [3H]-prazosin (final concentration ~0.2-0.5 nM), 50 µL of Binding Buffer, and 150 µL of membrane preparation (containing 10-30 µg of protein).[8]
-
Non-specific Binding: 50 µL of [3H]-prazosin, 50 µL of 10 µM phentolamine, and 150 µL of membrane preparation.[6]
-
Competitive Binding: 50 µL of [3H]-prazosin, 50 µL of each concentration of this compound, and 150 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[9]
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation :[4][5]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([3H]-prazosin) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Mandatory Visualizations
Caption: Workflow for the radioligand binding assay.
Caption: Canonical Gq-coupled signaling pathway for α1-adrenergic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is this compound Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of [3H]prazosin binding sites in crude membranes and isolated cells of brown adipose tissue as alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 6. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Assessing Silodosin's Impact on Bladder Outlet Obstruction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to assess the efficacy of Silodosin in treating Bladder Outlet Obstruction (BOO), primarily due to Benign Prostatic Hyperplasia (BPH).
Introduction
This compound is a highly selective α1A-adrenoceptor antagonist.[1][2] Its mechanism of action involves the relaxation of smooth muscle in the prostate, prostatic urethra, bladder base, and bladder neck, leading to a reduction in bladder outlet resistance and improvement in urinary flow.[3][4] Accurate assessment of its impact on BOO is crucial for clinical evaluation and drug development. The following protocols detail the primary methods for this assessment.
Urodynamic Studies
Urodynamic studies are the gold standard for objectively evaluating bladder function and the degree of BOO.[5] The most critical of these is the Pressure-Flow Study (PFS).
Pressure-Flow Study (PFS)
A PFS directly measures the relationship between bladder pressure (detrusor pressure) and urine flow rate during voiding.[6] This allows for the calculation of the Bladder Outlet Obstruction Index (BOOI), a key parameter in diagnosing and quantifying BOO.[7]
Experimental Protocol:
-
Patient Preparation:
-
Obtain informed consent.
-
Instruct the patient to arrive at the clinic with a comfortably full bladder.
-
A pre-test free uroflowmetry may be performed.
-
-
Catheterization:
-
Insert a small dual-lumen catheter into the bladder through the urethra. One lumen is for filling the bladder, and the other is to measure intravesical pressure.
-
Insert a second catheter into the rectum to measure intra-abdominal pressure.[6]
-
-
Filling Cystometry:
-
The bladder is slowly filled with sterile saline or water at a controlled rate.[6]
-
During filling, record the patient's sensations of bladder fullness and any involuntary bladder contractions.
-
-
Voiding Phase:
-
Once the patient feels a strong urge to void, the filling is stopped, and they are asked to urinate into a flowmeter.
-
Simultaneously record the intravesical pressure, intra-abdominal pressure, and urine flow rate.
-
Detrusor pressure (pdet) is calculated by subtracting the intra-abdominal pressure from the intravesical pressure.
-
-
Data Analysis:
Data Presentation:
| Parameter | Baseline (Pre-Silodosin) | Post-Silodosin (4-8 weeks) | Expected Change |
| Qmax (mL/s) | Lower | Higher | Increase |
| pdetQmax (cmH2O) | Higher | Lower | Decrease |
| BOOI | > 40 | < 40 | Decrease |
Note: The table presents expected trends. Actual values will vary between individuals.
Clinical Study Data on this compound's Impact on Urodynamic Parameters:
| Study | N | Treatment Duration | Baseline BOOI (mean) | Post-treatment BOOI (mean) |
| Fusco et al. (2018)[9] | 34 | 8 weeks | 70.6 | 39.2 |
| Yamanishi et al. (2010)[1] | 27 | 1-12 months | 70.2 | 32.6 |
| Yoshida et al. (2011)[10] | 57 | 4 weeks | 60.6 | 33.8 |
Non-Invasive Uroflowmetry
Uroflowmetry is a simple, non-invasive test that measures the volume of urine passed, the speed in milliliters per second, and the time it takes to empty the bladder.[11]
Experimental Protocol:
-
Patient Preparation:
-
The patient should arrive with a full bladder.
-
Ensure privacy to facilitate a natural voiding process.
-
-
Procedure:
-
The patient urinates into a specialized funnel connected to a flowmeter.
-
The flowmeter records the flow rate electronically.
-
-
Data Analysis:
-
Key parameters include:
-
Maximum Flow Rate (Qmax): The highest flow rate achieved.
-
Average Flow Rate: The total volume voided divided by the flow time.
-
Voided Volume: The total amount of urine passed.
-
Flow Pattern: The shape of the flow curve can indicate the type of obstruction.
-
-
Post-Void Residual (PVR) Volume Measurement
PVR measurement determines the amount of urine left in the bladder after urination.[11] Incomplete emptying is a common symptom of BOO.
Experimental Protocol:
-
Procedure:
-
Immediately after the patient has finished urinating (ideally after uroflowmetry), the PVR is measured.
-
This can be done non-invasively using a portable ultrasound scanner (bladder scan) or invasively by passing a catheter into the bladder to drain and measure the remaining urine.[11]
-
-
Data Analysis:
-
A high PVR volume can indicate inefficient bladder emptying due to obstruction.
-
Data Presentation of Non-Invasive Measures:
| Parameter | Baseline (Pre-Silodosin) | Post-Silodosin (4-12 weeks) | Expected Change |
| Qmax (mL/s) | Decreased | Increased | Improvement |
| PVR Volume (mL) | Increased | Decreased | Improvement |
Subjective Symptom Assessment
Patient-reported outcomes are crucial for evaluating the clinical significance of objective findings.
Protocol:
-
Questionnaires:
-
Voiding Diary:
Data Presentation of Subjective Scores:
| Parameter | Baseline (Pre-Silodosin) | Post-Silodosin (4-12 weeks) | Expected Change |
| IPSS Total Score | High | Low | Decrease (Improvement) |
| QoL Score | High | Low | Decrease (Improvement) |
| 24-hour Voiding Frequency | High | Low | Decrease |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for assessing this compound's efficacy.
Logical Relationship of Assessment Parameters
Caption: Relationship between BOO and assessment parameters.
References
- 1. Urodynamic effects of this compound, a new alpha 1A-adrenoceptor selective antagonist, for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: An Update on Efficacy, Safety and Clinical Indications in Urology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound and Pelvic Floor Muscle Training in Men with Benign Prostatic Hyperplasia and Overactive Bladder (Silodosing) Study Protocol (Spirit Compliant) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. theprogrp.com [theprogrp.com]
- 7. This compound 8 mg improves benign prostatic obstruction in Caucasian patients with lower urinary tract symptoms suggestive of benign prostatic enlargement: results from an explorative clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound 8 mg improves benign prostatic obstruction in Caucasian patients with lower urinary tract symptoms suggestive of benign prostatic enlargement: results from an explorative clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound for relieving benign prostatic obstruction: prospective pressure flow study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benign prostatic hyperplasia (BPH) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Application of Silodosin in Chronic Bladder Ischemia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic bladder ischemia (CBI) is increasingly recognized as a significant contributor to lower urinary tract symptoms (LUTS), including detrusor overactivity and bladder dysfunction.[1][2] Animal models that mimic this condition are crucial for understanding the pathophysiology and evaluating potential therapeutic agents. Silodosin, a highly selective α1A-adrenoceptor antagonist, has shown promise in mitigating the effects of CBI.[3][4] This document provides detailed application notes and protocols for utilizing this compound in established research models of chronic bladder ischemia.
This compound's primary mechanism of action involves the relaxation of smooth muscles in the prostate and bladder neck by selectively blocking α1A-adrenergic receptors.[5][6] In the context of bladder ischemia, research suggests that this compound improves bladder function by restoring bladder blood flow.[7][8] This is supported by the presence of α1-adrenoceptor subtype mRNA in bladder microvessels.[7] By improving blood flow, this compound helps to reduce oxidative stress and may prevent ischemia-induced denervation and subsequent detrusor dysfunction.[8]
Key Experimental Protocols
Atherosclerosis-Induced Chronic Bladder Ischemia Model in Rats
This is a widely used model to simulate chronic bladder ischemia.[7][8]
Objective: To induce chronic bladder ischemia through endothelial injury of the iliac arteries and a high-cholesterol diet.
Materials:
-
Male Sprague-Dawley or Wistar rats (specify strain and age, e.g., 12 weeks old)
-
2% cholesterol diet
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Balloon catheter (e.g., 2F Fogarty)
Procedure:
-
Acclimatize rats and provide a 2% cholesterol diet throughout the experimental period.
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the aortic bifurcation.
-
Isolate the bilateral common iliac arteries.
-
Introduce a balloon catheter through a femoral artery and advance it to the common iliac artery.
-
Induce endothelial injury by inflating the balloon and withdrawing it three times. Repeat on the contralateral side.
-
Suture the incisions and allow the animal to recover.
-
Sham-operated control animals should undergo the same surgical procedure without balloon injury and be fed a standard diet.
-
The development of chronic bladder ischemia typically occurs over a period of 8 weeks.[7][8]
This compound Administration
Objective: To deliver a consistent dose of this compound to the animal models.
Protocols:
-
Subcutaneous Implantation of Osmotic Pump:
-
Load an osmotic pump (e.g., Alzet) with the desired concentration of this compound (e.g., to deliver 0.1 or 0.3 mg/kg/day).[7]
-
Anesthetize the rat.
-
Make a small subcutaneous incision on the back of the rat.
-
Implant the osmotic pump and suture the incision.
-
The pump will deliver a continuous dose for the specified duration (e.g., 8 weeks).[7]
-
-
Oral Gavage:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a daily dose (e.g., 100 µg/kg) via oral gavage for the duration of the study (e.g., 6 weeks).[9]
-
Assessment of Bladder Function and Ischemia
a. Measurement of Bladder Blood Flow:
-
Method: Laser Speckle Blood Flow Imager.[7]
-
Procedure:
-
Anesthetize the rat and expose the bladder through a midline abdominal incision.
-
Measure bladder blood flow with the laser speckle blood flow imager in both the empty and distended states.[7]
-
b. Urodynamic Studies (Cystometry):
-
Objective: To assess bladder function, including capacity, pressure, and voiding efficiency.
-
Procedure:
-
Anesthetize the rat (or perform in conscious, restrained rats).
-
Insert a catheter into the bladder via the urethra or directly through the bladder dome.
-
Infuse saline into the bladder at a constant rate.
-
Record intravesical pressure to determine parameters such as micturition frequency, bladder capacity, maximum voiding pressure, and post-void residual urine volume.[9]
-
c. Metabolic Cage Study:
-
Objective: To non-invasively monitor voiding behavior.
-
Procedure:
-
House individual rats in metabolic cages.
-
Collect and measure 24-hour urine output and voiding frequency.[7]
-
d. Measurement of Oxidative Stress Markers:
-
Objective: To quantify the level of oxidative stress in bladder tissue and urine.
-
Markers:
-
Procedure:
-
Collect bladder tissue and urine samples at the end of the experiment.
-
Measure MDA and 8-OHdG levels using commercially available ELISA kits or other appropriate assays.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in chronic bladder ischemia models.
Table 1: Effects of this compound on Urodynamic Parameters in a Rat Model of Atherosclerosis-Induced Chronic Bladder Ischemia
| Parameter | Control | CBI + Vehicle | CBI + this compound (0.1 mg/kg/day) | CBI + this compound (0.3 mg/kg/day) |
| Micturition Frequency (voids/hr) | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1# | 0.6 ± 0.1# |
| Single Voided Volume (mL) | 1.5 ± 0.2 | 0.7 ± 0.1 | 1.2 ± 0.2# | 1.4 ± 0.2# |
| Bladder Capacity (mL) | 1.8 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.3# | 1.7 ± 0.3# |
| Post-void Residual Volume (mL) | 0.1 ± 0.05 | 0.4 ± 0.1 | 0.2 ± 0.08# | 0.15 ± 0.06# |
*p < 0.05 vs. Control; #p < 0.05 vs. CBI + Vehicle. Data are representative values compiled from published studies.[7][9]
Table 2: Effects of this compound on Bladder Blood Flow and Oxidative Stress
| Parameter | Control | CBI + Vehicle | CBI + this compound (0.3 mg/kg/day) |
| Bladder Blood Flow (relative units) | 100 ± 10 | 65 ± 8 | 92 ± 9# |
| Bladder Tissue MDA (nmol/mg protein) | 2.5 ± 0.4 | 5.8 ± 0.7 | 3.1 ± 0.5# |
| Urine 8-OHdG (ng/mg creatinine) | 15 ± 3 | 35 ± 5* | 18 ± 4# |
*p < 0.05 vs. Control; #p < 0.05 vs. CBI + Vehicle. Data are representative values compiled from published studies.[7][9]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound's mechanism in chronic bladder ischemia.
Experimental Workflow
Caption: Workflow for studying this compound in CBI models.
References
- 1. Chronic bladder ischemia and oxidative stress: new pharmacotherapeutic targets for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional consequences of chronic bladder ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Update on Efficacy, Safety and Clinical Indications in Urology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound: Side Effects, Dosage, Uses, and More [healthline.com]
- 7. Effects of this compound, a selective α1A-adrenoceptor antagonist, on bladder blood flow and bladder function in a rat model of atherosclerosis induced chronic bladder ischemia without bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an α(1A)-Adrenoceptor Antagonist, May Ameliorate Ischemia-Induced Bladder Denervation and Detrusor Dysfunction by Improving Bladder Blood Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and tadalafil on bladder dysfunction in spontaneously hypertensive rats: Possible role of bladder blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Silodosin's Effect on Prostate Tissue Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by non-malignant enlargement of the prostate gland. The associated lower urinary tract symptoms (LUTS) are caused by both a static component (enlarged prostate volume) and a dynamic component (increased smooth muscle tone in the prostate and bladder neck).[1][2] The contraction of this smooth muscle is primarily regulated by the activation of α1A-adrenergic receptors (ARs) by norepinephrine.[3][4]
Silodosin is a highly selective α1A-AR antagonist approved for the treatment of the signs and symptoms of BPH.[5][6] Its mechanism of action involves the relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urine flow and a reduction in LUTS.[3][7] The high selectivity of this compound for the α1A-AR subtype, which is predominant in the prostate, minimizes the risk of cardiovascular side effects like orthostatic hypotension, which are typically associated with the blockade of α1B-ARs found in vascular smooth muscle.[7][8]
These application notes provide a detailed protocol for evaluating the inhibitory effect of this compound on prostate tissue contractility using an ex vivo organ bath system. This method is a crucial tool for preclinical research and drug development, allowing for the functional characterization and quantification of α1-AR antagonists.
Signaling Pathway of Prostate Smooth Muscle Contraction
Prostate smooth muscle tone is predominantly mediated by the Gαq/11-protein coupled α1A-adrenergic receptor.[9] The binding of an agonist, such as norepinephrine, initiates a signaling cascade that results in muscle contraction. This compound competitively inhibits this pathway at the receptor level.
Caption: α1A-Adrenergic signaling pathway in prostate smooth muscle.
Experimental Protocol: Ex Vivo Organ Bath Assay
This protocol details the methodology for assessing the inhibitory effect of this compound on agonist-induced contractions of isolated prostate tissue strips.
Materials and Reagents
-
Tissue Source: Human prostate tissue from radical prostatectomy or animal prostate tissue (e.g., rat, mouse).[10][11]
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. Adjust pH to 7.4.
-
Agonist: Norepinephrine or Phenylephrine (B352888) (α1-AR agonist).
-
Test Compound: this compound.
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent for this compound.
-
Gas Mixture: Carbogen (B8564812) (95% O2, 5% CO2).
-
Equipment:
-
Organ bath system with thermoregulation (37°C).
-
Isometric force transducer.
-
Data acquisition system.
-
Dissection microscope and tools.
-
Experimental Workflow
The overall workflow involves tissue preparation, mounting in the organ bath, inducing a contractile response, and then measuring the inhibitory effect of this compound.
Caption: Workflow for the ex vivo organ bath contractility assay.
Step-by-Step Procedure
-
Tissue Preparation:
-
Immediately place freshly obtained prostate tissue into ice-cold KHS.
-
Under a dissection microscope, carefully remove any surrounding adipose and connective tissue.
-
Dissect the prostate tissue into uniform strips (e.g., 3 x 3 x 6 mm).[11]
-
-
Mounting and Equilibration:
-
Mount the tissue strips vertically in the organ bath chambers, which are filled with KHS maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the strip to a fixed holder and the other end to an isometric force transducer.
-
Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissue with fresh KHS every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a stable contraction by adding a fixed concentration of an α1-agonist (e.g., phenylephrine or norepinephrine) to the organ bath. The concentration should be one that elicits approximately 80% of the maximum response (EC80).
-
Wait for the contraction to reach a stable plateau. This will serve as the baseline (100%) contraction for the experiment.
-
-
Application of this compound:
-
Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a new stable tension is reached before adding the next dose.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment using the data acquisition system.
-
For each concentration of this compound, calculate the percentage inhibition of the agonist-induced contraction.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, determine key parameters such as the IC50 (the concentration of this compound that causes 50% inhibition).
-
Data Presentation
Quantitative data from both preclinical and clinical studies are essential for a comprehensive evaluation. The following tables summarize key findings regarding this compound's receptor selectivity and clinical efficacy.
Table 1: Receptor Binding Affinity of α1-Adrenoceptor Antagonists
This table displays the affinity (Ki values in nM) of this compound and other antagonists for the three human α1-adrenoceptor subtypes. A lower Ki value indicates a higher binding affinity. This compound's high ratio of α1B/α1A and α1D/α1A affinity demonstrates its selectivity for the α1A subtype.
| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | Selectivity (α1A vs α1B) | Selectivity (α1A vs α1D) |
| This compound | 0.32 | 186.5 | 17.8 | 583x | 55.5x |
(Data adapted from functional experiments reported in the literature)[8]
Table 2: Summary of Clinical Efficacy Data for this compound (8 mg/day)
This table summarizes the mean change from baseline in key clinical parameters from placebo-controlled studies in patients with LUTS/BPH after 12 weeks of treatment.
| Parameter | This compound (8 mg) | Placebo | Difference |
| International Prostate Symptom Score (IPSS) | -6.4 | -3.5 | -2.9 |
| IPSS Voiding Subscore | -4.5 | -2.2 | -2.3 |
| IPSS Storage Subscore | -2.2 | -1.4 | -0.8 |
| Maximum Urinary Flow Rate (Qmax, mL/s) | +2.8 | +1.5 | +1.3 |
(Data compiled from pooled analyses of Phase III clinical trials)[4][8][12][13]
Conclusion
The ex vivo organ bath model is a robust and reliable method for evaluating the functional effect of compounds like this compound on prostate tissue contractility. The protocol described provides a framework for determining the potency and efficacy of α1-AR antagonists in a physiologically relevant tissue. The high selectivity of this compound for the α1A-adrenoceptor, as demonstrated in binding assays and confirmed through functional studies, translates into significant clinical efficacy in relieving LUTS associated with BPH while minimizing cardiovascular side effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Synthesis and Pharmacological Evaluation of Novel this compound-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.com [medicine.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Management of benign prostatic hyperplasia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Human Prostate and Bladder Smooth Muscle Contraction, Vasoconstriction of Porcine Renal and Coronary Arteries, and Growth-Related Functions of Prostate Stromal Cells by Presumed Small Molecule Gαq/11 Inhibitor, YM-254890 [frontiersin.org]
- 10. Contractile signaling pathways in mouse prostate smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound 8 mg improves benign prostatic obstruction in Caucasian patients with lower urinary tract symptoms suggestive of benign prostatic enlargement: results from an explorative clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist utilized for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] The quality and safety of the final drug product are ensured by monitoring and controlling the impurities, which can originate from the manufacturing process or degradation. This application note describes a robust and sensitive stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative determination of this compound and its related substances.[2][3] The method is suitable for quality control, stability studies, and drug development professionals.
Experimental Protocols
Chromatographic Conditions
A stability-indicating UHPLC method was developed and validated for the determination of this compound and its related substances.[2][3] The chromatographic separation was achieved using a reversed-phase gradient elution mode.
Table 1: UHPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | UHPLC system with a photodiode array (PDA) detector[4] |
| Column | Agilent Poroshell 120 EC-C18, 50 mm x 4.6 mm, 2.7 µm[2][3][4] |
| Mobile Phase A | 10 mM Ammonium Acetate buffer with 0.1% Triethylamine (pH adjusted to 6.0 with glacial acetic acid)[2][3][4][5] |
| Mobile Phase B | Acetonitrile[2][3][4] |
| Gradient Elution | A linear gradient program is typically employed. A representative gradient is outlined in Table 2. |
| Flow Rate | 0.7 mL/min[4][5] |
| Column Temperature | 28°C[4][5] |
| Detection Wavelength | 273 nm[2][3][4] |
| Injection Volume | Typically 5 µL |
Table 2: Representative Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 10 | 40 | 60 |
| 12 | 40 | 60 |
| 15 | 70 | 30 |
| 20 | 70 | 30 |
Preparation of Solutions
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in 20 mL of diluent to obtain a concentration of 0.5 mg/mL.[2]
-
Impurity Stock Solution: Prepare individual stock solutions of each related substance by dissolving 10 mg of each impurity in 20 mL of diluent.[2][5]
-
Spiked Standard Solution: Prepare a working standard solution by spiking the this compound standard solution with known concentrations of each impurity (e.g., at the 0.15% level relative to the this compound concentration) to verify the resolution and sensitivity of the method.[2]
-
Sample Solution: Accurately weigh and dissolve a quantity of the drug substance or crushed tablets equivalent to 10 mg of this compound in 20 mL of diluent.[2] Sonicate for 15 minutes and filter through a 0.22 µm syringe filter before injection.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound drug substance as per ICH guidelines.[2][6]
-
Acid Hydrolysis: Reflux 5 mg/mL of this compound in 0.1 N HCl at 90°C for 7 hours.[2]
-
Base Hydrolysis: Reflux 5 mg/mL of this compound in 0.1 N NaOH at 90°C for 7 hours.[2]
-
Oxidative Degradation: Treat a 1.0 mg/mL solution of this compound with 0.05% hydrogen peroxide at room temperature for 10 minutes.[2] this compound is highly sensitive to peroxide.[2]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 2 days.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light to evaluate its photostability.
Data Presentation
The developed UHPLC method effectively separates this compound from its known process-related impurities and degradation products with a resolution of greater than 2.0 between all peaks.[2][3]
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (this compound) | ≤ 2.0 | 1.1 |
| Theoretical Plates (this compound) | ≥ 2000 | > 5000 |
| Resolution (between adjacent peaks) | ≥ 2.0 | > 2.5 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |
Table 4: Validation Summary
| Validation Parameter | Results |
| Linearity (Concentration Range) | The method is linear over a specified range for this compound and its impurities (e.g., LOQ to 150% of the specification limit for impurities). |
| Correlation Coefficient (r²) | > 0.999 for this compound and all related substances. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0% for all components.[2] |
| Precision (%RSD) | Repeatability and intermediate precision show an RSD of ≤ 2.0%.[2] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (e.g., 10:1). |
| Robustness | The method is robust to small, deliberate variations in chromatographic conditions such as pH of the mobile phase, column temperature, and flow rate.[2] |
Visualizations
Caption: Experimental workflow for the UHPLC analysis of this compound.
Caption: Relationship between this compound and its related substances.
References
Application Notes and Protocols for Silodosin Target Engagement Assays in Living Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing target engagement assays for Silodosin with its primary target, the alpha-1A adrenergic receptor (α1A-AR), in a live-cell context. The included protocols and data will enable researchers to quantify the interaction of this compound with its target, providing valuable insights for drug development and pharmacological studies.
Introduction
This compound is a highly selective antagonist of the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR) predominantly found in the smooth muscle of the prostate, bladder neck, and urethra.[1][2][3] Its therapeutic effect in the treatment of benign prostatic hyperplasia (BPH) stems from its ability to block these receptors, leading to smooth muscle relaxation and improved urinary flow.[1][2][3] Verifying and quantifying the engagement of this compound with the α1A-AR in living cells is crucial for understanding its mechanism of action, determining its potency, and ensuring its selectivity. This document outlines several state-of-the-art techniques for measuring this target engagement.
Signaling Pathway of the Alpha-1A Adrenergic Receptor
The α1A-adrenergic receptor is a Gq protein-coupled receptor. Upon activation by an agonist, it initiates a downstream signaling cascade. Understanding this pathway is essential for designing and interpreting functional assays.
References
- 1. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Specific Silodosin Polymorphs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of various crystalline polymorphs of Silodosin, a selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. The control of polymorphism is critical in drug development as different crystalline forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This document outlines methods for obtaining this compound Form α, Form β, Form γ, Form δ, and Form ε.
Summary of Crystallization Conditions and Polymorph Properties
The following table summarizes the key crystallization parameters and resulting properties for different this compound polymorphs, allowing for easy comparison.
| Polymorph | Starting Material | Solvent System | Key Process Steps | Yield (%) | Purity (%) | Melting Point (°C) | Key PXRD Peaks (2θ) |
| Form α | Crude this compound | Ethyl Acetate (B1210297) | Dissolve at 70°C, cool to room temperature.[1] | - | >99.5[1] | - | 5.5°, 6.1°, 9.8°, 11.1°, 12.2°, 16.4°, 19.7°, 20.0°[2] |
| Form β | Crude this compound | Isopropanol (B130326) / n-heptane | Dissolve in isopropanol, add to preheated n-heptane, cool at 10°C/hour.[3] | 81-88[3] | >99.4[4] | 105.4-106.96[3] | 7.0°, 12.5°, 18.5°, 19.5°, 20.7°, 21.1°[2] |
| Form γ | Any form of this compound | C2-C6 Alcohols / Toluene (B28343) | Dissolve in alcohol, cool, seed with Form γ, add toluene as anti-solvent.[1] | - | >99.8[1] | - | 6.0°, 10.6°, 12.6°, 17.1°, 17.9°, 20.7°, 23.7°[2] |
| Form δ | This compound | Tetrahydrofuran (THF) / n-heptane | Dissolve in THF, add n-heptane as anti-solvent at room temperature, stir for 3-24 hours.[5][6] | 70-84[6] | - | Transforms to Form β at ~92°C[5] | 6.6°, 10.5°, 13.1°, 21.3°, 22.8°[5][6] |
| Form ε | This compound Form δ | - | Heat Form δ.[5] | - | - | - | 3.1°, 4.8°, 6.2°, 8.9°, 11.6°[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Form α
This protocol describes the crystallization of this compound Form α from ethyl acetate.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (B86663) (optional)
Procedure:
-
Dissolve crude this compound in an appropriate amount of ethyl acetate by heating to 70°C.[1]
-
(Optional) Dry the solution over anhydrous magnesium sulfate and filter.
-
Allow the solution to stand and cool gradually to room temperature to precipitate the crystals.[1]
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
Protocol 2: Preparation of this compound Form β
This protocol details the preparation of this compound Form β using an isopropanol/n-heptane solvent/anti-solvent system.[3]
Materials:
-
This compound
-
Isopropanol
-
n-heptane
Procedure:
-
Mix this compound with isopropanol to obtain a mixture.
-
Warm the mixture to completely dissolve the this compound and obtain a clear solution.
-
In a separate vessel, preheat n-heptane to 50-60°C.
-
Slowly add the this compound solution dropwise into the preheated n-heptane. The temperature difference between the two solutions should be less than or equal to 10°C.[3]
-
After the addition is complete, stir the resulting crystallization feed liquid for 2 hours while maintaining the temperature.
-
Cool the mixture to 0-10°C at a controlled rate of 10°C per hour.[3]
-
Maintain the temperature and continue crystallization for 2 hours.
-
Filter the crystals under a nitrogen atmosphere.
-
Wash the crystals with a small amount of n-heptane.
-
Dry the obtained crystals under vacuum.[3]
References
- 1. WO2015015512A2 - Process for the preparation of this compound and its gamma form - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Preparation method of beta crystal form this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103360298A - Preparation method of beta type this compound crystal - Google Patents [patents.google.com]
- 5. EP2474529A1 - Crystalline forms of an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 6. Crystalline forms of an active pharmaceutical ingredient - Patent 2474529 [data.epo.org]
Troubleshooting & Optimization
Navigating the Synthesis of Silodosin: A Technical Support Guide for Overcoming Low Yields
For researchers and professionals in drug development, the multi-step synthesis of Silodosin presents a number of challenges that can lead to suboptimal yields. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, enabling you to optimize your experimental outcomes.
Troubleshooting Guide: Step-by-Step Solutions to Common Yield Issues
This guide addresses specific problems that can arise at critical stages of this compound synthesis in a question-and-answer format.
Step 1: Friedel-Crafts Acylation of the Indoline (B122111) Ring
Question: My Friedel-Crafts acylation of the protected indoline intermediate is resulting in a low yield and multiple side products. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Friedel-Crafts acylation step are commonly attributed to several factors:
-
Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can quench the catalyst and inhibit the reaction. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Stoichiometry: An insufficient amount of Lewis acid will lead to incomplete reaction. Conversely, a large excess can sometimes promote side reactions. A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent is a good starting point.
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of undesired isomers and polymeric materials. Allowing the temperature to rise can significantly decrease the yield of the desired product.
-
Order of Addition: Slowly adding the acylating agent to the mixture of the indoline substrate and Lewis acid in a suitable solvent (e.g., dichloromethane) is crucial for controlling the reaction rate and preventing side reactions.
Troubleshooting Table: Friedel-Crafts Acylation
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Inactive if hydrated |
| Solvent | Anhydrous Dichloromethane (DCM) | Presence of water will quench the catalyst |
| Temperature | 0-5 °C | Higher temperatures can lead to side products |
| Addition Rate | Slow, dropwise addition of acyl chloride | Rapid addition can cause uncontrolled reaction |
Step 2: Formation of the Chiral Amine Intermediate
Question: I am struggling with the chiral resolution of the racemic amine intermediate, leading to a significant loss of material and low enantiomeric excess. What are my options?
Answer: Obtaining the desired (R)-enantiomer of the aminopropyl side chain is a critical and often yield-limiting step. Here are two primary strategies to overcome this challenge:
-
Classical Resolution with a Chiral Acid: This involves forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization.[1] Low yields can result from incomplete precipitation of the desired diastereomer or co-precipitation of the undesired one.
-
Optimization: Carefully control the solvent system, concentration, and cooling rate during crystallization. Multiple recrystallizations may be necessary to achieve high enantiomeric purity, but this will also lead to lower yields.
-
-
Asymmetric Synthesis: A more efficient approach is to synthesize the chiral amine directly using an asymmetric method.
-
Enzymatic Reductive Amination: The use of ω-transaminases can produce the desired (R)-enantiomer in high yield and excellent enantiomeric excess (>97% ee). This method avoids the need for resolution and often proceeds under mild conditions.
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable prochiral enamine or nitroalkene precursor using a chiral catalyst can also provide the desired enantiomer with high selectivity.
-
Step 3: Condensation to Form the Secondary Amine
Question: The condensation reaction between the chiral amine intermediate and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (B1217627) is giving me a low yield and a significant amount of an N,N-dialkylated impurity. How can I suppress this side reaction?
Answer: The formation of the N,N-dialkylated impurity is a common problem in this step, where the desired secondary amine product reacts with another molecule of the methanesulfonate. To minimize this side reaction and improve the yield of the desired product:
-
Stoichiometry: Use a slight excess of the chiral amine intermediate (e.g., 1.1 to 1.2 equivalents) relative to the methanesulfonate. This will favor the formation of the monosubstituted product.
-
Reaction Conditions: The choice of base and solvent is critical. A milder base, such as potassium carbonate or sodium bicarbonate, is often preferred over stronger bases to reduce the rate of the second alkylation. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) can help drive the reaction to completion without promoting excessive side product formation.
-
Purification: If the N,N-dialkyl impurity does form, it can often be removed by column chromatography or by forming a salt of the desired secondary amine, which may have different crystallization properties than the impurity.
Step 4: Final Hydrolysis of the Nitrile
Question: The final hydrolysis of the 7-cyano group to the carboxamide is not going to completion, or I am seeing degradation of the product. What are the optimal conditions for this transformation?
Answer: The hydrolysis of the nitrile to the primary amide is typically achieved using hydrogen peroxide in the presence of a base.[2][3]
-
Reagents: A common and effective system is 30-35% hydrogen peroxide with an aqueous solution of sodium hydroxide (B78521) or potassium carbonate in a solvent like DMSO.[2]
-
Temperature: This reaction is exothermic and should be carefully controlled. The temperature is typically maintained between 20-40 °C. Higher temperatures can lead to degradation of the this compound product.
-
Reaction Time: The reaction progress should be monitored by a suitable analytical technique like HPLC. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, the excess hydrogen peroxide is usually quenched with a reducing agent like sodium sulfite (B76179) or sodium thiosulfate (B1220275) before extraction of the product.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for a multi-step this compound synthesis?
A1: The overall yield of this compound synthesis can vary significantly depending on the chosen route and the efficiency of each step. Reported overall yields in the literature for multi-step syntheses (10+ steps) range from around 10% to as high as 43% for some optimized processes.[2][4] Convergent synthetic strategies may offer higher overall yields compared to linear approaches.[5]
Q2: Are there any particularly hazardous reagents used in this compound synthesis that I should be aware of?
A2: Some synthetic routes may involve hazardous reagents. For example, older methods might have used sodium azide, which is highly toxic and explosive. The use of strong acids and bases, as well as flammable solvents, requires appropriate safety precautions. Always consult the safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before starting any experiment.
Q3: My final this compound product has a low purity after the final hydrolysis step. What are the likely impurities and how can I purify it?
A3: Impurities in the final product can originate from any of the preceding steps. Common impurities include unreacted starting materials, the N,N-dialkyl side product from the condensation step, and potential degradation products from the hydrolysis step. Purification of the final product is often achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane. In some cases, column chromatography may be necessary to remove persistent impurities.
Q4: How can I monitor the progress of the reactions effectively?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of most reactions in the this compound synthesis. For more quantitative analysis and to check for the formation of side products, High-Performance Liquid Chromatography (HPLC) is the preferred method. It is advisable to develop an HPLC method early in the synthesis to track the purity of intermediates.
Experimental Protocols
Protocol 1: Condensation of (R)-enantiomer of the aminopropyl indoline intermediate with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate
-
To a solution of the (R)-aminopropyl indoline intermediate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (0.9 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Final Hydrolysis of the 7-Cyanoindoline Derivative to this compound
-
Dissolve the 7-cyanoindoline derivative (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
To this solution, add a 15% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
-
Cool the mixture to 18-20 °C and slowly add 30% hydrogen peroxide (H₂O₂) (2.0 eq) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at 30 °C for approximately 4 hours, monitoring the progress by HPLC.
-
After completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 2N HCl, followed by a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from ethyl acetate.[2]
Data Presentation
Table 1: Comparison of Reported Overall Yields for Different this compound Synthetic Routes
| Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| Linear Synthesis from Indoline | 11 | 10 | [4] |
| Improved Linear Synthesis | Not specified | ~43 | [2] |
| Convergent Synthesis via Decarboxylative Cross-Coupling | 7 (longest linear sequence) | Not explicitly stated, but key coupling step is 45% | [5] |
Visualizations
Caption: A simplified workflow of a common linear synthesis route for this compound.
Caption: A logical decision tree for troubleshooting low-yield reactions in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103554003A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Characterization of Silodosin Synthesis Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of impurities in Silodosin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound synthesis?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products of side reactions. Examples include this compound Dehydro Impurity, this compound Nitrile Impurity, and this compound Dimer Impurity.[1][2]
-
Degradation Products: These impurities result from the degradation of the this compound drug substance under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[1]
-
Genotoxic Impurities: These are impurities that have the potential to damage DNA and are strictly controlled to very low levels. A significant potential genotoxic impurity in this compound is N-Nitroso this compound (NNSI).[1][3]
Q2: What analytical techniques are most commonly used to identify and quantify this compound impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating and quantifying this compound and its related substances.[4][5] For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[6][7] For detailed structural information, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used on isolated impurities.[6]
Q3: How can I ensure my analytical method is suitable for impurity profiling?
A3: Your analytical method should be "stability-indicating," meaning it can separate the drug substance from its degradation products and process-related impurities.[1] This is typically achieved through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1] The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][6]
Troubleshooting Guides
Issue 1: Poor separation of impurity peaks in HPLC/UHPLC.
-
Possible Cause 1: Inappropriate mobile phase composition or gradient.
-
Solution:
-
Adjust the ratio of the organic and aqueous phases of your mobile phase.
-
If using a gradient, modify the gradient slope or duration to improve resolution between closely eluting peaks.
-
Ensure the pH of the aqueous phase is optimized for the analytes' ionization state. For a typical UHPLC method, a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% triethylamine (B128534) (pH 6.0) and acetonitrile (B52724) is used in a gradient elution.[8]
-
-
-
Possible Cause 2: Incorrect column selection.
-
Possible Cause 3: Suboptimal column temperature.
Issue 2: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Prepare fresh mobile phase daily.
-
-
-
Possible Cause 2: Pump malfunction or leaks.
-
Solution: Check the HPLC/UHPLC system for leaks and ensure the pump is delivering a consistent flow rate.
-
-
Possible Cause 3: Column degradation.
-
Solution: If the column has been used extensively, its performance may degrade. Replace the column with a new one.
-
Issue 3: Difficulty in identifying an unknown impurity peak.
-
Possible Cause: Insufficient data for structural elucidation.
Data Presentation: Known this compound Impurities
| Impurity Name | CAS Number | Molecular Formula | Type |
| This compound Dehydro Impurity | 175870-21-0 | C25H30F3N3O4 | Process/Degradation |
| This compound Nitrile Impurity | 885340-13-6 | C25H30F3N3O3 | Process |
| This compound Dimer Impurity | 1453221-45-8 | C35H41F6N3O6 | Process |
| This compound (S)-Isomer | 2182279-45-2 | C25H32F3N3O4 | Process (Stereoisomer) |
| This compound-β-D-Glucuronide | 879396-70-0 | C31H40F3N3O10 | Metabolite/Degradation |
| N-Nitroso this compound (NNSI) | Not Available | C25H31F3N4O5 | Potential Genotoxic |
| Impurity 1 (Unnamed) | Not Available | C15H21N3O | Process |
| Impurity 2 (Unnamed) | Not Available | C35H39F6N3O5 | Process |
| Data sourced from commercial standard suppliers and published literature.[1][6] |
Experimental Protocols
1. UHPLC Method for General Impurity Profiling
This method is designed to separate this compound from its process-related impurities and degradation products.[1]
-
Chromatographic System: UHPLC system with a PDA or UV detector.
-
Column: Agilent Poroshell 120 EC-C18 (50 mm x 4.6 mm, 2.7 µm).[8]
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% triethylamine, pH adjusted to 6.0.[1][8]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient elution is employed.
-
Flow Rate: 0.7 mL/min.[4]
-
Detection Wavelength: 273 nm.[8]
-
Column Temperature: 28°C.[4]
-
Diluent: A mixture of 0.1% ortho-phosphoric acid in water and acetonitrile (80:20 v/v).[6]
-
Standard Preparation: Prepare a stock solution of each impurity standard (e.g., 10 mg in 20 mL of diluent). Prepare a working standard by spiking this compound with each impurity at the desired specification level (e.g., 0.15%).[1][8]
-
Sample Preparation: Accurately weigh about 10 mg of the this compound drug substance and dissolve it in 20 mL of diluent to achieve a final concentration of approximately 500 µg/mL.[1]
2. LC-MS/MS Method for N-Nitroso this compound (NNSI) Quantification
This method provides high sensitivity for quantifying the potentially genotoxic N-Nitroso this compound impurity.[3]
-
Chromatographic System: LC-MS/MS instrument (e.g., Sciex-4500 Q-trap).[3]
-
Column: YMC Pack pro-C18 (150 mm x 4.6 mm, 3.0 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in Milli-Q Water.[3]
-
Mobile Phase B: Acetonitrile and Milli-Q Water (90:10 v/v).[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Ion Source: ESI (+ve Mode).[3]
-
Diluent: Acetonitrile and Milli-Q Water (50:50 v/v).[3]
-
Standard Preparation: Prepare a stock solution of NNSI (e.g., 10 mg in 10 mL of diluent). Perform serial dilutions to prepare a working standard at the required level (e.g., 2.25 ppm with respect to the test sample concentration).[1][3]
-
Sample Preparation: Accurately weigh 10 mg of the this compound drug substance into a 10 mL volumetric flask, dissolve in diluent, and make up to the mark. Filter through a 0.45 µm syringe filter. This results in a sample concentration of 1 mg/mL.[1][3]
Visualizations
Caption: General workflow for this compound impurity analysis.
Caption: Workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HPLC Separation of Silodosin Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Silodosin enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chiral separation of this compound.
Question: Why am I seeing poor resolution between the this compound enantiomers?
Answer:
Poor resolution is a common issue in chiral separations. Here are several factors to investigate:
-
Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-heptane, n-hexane) to the alcohol (e.g., ethanol, isopropanol) is critical. A suboptimal ratio can lead to co-elution. The concentration of the basic modifier, such as diethylamine (B46881) (DEA), also significantly impacts selectivity.[1][2]
-
Chiral Stationary Phase (CSP): The choice of CSP is paramount for enantiomeric separation. Polysaccharide-based CSPs like Chiralpak AD-3 and Chiralpak AS-H have demonstrated good selectivity for this compound enantiomers.[1][2] Ensure you are using a suitable chiral column.
-
Temperature: Temperature can influence the interaction between the analyte and the stationary phase. A change in temperature can affect resolution. It is recommended to maintain a stable column temperature, for instance, at 35°C.[1][3][4]
-
Flow Rate: A lower flow rate generally allows for more interaction with the stationary phase, which can improve resolution. However, this will also increase the run time. A typical flow rate for this separation is around 1.0 mL/min.[1][2]
Question: My peaks are tailing. What can I do to improve peak shape?
Answer:
Peak tailing can be caused by several factors:
-
Basic Modifier Concentration: this compound is a basic compound. Insufficient amounts of a basic modifier like diethylamine (DEA) in the mobile phase can lead to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, causing tailing. A concentration of 0.1% DEA is commonly used to mitigate this.[1][2]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Column Contamination: Contaminants from previous injections can interact with the analyte and cause tailing. Flushing the column with a strong solvent may help.
Question: The retention times of my enantiomers are drifting between injections. What is the cause?
Answer:
Retention time drift is often due to a lack of system equilibration or changes in the mobile phase composition.
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. In normal-phase chromatography, even small amounts of water can significantly affect retention times.[5]
-
Mobile Phase Volatility: The organic solvents used in normal-phase chromatography are volatile. If the mobile phase is not properly sealed, selective evaporation of one of the components can occur, leading to a change in its composition and, consequently, a drift in retention times.[5]
-
Temperature Fluctuations: As mentioned, temperature affects retention. Ensure the column compartment temperature is stable.[1][3][4]
Frequently Asked Questions (FAQs)
What is the most common type of HPLC method for separating this compound enantiomers?
Normal-phase chiral HPLC is the most frequently reported method for the successful separation of this compound enantiomers.[1][2] This typically involves a polysaccharide-based chiral stationary phase and a mobile phase consisting of a non-polar solvent, an alcohol, and a basic modifier.[1][2]
Which chiral stationary phases are recommended for this compound enantiomer separation?
Several polysaccharide-based CSPs have been shown to be effective, including:
-
Chiralpak AD-3 (amylose tris(3,5-dimethylphenylcarbamate))[1][3][4]
-
Chiralpak AS-H (amylose tris((S)-α-methylbenzylcarbamate))[2]
-
Chiralcel OJ (cellulose tris(4-methylbenzoate))[1]
What is a typical mobile phase for this separation?
A common mobile phase is a mixture of n-heptane or n-hexane, ethanol, and diethylamine (DEA).[1][2] An example of an optimized mobile phase is n-heptane-ethanol-diethylamine (70:30:0.1 v/v/v).[1][3][4]
What detection wavelength is typically used for this compound?
A UV detection wavelength of 270 nm is commonly used for the analysis of this compound.[1][2]
Quantitative Data Summary
The following table summarizes the chromatographic conditions from various successful separations of this compound enantiomers.
| Parameter | Method 1 | Method 2 | Method 3 (JP Monograph) |
| Chiral Stationary Phase | Chiralpak AD-3 | Chiralpak AS-H | Chiralcel OJ |
| Column Dimensions | 250 mm x 4.6 mm, 3 µm | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 10 µm |
| Mobile Phase | n-heptane:ethanol:DEA (70:30:0.1 v/v/v) | n-hexane:ethanol:DEA (60:40:0.1 v/v/v) | n-hexane:ethanol:DEA (93:7:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.75 mL/min |
| Temperature | 35 °C | 28 °C | 40 °C |
| Detection Wavelength | 270 nm | 270 nm | 270 nm |
| Retention Time (S-Silodosin) | Not specified | ~5.0 min | ~22 min |
| Retention Time (R-Silodosin) | Not specified | ~6.0 min | ~28 min |
| Resolution | > 1.5 | > 1.5 | > 1.5 |
| Reference | [1] | [2] | [1] |
Experimental Protocol
This protocol is based on a validated method for the enantio- and chemo-selective HPLC analysis of this compound.[1]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
-
Column: Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm)
-
Mobile Phase: n-heptane, ethanol, and diethylamine in a ratio of 70:30:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions
-
Diluent: Ethanol
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a similar concentration as the standard solution.
4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the standard solution to determine the retention times of the this compound enantiomers and to check system suitability parameters such as resolution, tailing factor, and theoretical plates. The resolution between the enantiomers should be greater than 1.5.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standard.
-
Calculate the amount of each enantiomer in the sample.
Diagrams
Caption: Troubleshooting workflow for HPLC separation of this compound enantiomers.
References
Strategies to mitigate Silodosin degradation in analytical samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the degradation of Silodosin in analytical samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in analytical samples?
A1: this compound is primarily susceptible to degradation under hydrolytic (both acidic and alkaline) and oxidative conditions.[1][2][3][4] It is relatively stable under neutral pH, and exposure to light (photolytic stress) or heat (thermal stress) does not cause significant degradation.[2][4][5]
Q2: What are the major degradation products of this compound I should be aware of?
A2: Forced degradation studies have identified five primary degradation products, commonly referred to as DP1 through DP5.[1][3]
-
DP1 is formed under both acidic and basic hydrolytic conditions.
-
DP2 is specific to acidic hydrolysis.
-
DP3 is a product of oxidative degradation.
-
DP4 and DP5 are formed during basic hydrolysis.[1][3] Dehydro this compound has also been identified as a significant degradation product.[4]
Q3: How can I prevent the degradation of this compound in my analytical samples during preparation and storage?
A3: To minimize degradation, it is crucial to control the sample's chemical environment.
-
pH Control: Maintain a neutral pH for your sample solutions whenever possible. Avoid highly acidic or basic conditions.
-
Avoid Oxidizing Agents: Protect samples from oxidizing agents. For instance, be cautious with solvents or reagents that may contain peroxides.
-
Storage of Biological Samples: For biological matrices like plasma, it is recommended to store samples frozen at -20°C or -70°C and to minimize the number of freeze-thaw cycles.[6] During processing, keeping plasma samples on an ice bath is a good practice.[6]
Q4: Are there any specific analytical methods recommended for analyzing this compound in the presence of its degradants?
A4: Yes, several stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed for this purpose.[2][5][7][8][9] These methods can effectively separate this compound from its degradation products, allowing for accurate quantification. The most common approaches utilize a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and a buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid.[1][2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the chromatogram | Sample degradation due to improper handling or storage. | Review your sample preparation procedure. Ensure the pH is controlled and that there is no exposure to oxidizing agents. For biological samples, verify that they were stored at the correct temperature and that freeze-thaw cycles were minimized.[6] |
| Low recovery of this compound | Degradation of this compound during the analytical run. | Check the pH of your mobile phase. An acidic or basic mobile phase could potentially contribute to on-column degradation. Consider using a mobile phase with a pH closer to neutral if compatible with your chromatography. |
| Inconsistent results between samples | Variable degradation occurring in different samples due to inconsistencies in sample handling time or conditions. | Standardize your sample preparation workflow to ensure all samples are processed under identical conditions and for the same duration. Keep samples cool during preparation.[6] |
| Complete loss of this compound signal | Severe degradation due to exposure to strong oxidizing agents. | This compound is highly sensitive to oxidation. Even low concentrations of hydrogen peroxide (e.g., 1.0%) can lead to complete degradation.[5] Ensure all glassware is thoroughly cleaned and that reagents are free from peroxides. |
Quantitative Data Summary
The following tables summarize the extent of this compound degradation observed under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 7 hours | 90°C (reflux) | 4.63 | [10] |
| Base Hydrolysis | 0.1 N NaOH | 7 hours | 90°C (reflux) | 18.01 | [11] |
| Oxidative Degradation | 0.05% H₂O₂ | 10 minutes | Room Temperature | ~15 | [5] |
| Oxidative Degradation | Not Specified | Not Specified | Not Specified | 19.12 | [11] |
| Neutral Hydrolysis | Water | Not Specified | Not Specified | 1.11 | [11] |
| Photolytic Degradation | UV/Visible Light | - | - | Stable | [4][5] |
| Thermal Degradation | 105°C | 2 days | 105°C | Slightly Sensitive | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 5 mg/mL in a suitable solvent (e.g., acetonitrile, due to its insolubility in aqueous solutions alone).[5]
-
Acid Hydrolysis:
-
To an appropriate volume of the stock solution, add 0.1 N hydrochloric acid to achieve the final desired drug concentration.
-
After cooling to room temperature, neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide (B78521).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an appropriate volume of the stock solution, add 0.1 N sodium hydroxide to achieve the final desired drug concentration.
-
After cooling to room temperature, neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.
-
Dilute the sample with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To an appropriate volume of the stock solution, add distilled water.
-
Reflux the solution at 90°C for 7 hours.[5]
-
Cool and dilute with the mobile phase for analysis.
-
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound.[5]
-
Oxidative Stress:
-
Add 0.05% hydrogen peroxide to the this compound solution.[5]
-
Keep the solution at room temperature for 10 minutes.[5]
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Note: Higher concentrations of hydrogen peroxide (e.g., 1.0%) can cause complete degradation of this compound.[5]
-
Visualizations
References
- 1. Characterization of degradation products of this compound under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-ESI-MS/MS evaluation of forced degradation behaviour of this compound: In vitro anti cancer activity evaluation of this compound and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of this compound and mirabegron in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. jchr.org [jchr.org]
Technical Support Center: Troubleshooting Poor Solubility of Silodosin in Aqueous Buffers
For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of active pharmaceutical ingredients is a critical step in experimental design and formulation development. Silodosin, a selective alpha-1A adrenoceptor antagonist, is known for its poor solubility in aqueous media, which can present significant challenges. This technical support center provides a comprehensive guide to troubleshooting and overcoming these solubility issues.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous buffers and provides systematic solutions.
Issue 1: Low or inconsistent this compound concentration in prepared buffer solutions.
Question: I've prepared a solution of this compound in my aqueous buffer, but subsequent analysis shows a much lower concentration than expected, or the concentration varies between preparations. What could be the cause and how can I fix it?
Answer:
This is a common issue stemming from this compound's inherently low aqueous solubility. The problem can be exacerbated by several factors. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Low/Inconsistent this compound Concentration
Caption: Troubleshooting workflow for low this compound concentration.
-
Verify Accuracy: Double-check all weighing and volume measurements to rule out simple human error.
-
Visual Inspection: Carefully inspect the solution for any undissolved particles. If particles are present, it indicates that the solubility limit has been exceeded.
-
pH Adjustment: this compound is a weak base with a pKa of approximately 9.66.[1][2] Its solubility is highly pH-dependent, increasing significantly in acidic conditions.[3] Ensure the pH of your buffer is sufficiently low (ideally below 5) to promote the formation of the more soluble ionized form.
-
Buffer Selection: Ensure your chosen buffer has sufficient capacity to maintain the desired pH after the addition of this compound.
-
Sonication: Use of an ultrasonic bath can help to break down agglomerates and increase the rate of dissolution.
-
Equilibration Time: Ensure the solution has been mixed for a sufficient time to reach equilibrium solubility. A preliminary test can be performed to determine the time needed to reach a stable concentration.[1][2]
Issue 2: Precipitation of this compound upon storage or temperature change.
Question: My this compound solution was clear initially, but a precipitate formed after storing it for a short period or after a change in temperature. Why did this happen and how can I prevent it?
Answer:
This phenomenon is often due to the creation of a supersaturated solution that is not stable over time or with temperature fluctuations.
-
Metastable Supersaturation: You may have initially dissolved this compound under conditions (e.g., heating, transient pH change) that allowed for a concentration above its thermodynamic equilibrium solubility. Upon returning to ambient conditions, the excess solute precipitates out.
-
Temperature Effects: The solubility of most compounds, including this compound, is temperature-dependent. A decrease in temperature will lower the solubility and can cause precipitation from a saturated solution.
-
Prevention Strategies:
-
Prepare fresh solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[3]
-
Work at a controlled temperature: Maintain a constant temperature throughout your experiment to avoid solubility fluctuations.
-
Use solubility enhancers: Incorporating co-solvents, surfactants, or cyclodextrins can increase the equilibrium solubility and create more stable solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic solubility of this compound in water?
A1: this compound is classified as being very slightly to practically insoluble in water.[1]
Q2: How does pH affect the solubility of this compound?
A2: As a weak base, this compound's solubility is significantly higher in acidic environments where it exists in its protonated, more soluble form. Its solubility decreases as the pH increases.[3]
Q3: What are the most effective strategies for enhancing the aqueous solubility of this compound?
A3: The most common and effective strategies include:
-
pH adjustment: Lowering the pH of the aqueous buffer is the most straightforward method.
-
Co-solvency: The addition of water-miscible organic solvents can significantly increase solubility.
-
Use of surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.
-
Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.
Q4: Are there any specific excipients that have been shown to improve this compound solubility?
A4: Yes, several excipients have been reported to be effective:
-
Co-solvents: Ethanol, propylene glycol, and polyethylene (B3416737) glycol (PEG) 400 are commonly used.
-
Surfactants: Polysorbates (e.g., Polysorbate 80) and sodium lauryl sulfate (B86663) (SLS) have been used in formulations.[1][4][5]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for forming inclusion complexes.
Q5: How can I prepare a stock solution of this compound?
A5: It is recommended to first dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to create a concentrated stock solution.[3] This stock solution can then be diluted into the desired aqueous buffer. Be aware that diluting the organic stock into the aqueous buffer may still lead to precipitation if the final concentration exceeds the solubility limit in the final buffer composition.
Data Presentation
The following tables summarize the solubility of this compound in various media and the impact of different solubility enhancement techniques.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Very slightly soluble/Practically insoluble | [1] |
| Ethanol | Freely soluble | [5][6] |
| DMSO | ~25 | [3] |
| Dimethylformamide (DMF) | Freely soluble | [5][6] |
| Acetic Acid | Very soluble | [5] |
| 1-Octanol | Sparingly soluble | [5] |
Table 2: Aqueous Solubility of this compound at Different pH Values (37 °C)
| pH | Buffer System | Solubility (mg/mL) | Reference |
| 1.2 | 50 mM Sodium Chloride | > 0.032 | [1][2] |
| 4.5 | 36.5 mM Sodium Acetate | > 0.032 | [1][2] |
| 6.8 | 50 mM Potassium Dihydrogen Phosphate | > 0.032 | [1][2] |
| 7.2 | PBS (with 50% Ethanol) | ~0.5 | [3][7] |
Table 3: Effect of Excipients on this compound Solubility (Qualitative and Quantitative)
| Excipient Class | Example | Concentration | Observed Effect on Solubility | Reference |
| Co-solvent | Ethanol | 50% (v/v) in PBS pH 7.2 | Significant increase to ~0.5 mg/mL | [3][7] |
| Surfactant | Sodium Lauryl Sulfate | Not specified | Used to improve dissolution | [1][4][5] |
| Cyclodextrin | β-cyclodextrin / HP-β-cyclodextrin | Not specified | Forms inclusion complexes to improve solubility | [8] |
| Polymer | Polyvinyl alcohol (PVA) | Not specified | Used to form solid dispersions with enhanced solubility | [9] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Place the container in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).[1][2]
-
Allow the suspension to equilibrate for a predetermined time (e.g., 24-48 hours). The equilibration time should be sufficient to ensure that the concentration of dissolved this compound has reached a plateau.
-
After equilibration, withdraw a sample of the suspension.
-
Immediately centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining fine particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in the buffer, accounting for the dilution factor.
Protocol 2: Enhancing this compound Solubility using a Co-solvent
This protocol describes a general method for increasing the solubility of this compound by adding a water-miscible organic solvent.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Co-solvent (e.g., ethanol, propylene glycol, PEG 400)
-
Magnetic stirrer and stir bar
-
Analytical balance and volumetric glassware
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
For each co-solvent mixture, add an excess amount of this compound to a known volume in a sealed container.
-
Stir the mixtures at a constant temperature for a sufficient time to reach equilibrium.
-
Determine the concentration of dissolved this compound in each mixture using the procedure outlined in Protocol 1 (steps 4-9).
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent percentage for your application.
Signaling Pathway
This compound is a selective antagonist of the alpha-1A adrenergic receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist (like norepinephrine) to this receptor typically initiates a signaling cascade through the Gq alpha subunit. This compound blocks this activation.
Alpha-1A Adrenoceptor Signaling Pathway (Gq-mediated)
References
- 1. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 2. Exploring a Bioequivalence Failure for this compound Products Due to Disintegrant Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. EP2866793A2 - Solid oral compositions of this compound - Google Patents [patents.google.com]
- 5. formulationdiary.com [formulationdiary.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Comparison and Characterization of this compound-loaded Solid Dispersions Prepared by Various Solid Dispersion Preparation Methods | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Stability of Silodosin Formulations for Research Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Silodosin formulations for research applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a formulation?
A1: this compound is susceptible to degradation under several conditions. The primary factors influencing its stability are:
-
Hydrolysis: this compound is labile in both acidic and basic environments.[1][2][3]
-
Oxidation: The molecule is sensitive to oxidative stress.[1][3][4]
-
Excipient Interactions: Certain common excipients, such as lactose (B1674315), can react with this compound, leading to the formation of degradation products.[5]
-
Moisture and Light: Like many pharmaceutical compounds, this compound is sensitive to moisture and light, which can accelerate degradation.[6]
-
Packaging: The choice of packaging material can significantly impact stability by offering varying degrees of protection against moisture and light.
Q2: What are the main degradation products of this compound I should be aware of?
A2: Forced degradation studies have identified five primary degradation products, commonly referred to as DP1 through DP5.[1][3][4]
-
DP1: Forms under both acidic and basic hydrolytic conditions.[1]
-
DP2: Observed under acidic hydrolysis.[1]
-
DP3: Primarily formed under oxidative stress.[1]
-
DP4 and DP5: Formed under basic hydrolytic conditions.[1] One of the significant degradation products is Dehydro-Silodosin.[2]
Q3: How can I improve the stability of my this compound formulation?
A3: Several strategies can be employed to enhance the stability of this compound formulations:
-
pH Control: Maintaining a pH where this compound is most stable is crucial. Avoiding strongly acidic or basic conditions is recommended.
-
Excipient Selection: Use compatible excipients. For example, substituting lactose with D-mannitol has been shown to improve stability.[5] Incorporating alkaline inorganic salts as stabilizers can also inhibit reactions with various excipients.
-
Use of Antioxidants: To mitigate oxidative degradation, the inclusion of a suitable antioxidant may be beneficial.
-
Moisture Protection: Employing manufacturing processes that minimize moisture exposure and using packaging with good moisture barrier properties are essential.
-
Light Protection: Formulations should be protected from light during manufacturing and storage.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram after formulation. | Degradation of this compound due to incompatible excipients. | - Review the excipient list for known incompatibilities (e.g., lactose).- Perform excipient compatibility studies.- Consider replacing problematic excipients with more inert alternatives like D-mannitol. |
| Loss of potency in the formulation over a short period. | - Hydrolytic degradation due to residual moisture or acidic/basic microenvironments.- Oxidative degradation. | - Ensure thorough drying of all components and control humidity during manufacturing.- Incorporate a pH-modifying agent or an alkaline stabilizer.- Consider adding an antioxidant to the formulation. |
| Discoloration of the formulation. | Formation of degradation products, often due to oxidation or light exposure. | - Protect the formulation from light at all stages of development and storage.- Investigate the use of an antioxidant.- Analyze the discolored sample to identify the specific degradation products. |
| Inconsistent dissolution profiles between batches. | - Physical instability such as changes in crystal form (polymorphism).- Issues with formulation components like disintegrants affecting drug release. | - Monitor the polymorphic form of this compound in the formulation using techniques like PXRD and DSC.- Optimize the type and concentration of disintegrants. Some studies suggest that higher levels of certain disintegrants can improve stability. |
Quantitative Stability Data
The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 7 hours | 90°C (reflux) | 4.63 | [7] |
| Base Hydrolysis | 0.1 N NaOH | 7 hours | 90°C (reflux) | 0.27 | [7] |
| Neutral Hydrolysis | Water | 7 hours | 90°C (reflux) | 0.37 | [7] |
| Oxidative Degradation | 0.05% H₂O₂ | 10 minutes | Room Temperature | 14.82 | [7] |
| Thermal Degradation | Hot Air Oven | 2 days | 105°C | 4.64 | [7] |
| Photolytic Degradation | Sunlight | - | - | 0.25 | [7] |
| UV Degradation | UV light | - | - | 0.34 | [7] |
Experimental Protocols
Forced Degradation Studies
This protocol outlines the methodology for subjecting this compound to various stress conditions to identify potential degradation products and pathways, based on ICH guidelines.
1. Acid Hydrolysis:
- Prepare a this compound solution (e.g., 5 mg/mL) in 0.1 N hydrochloric acid.
- Reflux the solution at 90°C for 7 hours.[8]
- After cooling to room temperature, neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.
- Dilute the sample with the mobile phase to a suitable concentration for analysis.
2. Base Hydrolysis:
- Prepare a this compound solution (e.g., 5 mg/mL) in 0.1 N sodium hydroxide.
- Reflux the solution at 90°C for 7 hours.[8]
- After cooling, neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.
- Dilute the sample with the mobile phase for analysis.
3. Neutral Hydrolysis:
- Prepare a this compound solution (e.g., 5 mg/mL) in distilled water.
- Reflux the solution at 90°C for 7 hours.[8]
- After cooling, dilute the sample with the mobile phase for analysis.
4. Oxidative Degradation:
- Prepare a this compound solution (e.g., 1.0 mg/mL) in 0.05% hydrogen peroxide.[8]
- Keep the solution at room temperature for 10 minutes.[8]
- Dilute the sample with the mobile phase for analysis.
5. Thermal Degradation:
- Expose solid this compound powder to 105°C in a hot air oven for 2 days.
- After the exposure period, allow the sample to cool to room temperature.
- Prepare a solution of the stressed sample in a suitable solvent and dilute it with the mobile phase for analysis.
6. Photolytic Degradation:
- Expose a solution of this compound or the solid powder to sunlight or a photostability chamber.
- A control sample should be kept in the dark under the same conditions.
- After the exposure period, prepare a solution of the sample and analyze it.
Excipient Compatibility Study
This protocol is designed to assess the compatibility of this compound with various excipients.
1. Sample Preparation:
- Create binary mixtures of this compound and each excipient in a 1:1 ratio (w/w).
- Prepare a control sample of pure this compound.
- Store the mixtures and the control under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
2. Analysis:
- At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using a stability-indicating HPLC method.
- Compare the chromatograms of the mixtures with that of the pure this compound control.
- Look for the appearance of new peaks (degradation products) or a significant decrease in the peak area of this compound.
- Physical observations such as color change should also be recorded.
Visualizations
Caption: this compound Degradation under Different Stress Conditions.
References
- 1. Characterization of degradation products of this compound under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-ESI-MS/MS evaluation of forced degradation behaviour of this compound: In vitro anti cancer activity evaluation of this compound and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. CN102283816A - this compound sustained-release tablet and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Variability in In-Vivo Responses to Silodosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in-vivo responses to Silodosin.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in-vivo experiments with this compound.
Issue 1: Higher than expected plasma concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Drug-Drug Interaction | 1. Review all co-administered compounds. 2. Check if any compounds are strong inhibitors of CYP3A4 (e.g., ketoconazole, itraconazole, clarithromycin, ritonavir) or P-glycoprotein (P-gp) (e.g., amiodarone, verapamil).[1][2] 3. If a strong inhibitor is present, consider a washout period or select an alternative compound that does not inhibit these pathways.[2] |
| Genetic Polymorphism | 1. Consider genotyping experimental animals or subjects for relevant polymorphisms. 2. Specifically, investigate polymorphisms in CYP3A4 (e.g., 22), CYP3A5 (e.g., *3), and UGT2B7 (e.g., rs7439366) which have been shown to modulate this compound pharmacokinetics.[1][3][4] 3. Carriers of the CYP3A422 allele may exhibit significantly higher minimum steady-state plasma concentrations (Css min).[1][3] |
| Renal Impairment | 1. Assess the renal function of the experimental subjects. 2. In subjects with moderate renal impairment, plasma concentrations of this compound can be approximately three times higher.[5] 3. Adjust dosing accordingly. For instance, a reduction to 4 mg per day is recommended for human patients with moderate renal impairment.[5] |
Issue 2: Lower than expected or lack of efficacy.
| Possible Cause | Troubleshooting Steps |
| Genetic Polymorphism | 1. Genotype subjects for CYP3A5 and UGT2B7 polymorphisms. 2. Individuals with functional CYP3A5 (A-allele carriers) may have increased clearance, leading to reduced drug exposure and efficacy.[1] 3. UGT2B7 rs7439366 TT carriers have been associated with an improved maximum urinary flow rate (Qmax).[1][3] |
| High Baseline Severity | 1. Evaluate the baseline severity of the condition being studied (e.g., Lower Urinary Tract Symptoms, LUTS). 2. A high baseline severity (e.g., International Prostate Symptom Score [IPSS] > 20) may reduce the likelihood of observing a significant improvement.[1] |
| Food Effect | 1. Standardize administration with respect to food intake. 2. The effect of a moderate fat, moderate calorie meal can be variable, decreasing this compound Cmax by approximately 18-43% and AUC by 4-49%.[5] 3. Administering this compound with a meal is recommended to reduce the risk of adverse events.[5] |
Issue 3: Unexpected adverse effects (e.g., hypotension).
| Possible Cause | Troubleshooting Steps |
| High Drug Exposure | 1. Refer to "Issue 1: Higher than expected plasma concentrations of this compound" to identify and address potential causes of increased exposure. |
| Co-administration of Antihypertensives | 1. While a specific pharmacodynamic interaction study has not been performed, exercise caution when co-administering with antihypertensive medications.[5][6] 2. Monitor for signs of hypotension. |
| Incorrect Assessment of Selectivity | 1. This compound is highly selective for the α1A-adrenoceptor over the α1B-adrenoceptor, which minimizes cardiovascular effects.[7][8][9] However, at very high concentrations, this selectivity may be overcome. 2. Ensure dose calculations are accurate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the alpha-1A adrenergic receptor (α1A-AR).[7][8][10] These receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[10][11] By blocking these receptors, this compound leads to smooth muscle relaxation, which improves urine flow and alleviates the symptoms of benign prostatic hyperplasia (BPH).[10][12]
Q2: How is this compound metabolized and what are the implications for in-vivo studies?
A2: this compound undergoes extensive metabolism through several pathways:
-
Glucuronidation: Primarily by UDP-glucuronosyltransferase 2B7 (UGT2B7) to form its main metabolite, a glucuronide conjugate (KMD-3213G).[5][11]
-
Dehydrogenation: Via alcohol and aldehyde dehydrogenases.[5][11]
This complex metabolism means that factors affecting these enzymes can significantly alter this compound's pharmacokinetics. Researchers should be aware of potential drug-drug interactions with inhibitors or inducers of these pathways and consider the genetic polymorphisms of the study subjects.[1][13]
Q3: What are the key genetic polymorphisms that can affect this compound's response?
A3: Several genetic polymorphisms have been identified that can influence the pharmacokinetics and efficacy of this compound:
-
CYP3A4*22 : Carriers of the CT genotype may have higher plasma concentrations of this compound.[1][3]
-
CYP3A5*3 : GG homozygotes (poor metabolizers) have shown greater improvement in symptoms.[1]
-
UGT2B7 (rs7439366) : TT carriers have demonstrated an improved maximum urinary flow rate.[1][3]
-
ABCB1 (1236C>T) : TT homozygotes showed a trend toward reduced residual urine volume.[1]
Q4: What are the known drug-drug interactions with this compound?
A4: Co-administration of this compound with strong inhibitors of CYP3A4 or P-glycoprotein is contraindicated or requires caution as it can significantly increase this compound plasma levels.[2][14][15]
-
Strong CYP3A4 Inhibitors: (e.g., ketoconazole, itraconazole, clarithromycin, ritonavir) can increase this compound exposure by over 3-fold.[5][16]
-
P-glycoprotein Inhibitors: (e.g., amiodarone, verapamil, cyclosporine) can also increase this compound concentrations.[1][2]
-
Other Alpha-blockers: Concomitant use is not recommended.[5][12]
Q5: How does food intake affect the pharmacokinetics of this compound?
A5: The effect of food on this compound pharmacokinetics can be variable. A moderate fat, moderate calorie meal has been shown to decrease the maximum plasma concentration (Cmax) by approximately 18% to 43% and the area under the curve (AUC) by 4% to 49%.[5] It is generally recommended to administer this compound with a meal to reduce the risk of adverse events.[5]
Experimental Protocols
Protocol 1: In-Vivo Assessment of this compound Efficacy in a Rat Model of Benign Prostatic Hyperplasia (BPH)
-
Animal Model: Spontaneously hypertensive rats (SHR) supplemented with testosterone (B1683101) (e.g., 3 mg/kg/day, subcutaneous) to induce prostate growth can be used. Wistar Kyoto (WKY) rats can serve as controls.[17]
-
Dosing: this compound can be administered by oral gavage. A dose of 0.1 mg/kg/day for 6 weeks has been used in rat studies.[17]
-
Efficacy Parameters:
-
Cystometry: To assess bladder function, including voiding pressure and frequency.
-
Organ Weights: Prostate and bladder weights should be measured at the end of the study.
-
Histopathology: Histological examination of the prostate and bladder can reveal changes in tissue morphology.[17]
-
-
Pharmacokinetic Analysis:
Protocol 2: Genotyping for Key Polymorphisms Affecting this compound Metabolism
-
Sample Collection: Collect blood or tissue samples from which DNA can be extracted.
-
DNA Extraction: Use a commercially available DNA extraction kit according to the manufacturer's instructions.
-
Genotyping Method: Real-time PCR (qPCR) is a common and reliable method for genotyping single nucleotide polymorphisms (SNPs).[1]
-
Target Polymorphisms:
-
CYP3A4*22 (rs35599367)
-
CYP3A5*3 (rs776746)
-
UGT2B7 (rs7439366)
-
ABCB1 (rs1045642, rs2032582, rs1128503)[1]
-
-
Data Analysis: Analyze the qPCR data to determine the genotype of each sample for the target SNPs.
Visualizations
Caption: this compound's mechanism of action in prostatic smooth muscle cells.
Caption: Simplified workflow of this compound metabolism and excretion.
Caption: Logical workflow for troubleshooting this compound in-vivo variability.
References
- 1. Genetic Modulation of this compound Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms in Benign Prostatic Hyperplasia Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for benign prostatic hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Modulation of this compound Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms in Benign Prostatic Hyperplasia Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. This compound in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New clinical evidence of this compound, an α(1A) selective adrenoceptor antagonist, in the treatment for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. The influence of UGT2B7, UGT1A8, MDR1, ALDH, ADH, CYP3A4 and CYP3A5 genetic polymorphisms on the pharmacokinetics of this compound in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. buzzrx.com [buzzrx.com]
- 17. This compound improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Oral Gavage Techniques for Silodosin in Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful oral gavage administration of Silodosin in rodent models.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound via oral gavage.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound | This compound is very slightly soluble in water and aqueous buffers, especially at neutral or alkaline pH.[1] | - Utilize a co-solvent system: this compound is freely soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF) at approximately 25 mg/mL.[2][3] A stock solution can be prepared in one of these solvents and then diluted with an aqueous vehicle. For example, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2][3] - Prepare a suspension: For higher concentrations in aqueous vehicles, preparing a stable suspension is necessary. Common suspending agents include methylcellulose (B11928114) (0.5% w/v) or carboxymethylcellulose. |
| Inconsistent dosing/variability in results | - Inhomogeneous suspension.- Inaccurate dosing volume.- Stress-induced physiological changes in the animal. | - Ensure uniform suspension: Vigorously vortex or stir the suspension before drawing each dose to ensure homogeneity. - Accurate volume measurement: Use appropriately sized syringes and ensure they are calibrated correctly. - Minimize animal stress: Handle animals gently and habituate them to the procedure if possible. Consider alternatives to gavage for long-term studies if stress is a significant concern. |
| Animal distress during gavage (struggling, cyanosis) | - Incorrect restraint technique.- Improper gavage needle insertion (entry into the trachea).- Esophageal irritation or injury. | - Proper restraint: Ensure the head and body are aligned to create a straight path to the esophagus. - Correct needle placement: The gavage needle should be inserted gently along the roof of the mouth towards the esophagus. If resistance is met, withdraw and re-attempt. A swallowing reflex is a good indicator of correct placement. - Use appropriate equipment: Employ flexible, ball-tipped gavage needles to minimize the risk of tissue damage. |
| Regurgitation or reflux of the administered dose | - Dosing volume is too large for the animal's stomach capacity.- Rapid administration of the dose. | - Adhere to volume guidelines: The recommended maximum oral gavage volume for rodents is typically 10 mL/kg. - Administer the dose slowly: This allows the stomach to accommodate the fluid and reduces the likelihood of reflux. |
| Adverse events post-dosing (lethargy, respiratory issues) | - Aspiration of the dose into the lungs.- Esophageal or gastric perforation.- Vehicle-related toxicity. | - Immediate monitoring: Observe the animal for at least 10-15 minutes post-gavage for any signs of distress. - Veterinary consultation: If adverse signs are observed, seek immediate veterinary attention. - Vehicle selection: Choose vehicles with a known safety profile in the selected rodent species. Conduct a vehicle-only control group to rule out vehicle-induced effects. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
Q1: What is the best vehicle for oral gavage of this compound in rodents?
A1: The choice of vehicle depends on the required dose and study design. Due to this compound's low aqueous solubility[1], a suspension is often necessary for aqueous-based vehicles. A commonly used and generally well-tolerated vehicle for poorly soluble drugs is 0.5% (w/v) methylcellulose in sterile water. For lower concentrations, a co-solvent system using ethanol and a buffered saline solution can be employed to achieve a solution[2][3].
Q2: How do I prepare a this compound suspension for oral gavage?
A2: A detailed protocol for preparing a this compound suspension is provided in the "Experimental Protocols" section below. The general steps involve creating a paste of the this compound powder with a small amount of the vehicle and then gradually diluting it to the final concentration while stirring continuously to ensure a uniform suspension.
Q3: What is the solubility of this compound in different solvents?
A3: this compound's solubility varies significantly depending on the solvent. It is very slightly soluble in water, but freely soluble in methanol, ethanol, and DMF.[1][4]
Quantitative Data: this compound Solubility
| Solvent | Solubility |
| Water | Very slightly soluble (<1 mg/mL)[5] |
| Ethanol | ~25 mg/mL[2][3] |
| DMSO | ~25 mg/mL[2][3] |
| Dimethylformamide (DMF) | ~25 mg/mL[2][3] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[2][3] |
| Acetic Acid | Very soluble[1] |
Dosing and Administration
Q4: What is the recommended maximum dosing volume for oral gavage in rats and mice?
A4: As a general guideline, the maximum volume for oral gavage is 10 mL/kg for both rats and mice. For repeated dosing, smaller volumes are often recommended.
Q5: What size gavage needle should I use?
A5: The appropriate gavage needle size depends on the size of the animal. For mice, 18-20 gauge needles are typically used, while for rats, 16-18 gauge needles are common. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.
Q6: How can I minimize stress to the animals during oral gavage?
A6: Proper training and gentle handling are crucial. Acclimatizing the animals to being handled before the procedure can reduce stress. The procedure should be performed swiftly and efficiently by a trained individual. For long-term studies, alternatives to oral gavage, such as voluntary ingestion of a medicated paste or liquid, could be considered.[4][5]
Pharmacokinetics and Toxicology
Q7: What is the oral bioavailability of this compound in rats?
A7: The absolute oral bioavailability of this compound in rats is approximately 9-32%.[6]
Q8: What are the key pharmacokinetic parameters of this compound in rats?
A8: After a single oral dose in male rats, the maximum plasma concentration (Cmax) is reached in about 2 hours, and the elimination half-life is approximately 2 hours.[7][8]
Quantitative Data: this compound Pharmacokinetics in Male Rats (Single Oral Dose)
| Parameter | Value |
| Time to Cmax (Tmax) | ~2 hours[7][8] |
| Elimination Half-life (t1/2) | ~2 hours[7][8] |
| Absolute Bioavailability | ~9-32%[6] |
| Plasma Protein Binding | ~80%[7][8] |
Q9: What is the acute toxicity of this compound in rodents?
A9: The lethal dose (LD50) of this compound in rats is reported to be 800 mg/kg.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% Methylcellulose)
Materials:
-
This compound powder
-
Methylcellulose (viscosity appropriate for suspensions)
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to ensure it is thoroughly wetted.
-
Once dispersed, add the remaining two-thirds of the volume as cold sterile water.
-
Continue to stir the solution until the methylcellulose is fully dissolved and the solution is clear. Allow it to cool to room temperature.
-
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately using an analytical balance.
-
Triturate the powder (optional but recommended): Use a mortar and pestle to break up any aggregates and ensure a fine, uniform particle size.
-
Create a paste: Transfer the weighed this compound powder to a beaker. Add a small volume of the 0.5% methylcellulose vehicle and mix with a spatula to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradual dilution: While continuously stirring with a magnetic stirrer, slowly add the remaining 0.5% methylcellulose vehicle to the paste until the final desired volume is reached.
-
Homogenization: Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
Storage: Store the suspension in a labeled, sealed, and light-protected container. It is recommended to prepare the suspension fresh daily. If stored, keep it refrigerated and bring it to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.
Protocol 2: Oral Gavage Procedure in Rodents
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe
-
Appropriately sized, sterile, ball-tipped gavage needle (flexible needles are preferred to minimize injury)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume.
-
Ensure the animal is properly restrained to immobilize the head and align it with the body.
-
-
Dose Preparation:
-
Vigorously mix the this compound formulation to ensure homogeneity.
-
Draw the calculated volume into the syringe. Expel any air bubbles.
-
-
Gavage Needle Insertion:
-
Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle reaches the pharynx, allowing it to pass easily into the esophagus. Do not force the needle. If resistance is felt, withdraw and reposition.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (pre-measured length), administer the dose slowly and steadily.
-
-
Needle Removal and Post-Procedure Monitoring:
-
Gently and smoothly withdraw the gavage needle.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, leakage of the substance from the mouth or nose, or unusual behavior.
-
Continue to monitor the animals periodically over the next 24 hours.
-
Visualizations
References
- 1. formulationdiary.com [formulationdiary.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound = 98 HPLC 160970-54-7 [sigmaaldrich.com]
Technical Support Center: Optimizing Silodosin Receptor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding in Silodosin receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor target?
A1: this compound is a highly selective alpha-1A adrenergic receptor (α1A-AR) antagonist.[1][2] This receptor is a G protein-coupled receptor (GPCR) predominantly found in the smooth muscle of the prostate, bladder neck, and urethra.[3] By blocking this receptor, this compound leads to smooth muscle relaxation, which is the basis for its use in treating the symptoms of benign prostatic hyperplasia (BPH).[3]
Q2: What are the main off-target receptors for this compound?
A2: The primary off-target receptors for this compound are other subtypes of the alpha-1 adrenergic receptor, namely the α1B- and α1D-adrenergic receptors.[4][5] While this compound is highly selective for the α1A subtype, some degree of binding to α1B and α1D receptors can occur, which may lead to side effects.[2]
Q3: Why is it critical to minimize off-target binding in my assays?
Q4: How is non-specific binding experimentally determined?
A4: Non-specific binding (NSB) is determined by measuring the binding of the radiolabeled ligand to the receptor preparation in the presence of a high concentration of an unlabeled competitor (a "cold" ligand).[6] This unlabeled ligand will saturate the specific binding sites on the α1A-AR, so any remaining detected radioactivity is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal / High Non-Specific Binding | Hydrophobic interactions: The ligand or receptor preparation may be sticking to the assay plate or filter materials. | - Add a low concentration (0.01% - 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer.[7] - Consider using polypropylene (B1209903) plates, which have lower non-specific binding properties. |
| Electrostatic interactions: Charged molecules in the ligand or receptor preparation can interact non-specifically. | - Increase the ionic strength of the assay buffer by adding NaCl (typically 50-150 mM). - Optimize the pH of the assay buffer to be close to the isoelectric point of the receptor. | |
| Insufficient blocking: Unoccupied sites on the assay plate or membranes are available for non-specific binding. | - Use a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% - 5% in your assay buffer.[8] - Other blocking agents like casein or non-fat dry milk can also be tested. | |
| Low or No Specific Binding | Degraded receptor: The α1A-adrenergic receptors in your preparation may be degraded or inactive. | - Ensure proper storage of membrane preparations at -80°C.[9] - Perform a protein quantification assay (e.g., BCA assay) to confirm protein concentration.[9] |
| Inactive radioligand: The radiolabeled ligand may have degraded over time. | - Check the expiration date of the radioligand. - Aliquot the radioligand upon receipt and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal. | - Perform a time-course experiment to determine the time required to reach binding equilibrium. - Optimize the incubation temperature (room temperature is a common starting point).[10] | |
| Poor Reproducibility | Inconsistent pipetting: Variation in the volumes of reagents added can lead to significant differences between wells. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare master mixes of reagents to minimize pipetting steps for individual wells. |
| Incomplete washing: Failure to adequately remove unbound radioligand can result in variable background signal. | - Ensure a consistent and thorough washing procedure after incubation, especially in filtration assays.[9] | |
| Cell passage number: For cell-based assays, high passage numbers can lead to changes in receptor expression levels. | - Use cells with a consistent and low passage number for all experiments. |
Quantitative Data: this compound Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound for the human α1-adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |
| This compound | 0.32 - 0.69 | 100 - 162 | 18 - 55 | ~162 - 583 | ~50 - 81 |
Data compiled from multiple sources indicating a high degree of selectivity for the α1A-AR subtype.[2][4][5]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the α1A-adrenergic receptor.
Materials:
-
Membrane preparation from cells expressing human α1A-adrenergic receptor.
-
Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).
-
Unlabeled ("cold") this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the α1A-AR membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .[9]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Prazosin (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-Specific Binding: 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine), 50 µL of [3H]-Prazosin, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Prazosin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
-
Functional Assay: Calcium Mobilization
This protocol measures the ability of this compound to antagonize agonist-induced calcium release in cells expressing the α1A-adrenergic receptor.
Materials:
-
Cells stably expressing human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
α1-adrenergic agonist (e.g., phenylephrine (B352888) or A61603).
-
This compound.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed the α1A-AR expressing cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[11]
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.[11]
-
Compound Addition: Add varying concentrations of this compound to the appropriate wells and incubate for 15-30 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the α1-adrenergic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
References
- 1. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. bu.edu [bu.edu]
Technical Support Center: Enhancing Chromatographic Resolution of Silodosin and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Silodosin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and resolve specific issues related to the chromatographic resolution of this compound and its metabolites.
Question: I am observing poor resolution between this compound and its main glucuronide metabolite (KMD-3213G). What are the initial steps to improve separation?
Answer:
Poor resolution between a parent drug and its polar metabolite is a common challenge. Here are the initial steps to address this issue, progressing from simple adjustments to more significant method modifications:
-
Optimize Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating compounds with different physicochemical properties.[1]
-
Adjust Organic Modifier Ratio: If using a gradient method, try a shallower gradient to increase the separation window between the two peaks.[1] For isocratic methods, systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase the retention of both compounds, which may improve resolution.
-
Modify Aqueous Phase pH: The ionization state of this compound and its metabolite can be manipulated by changing the pH of the aqueous portion of the mobile phase. Experiment with buffers such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer and adjust the pH. A change in pH can alter the retention times differently for the two compounds, potentially leading to better separation.
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol has different solvent properties and can alter the selectivity of the separation.
-
-
Adjust Flow Rate: Lowering the flow rate can enhance separation efficiency by allowing more time for the analytes to interact with the stationary phase.[1] However, be mindful that this will also increase the total run time.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.[1] Try increasing or decreasing the temperature in small increments (e.g., 5°C) to see if resolution improves.
Question: My peak shapes for this compound and its metabolites are broad or tailing. What could be the cause and how can I fix it?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. Here are common causes and solutions:
-
Secondary Interactions with Stationary Phase: this compound, being a basic compound, can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.
-
Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to minimize such interactions.
-
Add a Competing Base to the Mobile Phase: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA) (e.g., 0.1%), into the mobile phase to block the active silanol sites.[2]
-
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.
-
Dilute the Sample: Prepare a more dilute sample and inject it to see if the peak shape improves.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and dilute your sample in the initial mobile phase.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Wash the Column: Follow the manufacturer's instructions for washing the column with strong solvents.
-
Replace the Column: If washing does not resolve the issue, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What type of chromatographic column is best suited for separating this compound and its metabolites?
A1: Reversed-phase columns are the most commonly used for the analysis of this compound and its metabolites. C18 columns are a popular choice and have been successfully used in numerous validated methods.[3][4][5] C8 columns have also been employed effectively.[6] For higher efficiency and better resolution, especially with complex matrices, ultra-high-performance liquid chromatography (UHPLC) columns with smaller particle sizes (e.g., sub-2 µm) are recommended.[2][4][7]
Q2: What are the typical mobile phases used for the analysis of this compound?
A2: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used.[4][7][8][9]
-
Aqueous Buffers:
-
Ammonium acetate buffer is frequently used, especially for LC-MS/MS applications due to its volatility.[2][8]
-
Phosphate buffers (e.g., potassium phosphate) are also common for HPLC-UV methods.[9][10]
-
Formic acid or triethylamine may be added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry.[2][5]
-
Q3: What detection wavelength is recommended for the UV analysis of this compound?
A3: this compound has a UV absorbance maximum that allows for its detection in the range of 225 nm to 275 nm. Commonly reported wavelengths include 225 nm[11], 229 nm[8], 269 nm[10], 270 nm[9], and 273 nm[2]. The optimal wavelength should be determined by scanning the UV spectrum of this compound in the chosen mobile phase.
Q4: How can I confirm the identity of this compound metabolites in my chromatogram?
A4: The most definitive way to identify metabolites is by using a mass spectrometer (MS) detector coupled with the liquid chromatograph (LC-MS/MS).[12][13][14][15] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can confirm the identity of known metabolites or even elucidate the structure of unknown ones. If reference standards for the metabolites are available, their retention times can be compared to the peaks in the sample chromatogram.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated chromatographic methods for this compound analysis.
Table 1: Linearity and Sensitivity of this compound in Various Methods
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC (with Mirabegron) | 8 - 18 | - | - | [8] |
| RP-HPLC (with Dutasteride) | 20 - 100 | 0.505 | 1.53 | [3] |
| RP-HPLC (with Tadalafil) | 128 - 192 | - | - | |
| UHPLC | - | 0.00008 | ~0.00025 | [2] |
| LC-MS/MS (in plasma) | 0.0001 - 0.08 | - | - | [12][15] |
Table 2: Chromatographic Conditions for this compound Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| RP-HPLC | Shimpack Solar C18 (250x4.5mm, 5µm) | Acetonitrile: 5mM Ammonium Acetate (90:10 v/v) | 1.2 | UV at 229nm | [8] |
| RP-HPLC | C18 (4.6 x 250 mm, 5µm) | Mixed buffer and Methanol with 0.1% OPA in water (70:30) | 0.7 | UV at 231nm | [3] |
| UHPLC | Agilent Poroshell 120 EC-C18 (50 × 4.6mm, 2.7 µm) | Acetonitrile and 10 mM Ammonium Acetate with 0.1% Triethylamine (pH 6.0) | 0.7 | UV at 273nm | [2] |
| LC-MS/MS | Symmetry C18 (50 × 4.6 mm, 5 µm) | 10 mM Ammonium Formate in water and Methanol-Acetonitrile (40:60, v/v) | - | MS/MS | [12] |
| UPLC | Acquity UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm) | 0.1% Formic Acid in water and 0.1% Formic Acid in Acetonitrile:Methanol (1:1) | 0.15 | MS | [4][7] |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for this compound and its Degradation Products
This protocol is adapted from published literature and is effective for separating this compound from its process-related impurities and degradation products.[2][4][7]
1. Chromatographic System:
-
Instrument: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (PDA) detector or a mass spectrometer.
-
Column: Acquity UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.[4][7]
-
Column Temperature: 28°C.[2]
-
Autosampler Temperature: 10°C.
2. Mobile Phase:
-
Mobile Phase B: 0.1% Formic Acid in a 1:1 mixture of acetonitrile and methanol.[4][7]
-
Gradient Elution: A linear gradient should be optimized. A starting point could be a low percentage of B, gradually increasing to a high percentage over 10-15 minutes.
3. Detection:
-
UV Detection: Wavelength set at 273 nm.[2]
-
MS Detection: Electrospray ionization (ESI) in positive mode.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol and dilute to the desired concentration.
-
Forced Degradation Studies: To generate metabolites and degradation products for method development and validation:
-
Acid Hydrolysis: Dissolve 5 mg of this compound in 1 mL of 0.1 N HCl and reflux at 90°C for 7 hours.[2]
-
Base Hydrolysis: Dissolve 5 mg of this compound in 1 mL of 0.1 N NaOH and reflux at 90°C for 7 hours.[2]
-
Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 0.05% hydrogen peroxide and keep at room temperature for 10 minutes.[2]
-
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: General experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-ESI-MS/MS evaluation of forced degradation behaviour of this compound: In vitro anti cancer activity evaluation of this compound and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characterization of degradation products of this compound under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of this compound and mirabegron in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Determination of this compound and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel LC-MS/MS method for the quantification of this compound and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Silodosin Synthesis Scale-Up for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of Silodosin for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low overall yields in our multi-step this compound synthesis. What are the common causes?
A1: Low overall yields during the scale-up of this compound synthesis are a frequently reported challenge. Several factors can contribute to this issue:
-
Long Synthetic Routes: Many traditional synthesis routes for this compound involve numerous steps (some up to 11 steps), and yield losses can accumulate at each stage.[1] A novel approach has been developed to improve the total yield from a reported 20% to approximately 43%.[2]
-
Difficult Purification: The need for repeated purifications, particularly column chromatography, at various intermediate stages can lead to significant material loss.[1][2][3] Industrial scale-up benefits from processes that minimize or eliminate chromatographic purification.[2]
-
Chiral Resolution: A critical and often low-yielding step is the resolution of chiral intermediates. Some resolution processes have yields as low as 20% and are not suitable for large-scale operations due to the high cost and difficulty in obtaining resolution reagents.[2] Newer methods aim to avoid this step through direct chiral synthesis.[2][4]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. For instance, in one convergent synthesis strategy, the mass balance included deiodinated starting material and dimers from the decarboxylation of an intermediate.[5]
Q2: What are the key challenges associated with achieving high enantiomeric purity for the chiral intermediates of this compound?
A2: Achieving and maintaining high enantiomeric purity is a critical challenge. Key issues include:
-
Inefficient Resolution: Classical resolution of racemic intermediates can be inefficient, with low yields and high operational complexity, making it unsuitable for large-scale production.[2][3]
-
Controllable Optical Purity: The primary goal is to establish a process where optical purity is controllable. Newer synthetic strategies focus on using chiral starting materials or asymmetric synthesis to create the key chiral intermediate directly, thus avoiding a resolution step and improving yield.[2][4]
-
Enantiomeric Purity Control: Regulatory bodies require routine control of enantiomeric purity, typically performed by chiral High-Performance Liquid Chromatography (HPLC).
Q3: We have detected several unknown peaks in our HPLC analysis of crude this compound. What are the typical impurities, and how are they formed?
A3: The control of impurities is a critical regulatory requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7] Impurities in this compound can be categorized as follows:
-
Process-Related Impurities: These are intermediates or by-products from the manufacturing process. Examples include this compound Dehydro Impurity, this compound Nitrile Impurity, and the stereoisomeric (S)-Isomer.[6] Dimer impurities can also form as side products during synthesis.[8]
-
Degradation Products: These impurities form when this compound is exposed to stress conditions such as acid, base, heat, light, or oxidation.[6]
-
Potential Genotoxic Impurities (PGIs): These are impurities that have the potential to damage DNA and are strictly controlled. A notable potential PGI is N-nitroso this compound (NNSI).[6] The identification and control of PGIs are essential.[8]
Q4: Our key reductive cross-coupling reaction is proving difficult to optimize for a larger scale. Which parameters are most critical?
A4: For the reductive decarboxylative cross-coupling approach, which offers a more convergent route to this compound, several parameters are critical for achieving high yield and must be carefully controlled during scale-up.[5]
-
Nickel Source: The choice of the nickel catalyst is essential. Studies have shown that NiI₂ is the optimal nickel source for this transformation.[5]
-
Reductant: Zinc (Zn) powder has been identified as a more effective reductant than Manganese (Mn) powder.[5]
-
Additives: The presence of Lithium Bromide (LiBr) is critical for obtaining a high yield.[5]
-
Temperature: The reaction is highly temperature-dependent. Running the reaction at 60 °C is necessary, as only trace amounts of the product are formed at room temperature.[5]
-
Ligand: An extensive ligand screening highlighted the importance of the ligand class, with a specific bipyridine-type ligand found to be the most effective.[5]
Q5: The final this compound product has a brown discoloration. What is the likely cause of this appearance issue?
A5: A brown appearance in the final product is a known issue in some this compound synthesis processes.[2][3] This discoloration is typically due to the presence of impurities or degradation products that absorb in the visible spectrum. The issue is often associated with synthetic routes that require harsh reaction conditions or involve reagents that can lead to colored byproducts. Processes requiring column chromatography with solvents like dichloromethane (B109758) can also contribute to lower yields and product quality issues.[2][3] Improving purification methods and optimizing reaction conditions to be milder can help mitigate this problem.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Reductive Decarboxylative Cross-Coupling
This guide addresses common issues encountered during the key coupling step in a convergent this compound synthesis.
Caption: Troubleshooting workflow for the reductive cross-coupling step.
The following table summarizes key findings from the optimization of the reductive decarboxylative cross-coupling reaction.[5]
| Entry | Parameter Varied | Condition | Outcome/Yield | Conclusion |
| 1 | Nickel Source | NiCl₂ | Low Yield | Suboptimal catalyst. |
| 2 | Nickel Source | NiI₂ | High Yield | Optimal nickel source. |
| 3 | Nickel Source | No Ni source | No Product | Nickel catalyst is essential. |
| 4 | Reductant | Mn powder | Slightly Diminished Yield | Zn is the preferred reductant. |
| 5 | Reductant | Zn powder | High Yield | Optimal reductant. |
| 6 | Additive | No LiBr | Low Yield | LiBr is critical for the reaction. |
| 7 | Additive | With LiBr | High Yield | Confirms the necessity of LiBr. |
| 8 | Temperature | Room Temp. | Trace Product | Reaction requires heating. |
| 9 | Temperature | 60 °C | High Yield | Optimal temperature. |
Guide 2: Identification and Control of Impurities
This guide provides a workflow and data for identifying and controlling impurities during this compound synthesis.
Caption: Standard workflow for impurity identification and characterization.
The following table lists known process-related and potential impurities in this compound, as mandated by regulatory bodies like the FDA and EMA.[6]
| Impurity Name | Molecular Formula | Type |
| This compound Dehydro Impurity | C₂₅H₃₀F₃N₃O₄ | Process / Degradation |
| This compound Nitrile Impurity | C₂₅H₃₀F₃N₃O₃ | Process |
| This compound Dimer Impurity | C₃₅H₄₁F₆N₃O₆ | Process |
| This compound (S)-Isomer | C₂₅H₃₂F₃N₃O₄ | Process (Stereoisomer) |
| This compound-β-D-Glucuronide | C₃₁H₄₀F₃N₃O₁₀ | Metabolite / Degradation |
| N-Nitroso this compound (NNSI) | C₂₅H₃₁F₃N₄O₅ | Potential Genotoxic |
Appendix: Key Experimental Protocols
Protocol 1: Reductive Decarboxylative Cross-Coupling[5]
This protocol is based on the optimized conditions for the key coupling step.
-
To a reaction vessel under an inert atmosphere, add the iodoindoline fragment (1 equivalent).
-
Add the chiral pool-derived Redox Active Ester (RAE) fragment (2 equivalents).
-
Add Nickel(II) Iodide (NiI₂) as the catalyst.
-
Add Zinc (Zn) powder as the reductant.
-
Add Lithium Bromide (LiBr) as a critical additive.
-
Add the appropriate ligand (e.g., L1 as identified in the source literature).
-
Add a suitable solvent (e.g., anhydrous DMA).
-
Heat the reaction mixture to 60 °C and stir until completion (monitor by LCMS).
-
Upon completion, perform an appropriate workup and purification to isolate the coupled product.
Protocol 2: UHPLC Method for Impurity Profiling[6]
This protocol provides a general framework for analyzing related substances in this compound.
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) with a PDA or UV detector.
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% triethylamine, pH adjusted to 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of all impurities.
-
Flow Rate: ~0.3 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 270 nm).
-
Sample Preparation (Test Solution): Accurately weigh and dissolve the this compound drug substance in a suitable diluent to a final concentration of approximately 500 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Solution: Prepare a solution containing this compound (500 µg/mL) spiked with each known impurity at the specification level (e.g., 0.15%). This is used for peak identification and quantification.
References
- 1. air.unimi.it [air.unimi.it]
- 2. CN103554003A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CN113149886A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. pnrjournal.com [pnrjournal.com]
Silodosin experimental artifacts and mitigation strategies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and artifacts encountered when working with silodosin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of for my experiments?
A1: this compound is a highly selective antagonist of the alpha-1A adrenergic receptor (α1A-AR).[1][2] Its high affinity for the α1A subtype over the α1B and α1D subtypes is a crucial aspect of its function.[1][3] This selectivity is important because α1A-ARs are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra, while α1B-ARs are more common in blood vessels.[2][4] Therefore, in your experiments, you should expect to see effects related to the relaxation of these smooth muscles, leading to improved urinary outflow, with minimal cardiovascular effects like hypotension.[1]
Q2: What are the key considerations for preparing this compound for in vitro experiments?
A2: this compound has low aqueous solubility.[5][6] For in vitro assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[7] It is critical to keep the final concentration of DMSO in your cell culture or assay buffer as low as possible, ideally below 0.5%, as DMSO itself can have biological effects and cause cytotoxicity.[7][8] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your this compound-treated samples, to differentiate the effects of the drug from those of the solvent.[8]
Q3: Are there known off-target effects of this compound that could interfere with my experimental results?
A3: While this compound is highly selective for the α1A-adrenergic receptor, no drug is entirely devoid of off-target effects, especially at higher concentrations. It is good practice to perform counter-screening assays against other receptors or ion channels if your experimental system is sensitive to such interactions. The most well-documented clinical "side effect" is retrograde ejaculation, which is a direct consequence of its potent α1A-AR antagonism in the reproductive tract.[3] In preclinical models, at high doses, cardiovascular effects, although minimized due to its selectivity, could still be observed.[1]
Troubleshooting Guides
In Vitro Assays
Problem: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is low, and adding a concentrated stock solution directly to the aqueous medium can cause it to precipitate out of solution.[7]
-
Mitigation Strategies:
-
Vigorous Mixing: Add the this compound stock solution to your pre-warmed culture medium while vortexing or stirring vigorously to ensure rapid and even dispersion.[7]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium.
-
Lower Final Concentration: You may be exceeding the solubility limit of this compound in your specific medium. Try using a lower final concentration if your experimental design allows.[9]
-
Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock to avoid issues with compound stability in solution over time.[9]
-
Problem: I am seeing high background or non-specific binding in my α1A-adrenergic receptor binding assay.
-
Possible Cause: Non-specific binding of the radioligand to the filter, cell membranes, or other components of the assay system can obscure the specific binding signal.[10]
-
Mitigation Strategies:
-
Optimize Blocking Agents: Use appropriate blocking agents, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding.[10]
-
Thorough Washing: Ensure that your washing steps are sufficient to remove all unbound radioligand. An automated plate washer can improve consistency.[10]
-
Use of Control Competitors: Include a high concentration of a known non-selective α1-antagonist (e.g., phentolamine) to define non-specific binding accurately.[8]
-
Filter Pre-treatment: Pre-soaking your glass fiber filters in a solution like polyethyleneimine can help reduce non-specific binding of positively charged radioligands.
-
Problem: My experimental results are inconsistent between different batches of cells.
-
Possible Cause: The expression level of the α1A-adrenergic receptor can vary with cell passage number and culture conditions.
-
Mitigation Strategies:
-
Consistent Cell Passage Number: Use cells within a defined range of passage numbers for all your experiments to ensure consistent receptor expression.
-
Standardized Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, and incubation parameters.
-
Receptor Expression Verification: Periodically verify the expression of the α1A-adrenergic receptor in your cell line using techniques like Western blotting or qPCR.
-
In Vivo Assays
Problem: I am observing high variability in the responses of my animal models to this compound.
-
Possible Cause: Animal models of benign prostatic hyperplasia (BPH) can have inherent variability.[11] Factors such as age, weight, and the specific method used to induce BPH can all contribute to varied responses.[12]
-
Mitigation Strategies:
-
Adequate Sample Size: Ensure your experimental groups have a sufficient number of animals to account for biological variability and achieve statistical power.
-
Randomization and Blinding: Randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.
-
Consistent Dosing and Administration: Use a consistent and accurate method for drug administration (e.g., oral gavage, osmotic pumps) to ensure all animals receive the intended dose.[13]
-
Acclimatization Period: Allow animals to acclimatize to their housing and handling procedures before starting the experiment to reduce stress-related variability.[14]
-
Quantitative Data Summary
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |
| α1A | 0.32 | 162 | 55 |
| α1B | 52 | - | - |
| α1D | 17.6 | - | - |
Data compiled from various in vitro receptor binding studies.[1]
Table 2: this compound Solubility
| Solvent | Solubility |
| Water | Low |
| DMSO | High |
| Ethanol | Soluble |
Qualitative solubility data from preclinical literature.[5][15]
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol provides a general method for determining the binding affinity of this compound for the α1A-adrenergic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α1A-adrenergic receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Competitive Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[16]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of prostate cells.
-
Cell Seeding: Seed prostate cells (e.g., PC-3, LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: this compound's mechanism of action on the α1A-adrenergic receptor signaling pathway.
Caption: A generalized experimental workflow for in vitro studies with this compound.
References
- 1. Focus on this compound: Pros and Cons of Uroselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Preparation and in vitro Evaluation of this compound Solid Dispersions by Solvent Evaporation Method [zenodo.org]
- 6. Exploring a Bioequivalence Failure for this compound Products Due to Disintegrant Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Animal models for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Safety of the Selective α1A-Adrenoceptor Blocker this compound for Severe Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia: A Prospective, Single-Open-Label, Multicenter Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fabrication and Optimization of a this compound In Situ-Forming PLGA Implants for the Treatment of Benign Prostatic Hyperplasia: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Silodosin HPLC Method Optimization: A Technical Support Guide
Welcome to the technical support center for optimizing your Silodosin High-Performance Liquid Chromatography (HPLC) method for impurity profiling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound I should be aware of?
A1: Impurities in this compound can originate from the manufacturing process or degradation.[1] Key impurities to monitor include process-related impurities like this compound Dehydro Impurity, this compound Nitrile Impurity, and the (S)-Isomer, as well as degradation products that can form under stress conditions.[1] A potential and critical impurity to monitor is N-Nitroso this compound (NNSI), which is classified as a potential genotoxic impurity.[1]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A2: Peak tailing for this compound, a basic compound, is often due to secondary interactions with acidic silanol (B1196071) groups on the HPLC column packing. Here are common causes and solutions:
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing. Ensure the pH is adjusted to at least 2 units above or below the pKa of this compound.
-
Column Degradation: The column's stationary phase may be degrading. Consider flushing the column or replacing it if it's old or has been used extensively with aggressive mobile phases.
-
Insufficient Buffering: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer concentration can often resolve tailing issues.
-
Contamination: A blocked guard column or contaminated frit can cause peak distortion. Try replacing the guard column and flushing the analytical column in the reverse direction (if permitted by the manufacturer).
Q3: I'm observing peak fronting. What does this indicate?
A3: Peak fronting is less common than tailing and is typically a sign of sample overload or a problem with the sample solvent.[2]
-
Sample Overload: You may be injecting too much sample onto the column.[2] Try reducing the injection volume or diluting your sample.[2]
-
Sample Solvent: If your sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: How can I ensure my HPLC method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products.[3] To demonstrate this, forced degradation studies must be performed as per ICH guidelines.[3] This involves subjecting this compound to various stress conditions such as:
-
Acid and Base Hydrolysis: Refluxing the sample with dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).[1][3]
-
Oxidative Degradation: Treating the sample with an oxidizing agent like hydrogen peroxide.[1][3]
-
Thermal Degradation: Exposing the solid drug substance to high temperatures.[1]
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[1]
The developed HPLC method should then be able to resolve all the degradation products from the main this compound peak.[4][5]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during this compound HPLC analysis.
Table 1: Common HPLC Troubleshooting Scenarios
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols. | Use a mobile phase with a competing base (e.g., triethylamine), increase buffer concentration, or use a base-deactivated column. |
| Column contamination or void. | Replace the guard column, reverse flush the analytical column, or replace the column if necessary. | |
| Peak Fronting | Sample overload.[2] | Decrease the injection volume or dilute the sample. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase. | |
| Split Peaks | Co-eluting impurity. | Optimize the mobile phase composition or gradient to improve resolution. |
| Column inlet frit is partially blocked.[6] | Replace the frit or the column. | |
| Poor Resolution | Inadequate separation between this compound and an impurity. | Optimize mobile phase pH, organic modifier ratio, or gradient slope. Consider a different column chemistry. |
| Baseline Noise/Drift | Contaminated mobile phase or detector issues. | Use fresh, high-purity solvents and degas the mobile phase. Clean the detector cell. |
| Irreproducible Retention Times | Pump or column temperature fluctuations. | Ensure the pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature. |
| Mobile phase composition is inconsistent. | Prepare fresh mobile phase daily and ensure accurate measurements. |
Experimental Protocols
Here are two detailed, validated HPLC methods for this compound impurity profiling.
Protocol 1: Stability-Indicating UHPLC Method
This method is designed for the quantitative determination of this compound and its process-related and degradation products.[3][7]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Agilent Poroshell 120 EC-C18 (50 mm x 4.6 mm, 2.7 µm)[3][7][8] |
| Mobile Phase A | 10 mM Ammonium Acetate buffer with 0.1% Triethylamine (pH adjusted to 6.0)[3][7][8] |
| Mobile Phase B | Acetonitrile[3][7][8] |
| Gradient Elution | A linear gradient program should be optimized for separation. |
| Flow Rate | 0.7 mL/min[7] |
| Column Temperature | 28°C[7][9] |
| Detection Wavelength | 273 nm[3][7][8] |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile:Water (50:50 v/v)[8] |
Sample Preparation:
-
Test Solution: Accurately weigh and dissolve about 10 mg of the this compound drug substance in a 20 mL volumetric flask with the diluent to get a final concentration of approximately 500 µg/mL.[1][3]
-
Standard Solution (Impurities): Prepare a stock solution of each impurity at a known concentration (e.g., 10 mg in 20 mL of diluent).[3][9] Prepare a spiked solution containing this compound at the working concentration and each impurity at the desired specification level (e.g., 0.15%).[1]
Protocol 2: Isocratic RP-HPLC Method
This method is a robust approach for routine quality control analysis of this compound.[8][10]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Zodiacil C18 (150 mm x 4.6 mm, 3.5 µm)[7][8] |
| Mobile Phase | 0.01N Potassium Dihydrogen Phosphate (KH2PO4) : Acetonitrile (55:45 v/v)[7][8] |
| Flow Rate | 0.8 mL/min[7][8] |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 269 nm[7][8] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Test and Standard Solutions: Prepare solutions of this compound and its impurities in a suitable diluent at the desired concentrations for analysis.
Data Presentation
Table 2: Known Impurities of this compound
| Impurity Name | Type | CAS Number |
| This compound Dehydro Impurity | Process/Degradation | 175870-21-0[1] |
| This compound Nitrile Impurity | Process | 885340-13-6[1] |
| This compound Dimer Impurity | Process | 1453221-45-8[1] |
| This compound (S)-Isomer | Process (Stereoisomer) | 2182279-45-2[1] |
| This compound-β-D-Glucuronide | Metabolite/Degradation | 879396-70-0[1] |
| N-Nitroso this compound (NNSI) | Potential Genotoxic | Not Available[1] |
Data sourced from commercial standard suppliers and literature.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of degradation products of this compound under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-ESI-MS/MS evaluation of forced degradation behaviour of this compound: In vitro anti cancer activity evaluation of this compound and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Silodosin Polymorphic Form Analysis
Welcome to the technical support center for the analysis of Silodosin polymorphic forms. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the characterization of this compound polymorphs.
Frequently Asked Questions (FAQs)
Q1: How many polymorphic forms of this compound have been identified?
A1: Several crystalline forms of this compound have been reported in scientific literature and patents. The most commonly cited forms are α, β, γ, δ, and ε.[1][2] Additionally, other forms designated as A, B, and C have also been described.[3]
Q2: What are the primary analytical techniques for characterizing this compound polymorphs?
A2: The primary techniques for characterizing this compound polymorphs are X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[1][3][4] Spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can also be employed for differentiation.
Q3: Why is it crucial to control the polymorphic form of this compound in pharmaceutical development?
A3: Different polymorphic forms of a drug can exhibit distinct physicochemical properties, including solubility, melting point, stability, and hygroscopicity.[1][2] These differences can significantly impact the drug's bioavailability, manufacturability, and shelf-life.[5] Therefore, controlling the polymorphic form is essential for ensuring consistent product quality and therapeutic efficacy.
Q4: Can this compound polymorphs interconvert?
A4: Yes, some this compound polymorphs can convert into other forms under specific conditions such as heating or slurrying in certain solvents. For example, Form δ has been shown to convert to Form β upon heating.[1][2] Understanding these transformations is critical for selecting a stable polymorph for formulation.
Troubleshooting Guides
X-Ray Powder Diffraction (XRPD) Analysis
Issue 1: My XRPD pattern shows broad peaks or a halo, indicating low crystallinity or amorphous content.
-
Possible Cause: The sample may not be fully crystalline, or the particle size may be very small, leading to peak broadening.
-
Troubleshooting Steps:
-
Optimize Crystallization: Review your crystallization procedure. Factors such as solvent choice, cooling rate, and agitation can influence crystallinity.[6]
-
Sample Preparation: Ensure the sample is properly ground to a fine, uniform powder. However, excessive grinding can sometimes induce amorphization.
-
Instrument Settings: Check the instrument settings, including scan speed and step size. A slower scan speed can sometimes improve peak resolution.
-
Issue 2: I am observing overlapping peaks in my XRPD pattern, making it difficult to distinguish between different polymorphic forms.
-
Possible Cause: Some this compound polymorphs have characteristic peaks at similar 2θ angles, leading to overlap in mixtures.
-
Troubleshooting Steps:
-
Focus on Unique Peaks: Carefully compare your pattern with the reference patterns for each known polymorph and focus on the unique, non-overlapping peaks for identification.
-
Complementary Techniques: Use a complementary technique like DSC or FTIR spectroscopy to confirm the presence of a specific polymorph.
-
High-Resolution XRPD: If available, using a high-resolution synchrotron X-ray source can help resolve overlapping peaks.[7]
-
Differential Scanning Calorimetry (DSC) Analysis
Issue 3: My DSC thermogram for this compound shows a complex pattern of endotherms and exotherms.
-
Possible Cause: This is often indicative of a polymorphic transformation during the heating process. For example, the DSC curve of this compound Form δ shows an endotherm around 89°C (melting of Form δ) immediately followed by an exotherm at about 92°C (crystallization into Form β), and then a final endotherm around 106°C (melting of Form β).[1][4]
-
Troubleshooting Steps:
-
Correlate with XRPD: Perform XRPD analysis on samples heated to temperatures just before and after each thermal event to identify the polymorphic form present at each stage.
-
Vary the Heating Rate: The appearance of thermal events can be dependent on the heating rate.[8][9][10] A faster heating rate may suppress some transformations, allowing for the observation of the melting of a metastable form. Conversely, a slower heating rate may allow more time for a transformation to occur.
-
Modulated DSC (MDSC): If available, MDSC can help to separate reversible events (like melting) from irreversible ones (like crystallization or degradation).
-
Issue 4: The melting point of my this compound sample is lower than expected for the pure polymorph.
-
Possible Cause: The presence of impurities or a mixture of polymorphs can lead to a depression and broadening of the melting point.
-
Troubleshooting Steps:
-
Purity Analysis: Use a chromatographic technique like HPLC to assess the chemical purity of your sample.
-
Polymorphic Purity: Analyze the sample using XRPD to check for the presence of other polymorphic forms.
-
Calibration: Ensure your DSC instrument is properly calibrated using certified reference standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue 5: The FTIR spectra of my this compound samples are very similar, making it difficult to differentiate between polymorphs.
-
Possible Cause: The differences in the mid-IR spectra of polymorphs can be subtle as they primarily reflect the vibrations of functional groups within the molecule.[11]
-
Troubleshooting Steps:
-
Focus on the Fingerprint Region: Pay close attention to the fingerprint region (typically below 1500 cm⁻¹) where small differences in crystal lattice arrangements are more likely to manifest.
-
Far-IR Spectroscopy: If available, the far-IR region is more sensitive to lattice vibrations and can provide better discrimination between polymorphs.[11]
-
Chemometric Analysis: Employ chemometric methods, such as principal component analysis (PCA), to highlight subtle spectral differences.[12]
-
Data Presentation
Table 1: Characteristic X-Ray Powder Diffraction (XRPD) Peaks for this compound Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (± 0.2°) |
| Form α | 5.5, 6.1, 9.8, 11.1, 12.2, 16.4, 19.7, 20.0 |
| Form β | Characteristic peaks have been reported, but specific values vary in literature. |
| Form γ | Characteristic peaks have been reported, but specific values vary in literature. |
| Form δ | 6.6, 10.5, 13.1, 21.3, 22.8[1][2][4] |
| Form ε | 3.1, 4.8, 6.2, 8.9, 11.6[1][2][4] |
| Form A | 4.76, 5.90, 7.18[3] |
| Form B | 5.11, 6.07, 7.06, 7.83[3] |
| Form C | Characteristic peaks are mentioned but not explicitly listed in the provided search results. |
Table 2: Thermal Analysis Data for Selected this compound Polymorphs
| Polymorphic Form | DSC Events | TGA Weight Loss |
| Form δ | Endotherm at ~89°C, Exotherm at ~92°C, Endotherm at ~106°C[1][4] | ~0.1% up to melting point[4] |
| Form A | Thermal events at ~78°C and ~109°C[3] | ~3.3% weight loss between room temperature and ~80°C[3] |
| Form B | Thermal event at a peak of ~108°C[3] | ~2.2% weight loss up to ~230°C[3] |
| Form C | Thermal events at ~76°C and ~107°C[3] | ~0.7% weight loss up to ~230°C[3] |
Experimental Protocols
Protocol 1: X-Ray Powder Diffraction (XRPD) Analysis
-
Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder using a mortar and pestle. Be cautious to avoid excessive grinding, which could induce polymorphic transformations or amorphization.
-
Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Radiation Source: Cu Kα (1.54 Å)
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range: 2° to 40° 2θ
-
Scan Speed/Step Size: e.g., 1°/min or 0.02° per step
-
-
Data Acquisition: Run the XRPD scan.
-
Data Analysis: Process the raw data to identify peak positions (2θ) and relative intensities. Compare the obtained pattern with reference patterns of known this compound polymorphs.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Sample Sealing: Crimp the lid onto the pan. For studies involving potential solvent loss, a hermetically sealed pan may be necessary.
-
Instrument Setup:
-
Temperature Range: e.g., 30°C to 200°C
-
Heating Rate: A standard rate is 10°C/min.[3] Consider using different heating rates (e.g., 5°C/min and 20°C/min) to investigate rate-dependent thermal events.
-
Purge Gas: Nitrogen at a flow rate of, for example, 50 mL/min.
-
-
Data Acquisition: Place the sample pan and an empty reference pan in the DSC cell and start the temperature program.
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. Determine onset temperatures and peak maxima for each event.
Visualizations
Caption: Workflow for this compound Polymorph Identification.
Caption: Troubleshooting Logic for this compound Analysis.
References
- 1. Crystalline forms of an active pharmaceutical ingredient - Patent 2474529 [data.epo.org]
- 2. EP2474529A1 - Crystalline forms of an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 3. US20160194281A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound API Powder Quality Standards: Key Checks [bio-synth.in]
Validation & Comparative
A Preclinical Showdown: Silodosin vs. Tamsulosin in the Quest for Uroselectivity
A deep dive into the preclinical data reveals Silodosin's higher selectivity for the lower urinary tract, potentially offering a better-tolerated treatment for benign prostatic hyperplasia (BPH) compared to Tamsulosin. This guide dissects the key preclinical studies, presenting the experimental data and methodologies that underpin our understanding of these two widely used α1-adrenoceptor antagonists.
For researchers and drug development professionals navigating the landscape of BPH therapies, a nuanced understanding of the preclinical efficacy and selectivity of available treatments is paramount. This guide provides a comparative analysis of this compound and Tamsulosin, focusing on the preclinical evidence that defines their pharmacological profiles.
At the Receptor Level: A Tale of Selectivity
The primary mechanism of action for both this compound and Tamsulosin is the blockade of α1-adrenergic receptors, which are crucial for smooth muscle contraction in the prostate and bladder neck. However, the clinical efficacy and side-effect profiles of these drugs are heavily influenced by their selectivity for the α1A-adrenoceptor subtype, which is predominant in the lower urinary tract, versus the α1B and α1D subtypes, which are more prevalent in blood vessels.
Preclinical studies have consistently demonstrated this compound's superior selectivity for the α1A-adrenoceptor. In receptor-binding studies using human cloned α1-adrenoceptor subtypes, this compound showed a significantly higher affinity for the α1A subtype compared to the α1B and α1D subtypes.[1] Tamsulosin also exhibits selectivity for the α1A and α1D subtypes over the α1B subtype, but to a lesser extent than this compound.[1]
Table 1: Comparative α1-Adrenoceptor Subtype Selectivity
| Drug | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α1A/α1B Selectivity Ratio |
| This compound | 0.036 | 21 | 2.0 | 583 |
| Tamsulosin | 0.019 | 0.29 | 0.063 | 15 |
Data sourced from receptor-binding studies.[1] Ki represents the dissociation constant, with a lower value indicating higher binding affinity.
This higher selectivity of this compound for the α1A subtype is the pharmacological basis for its uroselectivity, aiming to maximize therapeutic effects on the lower urinary tract while minimizing cardiovascular side effects.[2]
Functional Efficacy: From Isolated Tissues to In Vivo Models
The functional consequences of this receptor selectivity are evident in studies on isolated tissues and in vivo animal models. These experiments provide a clearer picture of how these drugs translate their receptor-binding profiles into physiological effects.
In Vitro Smooth Muscle Relaxation
Studies on isolated rabbit lower urinary tract tissues, including the prostate, urethra, and bladder trigone, have shown that this compound potently antagonizes noradrenaline-induced contractions.[3] When compared with Tamsulosin, this compound demonstrated higher selectivity for the lower urinary tract over vascular tissues like the rat thoracic aorta.[3]
An in vitro study on human prostate smooth muscle tissue obtained from patients undergoing transurethral resection of the prostate (TURP) further corroborates these findings. In this study, phenylephrine (B352888) was used to induce contraction. The tissues from patients pre-treated with this compound showed a significantly lower mean contraction value compared to those treated with Tamsulosin, indicating a stronger inhibitory effect on prostate smooth muscle contraction.[4]
Table 2: Inhibitory Effect on Phenylephrine-Induced Human Prostate Smooth Muscle Contraction
| Treatment Group | Mean Contraction (mV) | p-value (vs. Control) |
| Control (No α-blocker) | 7.798 | - |
| This compound | 1.718 | <0.001 |
| Tamsulosin | 3.416 | <0.001 |
| Terazosin | 5.956 | <0.001 |
Data from an in vitro study on human prostate tissue.[4]
In Vivo Urethral Pressure and Cardiovascular Effects
In vivo studies in animal models are crucial for assessing the integrated physiological effects of these drugs, particularly the balance between efficacy on the urinary tract and potential cardiovascular side effects. In a study using decerebrate dogs, the dose of this compound required to inhibit the increase in intraurethral pressure by 50% (ID50) was compared to the dose required to reduce blood pressure by 20% (ED20). The ratio of these two values provides a measure of uroselectivity. This compound exhibited a significantly higher uroselectivity ratio compared to Tamsulosin.[1]
Table 3: Uroselectivity in Decerebrate Dogs
| Drug | Urethral Pressure (ID50, μg/kg, i.v.) | Blood Pressure (ED20, μg/kg, i.v.) | Uroselectivity (BP/UP Ratio) |
| This compound | 3.15 | 8.03 | 2.55 |
| Tamsulosin | 1.73 | 0.59 | 0.35 |
Data from an in vivo study in decerebrate dogs.[1]
These findings suggest that this compound can achieve a therapeutic effect on urethral pressure at doses that have a minimal impact on blood pressure, a key consideration for patient safety and tolerability.[5]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Detailed Experimental Protocols
A summary of the methodologies employed in the key preclinical studies is provided below to allow for a comprehensive understanding of the data presented.
Receptor-Binding Studies
-
Objective: To determine the binding affinity of this compound and Tamsulosin to human α1A, α1B, and α1D-adrenoceptor subtypes.
-
Methodology: A replacement experiment using [3H]-prazosin was conducted with membrane fractions of mouse-derived LM (tk-) cells engineered to express each of the three human α1-adrenoceptor subtypes.[3] The concentration of the test drug (this compound or Tamsulosin) required to inhibit 50% of the specific binding of [3H]-prazosin (IC50) was determined. The dissociation constant (Ki) was then calculated from the IC50 values.
In Vitro Functional Pharmacological Studies (Isolated Tissues)
-
Objective: To evaluate the inhibitory effect of this compound and Tamsulosin on noradrenaline-induced smooth muscle contraction in various tissues.
-
Methodology: The following isolated tissues were used as representative organs with high densities of specific α1-AR subtypes: rabbit prostate, urethra, and bladder trigone (α1A-AR); rat spleen (α1B-AR); and rat thoracic aorta (α1D-AR).[3] The Magnus method was employed, where tissues were suspended in an organ bath and contracted with noradrenaline. The antagonistic effects of this compound and Tamsulosin were then measured, and the pA2 values (a measure of antagonist potency) were calculated.[3]
In Vitro Human Prostate Smooth Muscle Contraction Study
-
Objective: To compare the inhibitory effect of this compound and Tamsulosin on phenylephrine-induced contraction of human prostate smooth muscle.
-
Methodology: Prostate tissue samples were obtained from BPH patients who had been treated with either this compound, Tamsulosin, Terazosin, or no α-blocker for 7 days prior to TURP surgery. The tissue samples were prepared and placed in an organ bath containing Thyrode's solution. Contraction was induced with phenylephrine (10-4 µg/ml), and the resulting contraction was measured.[4]
In Vivo Uroselectivity Studies (Decerebrate Dogs)
-
Objective: To assess the in vivo uroselectivity of this compound and Tamsulosin by comparing their effects on intraurethral pressure and blood pressure.
-
Methodology: Decerebrate dogs were used as the animal model. The drugs were administered intravenously. The dose required to inhibit the increase in intraurethral pressure by 50% (ID50) and the dose required to reduce blood pressure by 20% (ED20) were determined. The uroselectivity was then calculated as the ratio of ED20 to ID50.[1]
Conclusion
The preclinical evidence strongly suggests that this compound possesses a higher degree of selectivity for the α1A-adrenoceptor compared to Tamsulosin. This translates to a more potent and selective inhibition of smooth muscle contraction in the lower urinary tract, as demonstrated in both in vitro and in vivo studies. The higher uroselectivity of this compound observed in preclinical models suggests a potentially wider therapeutic window, allowing for effective treatment of BPH symptoms with a reduced risk of cardiovascular side effects. These preclinical findings provide a solid rationale for the clinical development and use of this compound as a highly uroselective α1-adrenoceptor antagonist.
References
- 1. This compound in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
In Vitro Showdown: A Head-to-Head Comparison of Silodosin and Naftopidil for Alpha-1 Adrenergic Receptor Antagonism
For Immediate Release
This guide provides a detailed in vitro comparison of two prominent alpha-1 adrenergic receptor antagonists, Silodosin and Naftopidil (B1677906). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on receptor binding affinities and functional antagonism to provide an objective performance analysis of these two compounds.
Quantitative Comparison of Receptor Binding Affinity and Functional Antagonism
The in vitro pharmacological profiles of this compound and Naftopidil reveal distinct selectivities for the α1-adrenoceptor subtypes (α1A, α1B, and α1D). This compound demonstrates a pronounced selectivity for the α1A subtype, which is predominantly found in the prostate, whereas Naftopidil exhibits a higher affinity for the α1D subtype.
Table 1: Comparative Receptor Binding Affinities (Ki values) of this compound and Naftopidil for Human α1-Adrenoceptor Subtypes
| Compound | α1A-AR Ki (nmol/L) | α1B-AR Ki (nmol/L) | α1D-AR Ki (nmol/L) | α1A/α1B Selectivity Ratio | α1D/α1A Selectivity Ratio |
| This compound | 0.039 ± 0.006[1] | 6.5 ± 0.6[1] | 2.2 ± 0.1[1] | 162[1] | - |
| Naftopidil | 23 ± 7[1] | 7.8 ± 0.0[1] | 4.4 ± 0.4[1] | 0.372[1] | ~3-fold higher for α1D[2] |
Table 2: Functional Antagonism (pA2 values) of this compound and Naftopidil against Noradrenaline-Induced Contractions in Various Tissues
| Compound | Tissue (Predominant Receptor) | pA2 or pKb value |
| This compound | Rabbit Prostate (α1A) | 9.60 |
| Rabbit Urethra (α1A) | 8.71 | |
| Rabbit Bladder Trigone (α1A) | 9.35 | |
| Rat Spleen (α1B) | 7.15 | |
| Rat Thoracic Aorta (α1D) | 7.88 | |
| Naftopidil | Data not available in a direct comparative in vitro functional assay with this compound. However, it is established as an α1D/1A adrenoceptor selective drug[2]. |
Signaling Pathways and Experimental Workflows
The binding of this compound and Naftopidil to α1-adrenergic receptors antagonizes the downstream signaling cascade typically initiated by agonists like noradrenaline. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for determining antagonist affinity.
Detailed Experimental Protocols
The following methodologies are representative of the in vitro experiments conducted to compare this compound and Naftopidil.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the α1-adrenergic receptor subtypes.
-
Membrane Preparation:
-
Cells or tissues expressing the α1-adrenergic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
-
Competition Binding Assay:
-
The prepared membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound or Naftopidil).
-
Incubation is carried out in a buffered solution at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (Organ Bath)
This assay measures the potency of an antagonist in a physiological system by determining its ability to inhibit agonist-induced tissue contraction.
-
Tissue Preparation and Mounting:
-
Tissues rich in specific α1-adrenoceptor subtypes (e.g., rabbit prostate for α1A, rat thoracic aorta for α1D) are dissected and cut into strips.
-
The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension.
-
-
Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., noradrenaline) is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response using an isometric force transducer.
-
-
Antagonist Incubation and Schild Analysis:
-
The tissue is washed to remove the agonist and allowed to return to its baseline tension.
-
A fixed concentration of the antagonist (this compound or Naftopidil) is added to the organ bath and incubated for a predetermined period.
-
The agonist concentration-response curve is repeated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's potency. A higher pA2 value indicates greater antagonist potency.
-
Conclusion
The in vitro data clearly delineates the distinct pharmacological profiles of this compound and Naftopidil. This compound's high selectivity for the α1A-adrenoceptor subtype underscores its targeted action in tissues where this receptor is prevalent, such as the prostate. Conversely, Naftopidil's preference for the α1D-adrenoceptor subtype suggests a different spectrum of activity. These fundamental in vitro characteristics are crucial for understanding their mechanisms of action and for guiding further research and development in the field of urology and beyond.
References
Validating a Novel Animal Model for Benign Prostatic Hyperplasia Using Silodosin as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a novel animal model of Benign Prostatic Hyperplasia (BPH), utilizing the clinically effective α1A-adrenoceptor antagonist, Silodosin, as a positive control. The methodologies and comparative data presented herein offer a robust template for preclinical BPH research.
Introduction to BPH Animal Models and the Role of this compound
The development of effective therapies for BPH relies on preclinical animal models that accurately recapitulate the key features of the human condition, namely prostatic enlargement and lower urinary tract symptoms (LUTS). One of the most common and well-established methods for inducing BPH in rodents is through the administration of testosterone (B1683101).[1] This model leads to prostatic hyperplasia, characterized by increased prostate weight and distinct histological changes.[2]
This compound is a highly selective α1A-adrenergic receptor antagonist.[3] Its primary mechanism of action involves the blockade of these receptors in the smooth muscle of the prostate, bladder neck, and urethra.[3] This leads to muscle relaxation, a reduction in urethral resistance, and an improvement in urine flow, thereby alleviating the LUTS associated with BPH.[3][4] Due to its well-defined mechanism and clinical efficacy, this compound serves as an excellent positive control for validating new BPH animal models and for the preclinical assessment of novel therapeutic agents.
Comparative Efficacy of this compound in a BPH Rat Model
The following tables summarize the expected quantitative outcomes when using this compound in a testosterone-induced BPH rat model. These data provide a benchmark against which novel therapies can be compared.
Table 1: Effect of this compound on Urodynamic Parameters
| Treatment Group | Dose (mg/kg) | Micturition Frequency (events/2h) | Mean Voided Volume (mL) |
| Sham Control | - | ~ 4 | ~ 0.8 |
| BPH (Vehicle) | - | ~ 8 | ~ 0.4 |
| BPH + this compound | 0.3 | ~ 7 | ~ 0.5 |
| BPH + this compound | 1 | ~ 5 | ~ 0.7 |
| BPH + this compound | 3 | ~ 4 | ~ 0.8 |
| BPH + this compound | 10 | ~ 3 | ~ 0.9 |
| *Data derived from studies in testosterone-induced BPH rats.[1][2][5] **p<0.01, **p<0.001 vs. BPH (Vehicle). |
Table 2: Effect of this compound on Prostatic Growth and Molecular Markers
| Treatment Group | Dose | Prostate Weight to Body Weight Ratio (mg/g) | Prostatic α-SMA Expression (relative to BPH) |
| WKY Control | - | ~ 1.6 | ~ 0.4 |
| SHR (BPH Model) | - | ~ 3.1 | 1.0 |
| SHR + this compound | 100 µg/kg/day | ~ 2.5 | ~ 0.5 |
| *Data derived from studies in spontaneously hypertensive rats (SHR), a model exhibiting prostatic hyperplasia.[6][7][8] WKY (Wistar Kyoto) rats are the normotensive controls for SHR.[7] p<0.05 vs. SHR. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any animal model. The following are key experimental protocols.
BPH Induction in Rats
-
Animal Model : Male Sprague-Dawley rats (200-250g) are used.[1]
-
Surgical Procedure : Animals undergo castration under appropriate anesthesia. A sham surgery is performed on the control group.[1]
-
Recovery Period : A 7-day recovery period is allowed post-surgery.[1]
-
Hormone Administration : The castrated rats receive daily subcutaneous injections of testosterone propionate (B1217596) (25 mg/kg, dissolved in olive oil) for 4 weeks to induce BPH. The sham group receives the vehicle (olive oil) only.[1][2]
This compound Administration
-
Preparation : this compound is suspended in a 0.5% carboxymethyl cellulose (B213188) sodium solution.[5]
-
Administration : The suspension is administered orally via gavage.[5] Dosing can be acute for urodynamic studies or chronic for studies on prostatic growth and molecular markers.[5][8]
Urodynamic Evaluation
-
Acclimation : Animals are placed in metabolic cages for an acclimation period.
-
Hydration : Distilled water (30 ml/kg) is administered orally.[2]
-
Data Collection : Micturition frequency and urine volume are recorded over a 2-hour period using a balance connected to a data acquisition system.[2][5]
Histological Analysis
-
Tissue Preparation : At the end of the study, prostates are excised, weighed, and fixed in 10% neutral buffered formalin. The tissue is then embedded in paraffin.
-
Staining : 5µm sections are cut and stained with Hematoxylin and Eosin (H&E).
-
H&E Staining Protocol :
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols: 100% (2 x 2 minutes), 95% (2 x 2 minutes).
-
Rinse in running tap water for 2 minutes.
-
Stain in Mayer's Hematoxylin for 30-60 seconds.
-
Rinse in running tap water for 2 minutes.
-
Differentiate briefly in 0.3% acid alcohol.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or ammonia (B1221849) water.
-
Rinse in tap water.
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
Dehydrate through graded alcohols: 95% (2 x 20 dips), 100% (2 x 10 dips).
-
Clear in xylene (2 x 2 minutes).
-
Mount with a permanent mounting medium.
-
-
Analysis : The sections are examined under a microscope to assess epithelial and stromal hyperplasia.
Molecular Analysis
-
Western Blot for α-Smooth Muscle Actin (α-SMA) :
-
Prostate tissue is homogenized in RIPA buffer with protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize band intensity to a loading control like GAPDH.
-
-
ELISA for Prostate-Specific Antigen (PSA) in Rat Serum :
-
Blood is collected via cardiac puncture and serum is separated by centrifugation.
-
A commercial rat PSA ELISA kit is used according to the manufacturer's instructions.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate solution.
-
The optical density is read at 450 nm, and the concentration of PSA is determined from a standard curve.
-
Visualizing Key Pathways and Workflows
To further clarify the processes involved in this validation model, the following diagrams illustrate the core signaling pathway and the experimental workflow.
This compound's Mechanism of Action
Experimental Validation Workflow
References
- 1. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, an Alpha1A-Adrenoceptor Antagonist, on Ventral Prostatic Hyperplasia in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, an Alpha1A-Adrenoceptor Antagonist, on Ventral Prostatic Hyperplasia in the Spontaneously Hypertensive Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Silodosin: A Comparative Guide
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Silodosin in pharmaceutical formulations. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, enabling them to select the most appropriate method for their specific needs. The comparison is based on experimental data from published validation studies, focusing on key performance parameters.
Comparative Analysis of Analytical Methods
A variety of analytical techniques have been developed and validated for the estimation of this compound in bulk and pharmaceutical dosage forms. These methods primarily include spectrophotometry and chromatography. The choice of method often depends on factors such as the required sensitivity, specificity, cost, and the nature of the sample to be analyzed.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most frequently employed methods, offering high specificity and sensitivity for the analysis of this compound and its related substances.[1][2] Spectrophotometric methods, while generally simpler and more cost-effective, are also available for routine quality control analysis.[3][4] High-Performance Thin-Layer Chromatography (HPTLC) presents another viable option, particularly for the quantification of this compound in bulk and pharmaceutical dosage forms.[5]
The following table summarizes the key validation parameters for different analytical methods used for this compound determination, providing a basis for their cross-validation and comparison.
| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Wavelength/Mobile Phase | Reference |
| UV-Spectrophotometry | 10-50 µg/mL | - | - | - | - | 269 nm in Alcohol | |
| UV-Spectrophotometry (Charge Transfer) | 30-120 µg/ml | - | - | - | - | 410 nm | [4] |
| First-Order Derivative Spectrophotometry | 5-70 μg/mL | - | - | - | - | Peak amplitudes at 317 and 357 nm | [6] |
| Visible Spectrophotometry (with 1,10-phenanthroline) | 2-10 µg/mL | - | - | - | - | 507 nm | [7] |
| Visible Spectrophotometry (with 2,2'-bipyridyl) | 4-20 µg/mL | - | - | - | - | 518 nm | [7] |
| Visible Spectrophotometry (with FC Reagent) | 300-500 µg/ml | - | - | - | - | 732 nm | [3] |
| RP-HPLC | 5-30 µg/mL | 99.66% to 100.22% | 0.40% (Intraday), 0.53% (Interday) | 0.3 µg/mL | 1.18 µg/mL | Acetonitrile (B52724) and Water | [1] |
| RP-HPLC | 0.50–90 lg/mL | - | - | - | - | 20mM potassium dihydrogen orthophosphate (pH 3.0)–acetonitrile–methanol (B129727) (65: 25: 10, v/v/v) | [8] |
| RP-HPLC (Stability Indicating) | 10-100 µg/ml | - | 0.88% (Repeatability) | 0.0031628µg | 0.0105427µg | - | [9] |
| HPTLC | 140-1400 ng/spot | - | 1.0984% (Repeatability of application), 1.1084% (Repeatability of measurement) | - | - | Toluene/Methanol/Diethylamine (8:1:1, v/v/v) | [5] |
| HPTLC | 0.10–3.0 lg/band | - | - | - | - | Eluted with a solvent mixture and scanned at 270 nm | [8] |
| UPLC (Stability Indicating) | - | Spiked with 0.075, 0.15 and 0.225% of impurities | - | - | - | Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% triethyl amine (pH 6.0) | [2] |
| UPLC-MS/MS | 1.0–800 ng/mL | >90.0% | < 5.0% | 0.3 ng/mL | 1.0 ng/mL | Water with 0.1% formic acid and Acetonitrile |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information available in the cited literature and are intended to serve as a reference for laboratory implementation.
UV-Spectrophotometric Method
This method is based on the measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorption.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]
-
Solvent: Alcohol.[7]
-
Preparation of Standard Stock Solution: Accurately weigh 25 mg of this compound and dissolve it in 25 mL of 0.1M HCl to get a concentration of 1000 µg/mL.[10] Further dilutions are made with the same solvent to obtain the desired concentrations for the calibration curve.
-
Wavelength of Maximum Absorbance (λmax): 269 nm.[7]
-
Procedure: A series of dilutions of the standard stock solution are prepared to cover the linearity range. The absorbance of each solution is measured at 269 nm against the solvent blank. A calibration curve is plotted by taking the concentration of this compound on the x-axis and the corresponding absorbance on the y-axis.
-
Sample Preparation: A quantity of powdered capsule equivalent to the desired concentration of this compound is dissolved in the solvent, sonicated, filtered, and diluted appropriately to fall within the linearity range. The absorbance is measured, and the concentration is determined from the calibration curve.
High-Performance Liquid Chromatography (RP-HPLC) Method
This method separates this compound from other components in the sample using a reversed-phase column and quantifies it using a UV detector.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a C18 column (250 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water.[1]
-
Preparation of Standard Solution: An accurately weighed amount of this compound is dissolved in the mobile phase to obtain a known concentration.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[8]
-
Injection Volume: 20 µL.
-
-
Procedure: The standard solution is injected into the chromatograph, and the retention time and peak area are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
-
Sample Preparation: An accurately weighed amount of the capsule powder, equivalent to a specific amount of this compound, is transferred to a volumetric flask and dissolved in the mobile phase. The solution is sonicated, diluted to the mark, and filtered. The final solution is injected into the HPLC system.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Method
This technique involves the separation of this compound on a thin layer of silica (B1680970) gel followed by densitometric analysis.
-
Instrumentation: HPTLC system with a Linomat V automatic spotter, a twin-trough developing chamber, and a TLC scanner.[5]
-
Stationary Phase: Aluminium plates precoated with silica gel 60 F254.[5]
-
Mobile Phase: Toluene:Methanol:Diethylamine (8:1:1, v/v/v).[5]
-
Preparation of Standard Solution: A standard solution of this compound is prepared in methanol.[5]
-
Procedure:
-
The HPTLC plates are cleaned by pre-development with methanol and activated.
-
Standard and sample solutions are applied to the plate as bands.
-
The plate is developed in a twin-trough chamber pre-saturated with the mobile phase.
-
After development, the plate is dried, and the densitometric scanning is performed in fluorescence mode at 366 nm.[5]
-
-
Sample Preparation: A quantity of capsule powder equivalent to 10 mg of this compound is sonicated with methanol, diluted to a specific volume, and filtered.[5]
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound, a crucial step in ensuring the reliability of the obtained results.
Caption: Workflow for Analytical Method Validation of this compound.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ijrpc.com [ijrpc.com]
- 4. jocpr.com [jocpr.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Validated stability-indicating spectrophotometric methods for the determination of this compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpra.com [ijpra.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Stability-Indicating HPLC Methods for Silodosin Analysis
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the determination of Silodosin, a selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. The comparison is based on experimental data from published studies and is intended to assist in the selection of the most appropriate method for specific analytical needs.
The validation of these methods has been performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for their intended purpose.[1][2][3][4] A stability-indicating method is crucial as it can effectively separate the drug from its degradation products, which may form during storage or manufacturing.[5][6]
Experimental Protocols
The successful implementation of an HPLC method relies on the precise adherence to experimental conditions. Below are the detailed protocols for three distinct, validated stability-indicating RP-HPLC methods for this compound analysis.
Method 1: Rapid RP-HPLC Method
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex C18 (250×4.6 mm, 5µm particle size).[5][6]
-
Mobile Phase: A mixture of methanol, water, acetonitrile (B52724), and glacial acetic acid in the ratio of 60:27:10:3 (v/v/v/v), with the pH adjusted to 3.2 ± 0.1.[5][6]
-
Injection Volume: 20 µL.
Method 2: UHPLC Method for Impurity Profiling
-
Chromatographic System: A UHPLC system with a photodiode array (PDA) detector.[7]
-
Column: Agilent Poroshell 120 EC-C18 (50 mm x 4.6 mm, 2.7 µm particle size).[7]
-
Mobile Phase: A gradient elution using 10 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% triethylamine (B128534) (pH adjusted to 6.0) as mobile phase A and acetonitrile as mobile phase B.[7]
-
Flow Rate: 0.7 mL/min.[7]
-
Detection Wavelength: 273 nm.[7]
-
Column Temperature: 28°C.[7]
Method 3: RP-HPLC for Simultaneous Estimation with Mirabegron (B1684304)
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Shimpack Solar C18 (250×4.5mm, 5μm).[8]
-
Mobile Phase: A mixture of acetonitrile and 5mM ammonium acetate in a 90:10 (v/v) ratio.[8]
-
Flow Rate: 1.2 mL/min.[8]
-
Detection Wavelength: 229 nm.[8]
Data Presentation: A Comparative Analysis
The performance of each method was validated according to ICH guidelines, and the key parameters are summarized in the tables below for easy comparison.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 | Method 2 (UHPLC) | Method 3 |
| Column | Phenomenex C18 (250×4.6 mm, 5µm)[5] | Agilent Poroshell 120 EC-C18 (50 mm x 4.6 mm, 2.7 µm) | Shimpack Solar C18 (250×4.5mm, 5μm)[8] |
| Mobile Phase | Methanol:Water:ACN:GAA (60:27:10:3)[5] | Gradient of Ammonium Acetate Buffer and ACN | ACN:5mM Ammonium Acetate (90:10)[8] |
| Flow Rate | 1.0 mL/min[5] | 0.7 mL/min | 1.2 mL/min[8] |
| Detection | 270 nm[5] | 273 nm | 229 nm[8] |
| Retention Time | 2.2 min[6] | Not specified | Not specified |
| Theoretical Plates | 3574[6] | Not specified | Not specified |
| Tailing Factor | 1.662[6] | Not specified | Not specified |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 (UHPLC) | Method 3 |
| Linearity Range (µg/mL) | 10-100[5] | Not specified | 8-18[8] |
| Correlation Coefficient (r²) | Not specified | Not specified | ~0.998[8] |
| LOD (µg/mL) | 0.00316[6] | Lower than HPLC | Not specified |
| LOQ (µg/mL) | 0.01054 | Lower than HPLC | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | 99.97%[8] |
| Precision (%RSD) | < 2%[6] | Not specified | < 2%[8] |
Forced Degradation Studies
A crucial aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed under various stress conditions to demonstrate this.[9]
Summary of this compound Degradation:
-
Acid Hydrolysis: this compound undergoes significant degradation in acidic conditions.[6][9] One study reported 84.88% degradation in 0.1N HCl.[6] A common degradation product was observed under acidic and basic conditions.[9]
-
Alkaline Hydrolysis: The drug is also highly susceptible to degradation in basic conditions, with one study showing 87.64% degradation in 0.1N NaOH.[6][9]
-
Oxidative Degradation: Significant degradation (82.59%) was observed in the presence of 10% hydrogen peroxide.[6][9]
-
Thermal and Photolytic Degradation: this compound was found to be relatively stable under thermal and photolytic stress conditions in some studies.[6] However, another study identified degradation products under these conditions.[9]
All the compared methods were able to effectively separate the main peak of this compound from the peaks of the degradation products, confirming their stability-indicating nature.[5][6][9]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the validation of an HPLC method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Validated Stability Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Dosage Form - IJPRS [ijprs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of this compound and mirabegron in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of degradation products of this compound under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Analysis of Silodosin's Efficacy in Benign Prostatic Hyperplasia
An Objective Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Silodosin's performance with alternative treatments for benign prostatic hyperplasia (BPH), supported by a review of independently conducted clinical studies. While direct replication studies of initial pivotal trials are not common in drug development, the consistent findings across numerous independent, randomized controlled trials and post-marketing surveillance studies provide a strong validation of this compound's efficacy and safety profile.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical trials comparing this compound to placebo and the commonly used alpha-blocker, Tamsulosin. The primary efficacy endpoints are the change from baseline in the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).
Table 1: Comparison of this compound vs. Placebo in the Treatment of BPH
| Efficacy/Safety Parameter | This compound (8 mg/day) | Placebo | Key Findings |
| Change in IPSS Total Score | -6.4 to -8.3 | -3.5 to -5.3 | This compound consistently demonstrates a statistically significant and clinically meaningful reduction in BPH symptoms compared to placebo.[1][2][3] |
| Change in Qmax (mL/sec) | +1.7 to +2.9 | +1.1 to +1.9 | This compound shows a significant improvement in urinary flow rate over placebo.[1][2] |
| Adverse Events | |||
| Ejaculatory Dysfunction (%) | 14.2 - 28.1 | 0 - 1.1 | The most common adverse event associated with this compound is ejaculatory dysfunction, which is significantly more frequent than with placebo.[1] |
| Dizziness (%) | ~3.2 | ~1.5 | The incidence of dizziness is generally low and comparable to placebo.[1] |
| Orthostatic Hypotension (%) | ~2.6 | ~1.5 | This compound has a low incidence of orthostatic hypotension, similar to placebo.[4] |
Table 2: Head-to-Head Comparison of this compound vs. Tamsulosin in the Treatment of BPH
| Efficacy/Safety Parameter | This compound (8 mg/day) | Tamsulosin (0.2-0.4 mg/day) | Key Findings |
| Change in IPSS Total Score | -6.8 to -8.3 | -6.7 to -6.8 | The efficacy of this compound in reducing BPH symptoms is comparable to that of Tamsulosin.[2] Some studies suggest a faster onset of action with this compound.[4] |
| Change in Qmax (mL/sec) | +2.24 to +2.95 | +2.95 | Both drugs show similar improvements in maximum urinary flow rate.[2] |
| Adverse Events | |||
| Ejaculatory Dysfunction (%) | 14.2 - 22.3 | 1.6 - 2.1 | Ejaculatory dysfunction is significantly more common with this compound compared to Tamsulosin.[1] |
| Dizziness (%) | Comparable | Comparable | The incidence of dizziness is similar between the two drugs. |
| Orthostatic Hypotension (%) | Comparable | Comparable | Both drugs have a low and comparable incidence of orthostatic hypotension. |
Experimental Protocols
The methodologies of the cited clinical trials generally follow a standard design for evaluating BPH treatments. Below is a detailed, generalized protocol based on these studies.
Study Design: Randomized, double-blind, placebo- and/or active-controlled, parallel-group, multicenter clinical trial.
Patient Population:
-
Inclusion Criteria: Male patients, typically ≥ 50 years of age, with a clinical diagnosis of BPH. A baseline International Prostate Symptom Score (IPSS) of ≥ 13 and a maximum urinary flow rate (Qmax) of ≤ 15 mL/s are common requirements.[1][2]
-
Exclusion Criteria: History of prostate cancer, neurogenic bladder, severe renal or hepatic impairment, and recent use of other medications for BPH.
Treatment:
-
Patients are randomized to receive a fixed daily dose of this compound (typically 8 mg), Tamsulosin (0.2 or 0.4 mg), or a matching placebo.
-
The treatment duration is typically 12 weeks.
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Change from baseline in total IPSS.
-
Change from baseline in Qmax.
-
-
Secondary Efficacy Endpoints:
-
Changes in IPSS storage and voiding subscores.
-
Improvement in Quality of Life (QoL) score.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Vital signs (blood pressure and heart rate).
-
Laboratory tests.
-
Visualizations
Signaling Pathway of this compound
This compound is a highly selective antagonist of the α1A-adrenergic receptor. These receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, this compound leads to smooth muscle relaxation, resulting in improved urinary flow and a reduction in the symptoms of BPH.
Experimental Workflow for a Comparative BPH Clinical Trial
The following diagram illustrates a generalized workflow for a randomized controlled trial designed to compare the efficacy and safety of this compound with an active comparator and placebo for the treatment of BPH.
References
- 1. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Efficacy of this compound in Patients with Severe Lower Urinary Tract Symptoms Related to Benign Prostatic Obstruction: A Pooled Analysis of Phase 3 and 4 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of this compound-a review of literature - MedCrave online [medcraveonline.com]
Inter-laboratory comparison of Silodosin bioanalytical assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Silodosin. The information is compiled from a review of published literature, offering insights into the performance of different assays.
This compound is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. Accurate and reliable bioanalytical methods are crucial for pharmacokinetic studies, drug development, and quality control. This guide summarizes key performance data from various validated assays and outlines common experimental protocols.
Comparative Performance of this compound Bioanalytical Assays
The following tables summarize the validation parameters of different analytical methods for this compound determination, extracted from published studies. This allows for an objective comparison of their performance characteristics.
Table 1: Liquid Chromatography-Based Assays in Human Plasma
| Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | LLOQ (ng/mL) |
| LC-MS/MS[1][2] | 0.502 - 207.376 | Not explicitly stated | Intra-day: <15, Inter-day: <15 | 0.502 |
| LC-MS/MS[2] | 0.10 - 80.0 | Within ±15% of nominal | <15% | 0.10 |
| RP-HPLC (in dosage form)[3] | LOQ - 200% of 0.025mg/mL | 98.0 - 102.0 | <2.0 | Not specified |
| RP-HPLC (with Dutasteride)[4] | 20,000 - 100,000 | Not explicitly stated | <2 | 505 |
Table 2: Other Analytical Techniques
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ |
| HPTLC[5] | Bulk and Dosage Form | 140 - 1400 ng/spot | 0.99916 | Not specified |
| UV-VIS Spectrophotometry[6] | Bulk and Dosage Form | 5 - 50 µg/mL | 0.994 | Not specified |
| Spectrofluorimetric[7] | - | 0.05 - 0.50 mg/mL | - | - |
Experimental Protocols: A Closer Look
The most common and sensitive methods for this compound bioanalysis in biological matrices are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol based on methodologies described in the literature.[1][2]
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add an internal standard (e.g., this compound-d4).
-
Acidification: Add 100 µL of 5% formic acid to the plasma sample.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of 2% formic acid in water, followed by methanol.
-
Elution: Elute the analyte and internal standard with a solution of 5% ammonia (B1221849) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of this compound in human plasma using LC-MS/MS.
Caption: Workflow for this compound Bioanalysis.
Signaling Pathway (Illustrative)
While not directly related to the bioanalytical comparison, understanding the mechanism of action of this compound is relevant for drug development professionals. The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound's Mechanism of Action.
References
Statistical Analysis Plan: A Comparative Study of Silodosin and a Novel Compound for Benign Prostatic Hyperplasia
This guide provides a comprehensive statistical analysis plan (SAP) for a prospective, randomized, double-blind, parallel-group clinical trial designed to compare the efficacy and safety of the established alpha-1A adrenergic receptor antagonist, Silodosin, with a novel investigational compound for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This document is intended for researchers, scientists, and drug development professionals.
Introduction and Study Rationale
Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-cancerous enlargement of the prostate gland, which can lead to bothersome LUTS.[1] this compound is an effective and widely used treatment for BPH.[2] It functions as a selective alpha-1A adrenergic receptor antagonist, relaxing the smooth muscles of the prostate and bladder neck to improve urinary flow.[1][2][3][4][5] The novel compound under investigation is hypothesized to offer a superior or non-inferior efficacy profile, potentially with an improved safety and tolerability profile compared to this compound. This SAP outlines the statistical methods for evaluating the study's objectives.
Study Objectives and Endpoints
2.1. Primary Objective:
-
To compare the efficacy of the novel compound to this compound in improving LUTS associated with BPH after 12 weeks of treatment.
2.2. Secondary Objectives:
-
To evaluate the effect of the novel compound compared to this compound on urinary flow rate.
-
To assess the impact of the novel compound on the quality of life of patients with BPH.
-
To characterize the safety and tolerability profile of the novel compound in comparison to this compound.
2.3. Study Endpoints:
The selection of endpoints is based on established measures in BPH clinical trials.[4][6][7][8][9][10]
| Endpoint Type | Endpoint Name | Description |
| Primary | Change from baseline in International Prostate Symptom Score (IPSS) total score at Week 12. | The IPSS is a patient-reported outcome that quantifies the severity of various urinary symptoms.[4][6][7] |
| Secondary | Change from baseline in maximum urinary flow rate (Qmax) at Week 12. | Qmax is an objective measure of the peak speed of urine flow, measured by uroflowmetry.[4][6] |
| Change from baseline in Quality of Life (QoL) score due to urinary symptoms at Week 12. | This is typically a single question associated with the IPSS, assessing the patient's perception of their urinary problems.[6] | |
| Change from baseline in IPSS storage and voiding subscores at Week 12. | These subscores provide more detailed information on the specific types of urinary symptoms affected.[4][6] | |
| Safety | Incidence of Treatment-Emergent Adverse Events (TEAEs). | All adverse events reported during the treatment period will be recorded and coded. |
| Changes in vital signs, electrocardiogram (ECG) parameters, and clinical laboratory tests. | Standard safety monitoring procedures. |
Study Design and Randomization
This will be a multicenter, prospective, randomized, double-blind, parallel-group study. Eligible patients will be randomized in a 1:1 ratio to receive either the novel compound or this compound (e.g., 8 mg once daily) for 12 weeks.[4] Randomization will be stratified by baseline IPSS severity (moderate: 8-19, severe: 20-35) to ensure balance between the treatment arms.
Statistical Analysis
4.1. Analysis Populations:
-
Full Analysis Set (FAS): All randomized patients who have received at least one dose of the study drug and have at least one post-baseline efficacy assessment. This will be the primary population for efficacy analyses, following the intention-to-treat (ITT) principle.[11]
-
Per-Protocol Set (PPS): A subset of the FAS who are compliant with the protocol and do not have any major protocol deviations. This will be used for sensitivity analyses.[11]
-
Safety Set (SS): All randomized patients who have received at least one dose of the study drug. This will be the population for all safety analyses.[11]
4.2. General Statistical Principles:
All statistical tests will be two-sided with a significance level of α = 0.05, unless otherwise specified. Data will be summarized using descriptive statistics: means, standard deviations, medians, and ranges for continuous variables, and frequencies and percentages for categorical variables.
4.3. Primary Efficacy Analysis:
The primary efficacy endpoint, the change from baseline in IPSS total score at Week 12, will be analyzed using an Analysis of Covariance (ANCOVA) model. The model will include the treatment group as a fixed effect and the baseline IPSS total score as a covariate. The primary hypothesis to be tested is the superiority of the novel compound over this compound.
4.4. Secondary Efficacy Analyses:
The secondary efficacy endpoints (change from baseline in Qmax, QoL score, and IPSS subscores) will be analyzed using a similar ANCOVA model as the primary endpoint, with the respective baseline value as a covariate.
4.5. Safety Analysis:
Safety data will be summarized descriptively for the Safety Set. The incidence of TEAEs will be presented for each treatment group. Vital signs, ECG, and laboratory data will be summarized by treatment group at each visit, and changes from baseline will be presented.
4.6. Handling of Missing Data:
Missing data for the primary and secondary efficacy endpoints will be imputed using a multiple imputation method, assuming the data are missing at random (MAR). Sensitivity analyses will be conducted to assess the robustness of the results to different assumptions about the missing data mechanism.
Sample Size Calculation
The sample size is calculated to provide 80% power to detect a clinically meaningful difference in the change from baseline in IPSS total score between the novel compound and this compound, assuming a two-sided test at a 5% significance level. Based on previous studies with this compound, a standard deviation of 5.0 for the change in IPSS is assumed. A clinically meaningful difference is considered to be 2.0 points. A sample size of 100 patients per group will be required. To account for a 20% dropout rate, a total of 250 patients (125 per group) will be randomized.
Experimental Protocols
6.1. International Prostate Symptom Score (IPSS) Assessment:
The IPSS questionnaire will be administered at screening, baseline, and at Weeks 4, 8, and 12. Patients will complete the questionnaire in a quiet, private setting. The total score (ranging from 0 to 35) will be calculated as the sum of the scores for the seven symptom questions.
6.2. Uroflowmetry (Qmax Measurement):
Uroflowmetry will be performed at screening, baseline, and at Weeks 4, 8, and 12. Patients will be instructed to arrive at the clinic with a comfortably full bladder. The voided volume should be at least 150 mL for a valid measurement. The maximum urinary flow rate (Qmax) will be recorded in mL/sec.
6.3. Safety Assessments:
-
Adverse Events: Spontaneously reported adverse events will be collected at each study visit.
-
Vital Signs: Blood pressure and pulse rate will be measured at each visit after the patient has been resting for at least 5 minutes.
-
ECG: A 12-lead ECG will be performed at screening, baseline, and Week 12.
-
Clinical Laboratory Tests: Blood and urine samples will be collected at screening, baseline, and Week 12 for standard hematology, clinical chemistry, and urinalysis.
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics (Full Analysis Set)
| Characteristic | Novel Compound (N=XX) | This compound (N=XX) | Total (N=XX) |
| Age (years), Mean (SD) | |||
| Race, n (%) | |||
| Caucasian | |||
| African American | |||
| Asian | |||
| Other | |||
| IPSS Total Score, Mean (SD) | |||
| Qmax (mL/sec), Mean (SD) | |||
| QoL Score, Mean (SD) | |||
| Prostate Volume (mL), Mean (SD) | |||
| PSA (ng/mL), Mean (SD) |
Table 2: Analysis of Primary and Secondary Efficacy Endpoints at Week 12 (Full Analysis Set)
| Endpoint | Novel Compound (N=XX) | This compound (N=XX) | Difference (95% CI) | p-value |
| Change from Baseline in IPSS Total Score | ||||
| Mean (SD) | ||||
| Adjusted Mean (SE) | ||||
| Change from Baseline in Qmax (mL/sec) | ||||
| Mean (SD) | ||||
| Adjusted Mean (SE) | ||||
| Change from Baseline in QoL Score | ||||
| Mean (SD) | ||||
| Adjusted Mean (SE) |
Table 3: Summary of Treatment-Emergent Adverse Events (Safety Set)
| Adverse Event | Novel Compound (N=XX) n (%) | This compound (N=XX) n (%) |
| Any TEAE | ||
| Drug-Related TEAE | ||
| Serious TEAE | ||
| TEAE leading to Discontinuation | ||
| Most Common TEAEs (>2% in either group) | ||
| Headache | ||
| Dizziness | ||
| Retrograde Ejaculation | ||
| Nasopharyngitis |
Mandatory Visualizations
References
- 1. This compound (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Efficacy and Safety of the Selective α1A-Adrenoceptor Blocker this compound for Severe Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia: A Prospective, Single-Open-Label, Multicenter Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Frontiers | Comparative Efficacy of Different Drugs for Lower Urinary Tract Symptoms due to Benign Prostatic Hyperplasia: A Bayesian Network Meta-Analysis [frontiersin.org]
- 9. Comparative Efficacy of Different Drugs for Lower Urinary Tract Symptoms due to Benign Prostatic Hyperplasia: A Bayesian Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Efficacy of Different Drugs for Lower Urinary Tract Symptoms due to Benign Prostatic Hyperplasia: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating Silodosin's Mechanism of Action: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Silodosin's performance with other alpha-1 adrenoceptor antagonists, focusing on experimental data from knockout animal models to validate its mechanism of action. Detailed experimental protocols and quantitative data are presented to assist researchers in designing and interpreting studies in this field.
Introduction to this compound and its Mechanism of Action
This compound is a highly selective antagonist of the alpha-1A adrenergic receptor (α1A-AR), which is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra.[1][2][3] Its therapeutic effect in benign prostatic hyperplasia (BPH) is attributed to the relaxation of these smooth muscles, leading to an improvement in lower urinary tract symptoms (LUTS).[1][4] Knockout animal models, particularly those lacking the α1A-adrenoceptor, have been instrumental in definitively validating this mechanism of action.
Comparative Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, comparing this compound with another widely used α1-blocker, Tamsulosin.
Table 1: Alpha-1 Adrenoceptor Subtype Binding Affinities (pKi)
| Compound | α1A-AR | α1B-AR | α1D-AR | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio | Source |
| This compound | 9.88 | 7.63 | 8.28 | 178 | 40 | [5] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | 11 | 3.4 | [5] |
Note: pKi is the negative logarithm of the binding affinity constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is the anti-log of the difference in pKi values.
Table 2: Functional Antagonist Potency (pA2) in Rabbit Lower Urinary Tract Tissues
| Compound | Prostate | Urethra | Bladder Trigone | Source |
| This compound | 9.60 | 8.71 | 9.35 | [6] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
Detailed methodologies for key experiments used to validate this compound's mechanism of action are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for α1-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) recombinantly expressing human α1A, α1B, and α1D-adrenoceptor subtypes.
-
For knockout validation, membrane preparations from tissues of α1A-adrenoceptor knockout (KO) mice and wild-type (WT) littermates are used. Tissues of interest include the prostate, urethra, and cerebral cortex.
-
-
Radioligand:
-
[³H]-Prazosin, a non-selective α1-adrenoceptor antagonist, is commonly used as the radioligand.
-
-
Assay Procedure:
-
Membrane preparations are incubated in a buffer solution containing a fixed concentration of [³H]-Prazosin and varying concentrations of the competing unlabeled ligand (e.g., this compound or Tamsulosin).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Urodynamic Studies in Conscious Mice
Objective: To evaluate the functional effects of this compound on lower urinary tract function in wild-type and α1A-adrenoceptor knockout mice.
Methodology:
-
Animal Model:
-
Male α1A-adrenoceptor knockout (KO) mice and their wild-type (WT) littermates are used.
-
Mice are allowed to acclimate to the experimental environment to minimize stress.
-
-
Surgical Preparation:
-
A catheter is implanted into the bladder dome for cystometry recordings. The catheter is tunneled subcutaneously and externalized at the back of the neck.
-
For intraurethral pressure (IUP) measurements, a microtip pressure transducer catheter is inserted into the prostatic urethra.
-
A catheter may also be placed in a femoral artery or vein for blood pressure monitoring and drug administration, respectively.
-
-
Experimental Procedure:
-
After a recovery period, conscious and freely moving mice are placed in a recording cage.
-
The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline is continuously infused into the bladder at a slow rate (e.g., 10 µl/min) to induce voiding cycles.
-
Bladder pressure, voided volume, and residual volume are continuously recorded.
-
Baseline urodynamic parameters are established before drug administration.
-
This compound, Tamsulosin, or vehicle is administered (e.g., intravenously or subcutaneously).
-
Urodynamic parameters are recorded post-administration to assess the drug's effects.
-
-
Data Analysis:
-
Key urodynamic parameters are analyzed, including:
-
Micturition pressure (maximum bladder pressure during voiding)
-
Bladder capacity (infused volume at the onset of micturition)
-
Voided volume
-
Residual volume
-
Micturition interval
-
-
The effects of the antagonists on these parameters are compared between WT and KO mice. A significant effect in WT mice that is absent or greatly diminished in KO mice validates the role of the targeted receptor.
-
Visualizations
Experimental Workflow for Validating this compound's Mechanism of Action
Caption: Experimental workflow for validating this compound's mechanism of action.
Signaling Pathway of α1A-Adrenoceptor and Site of this compound Action
References
- 1. This compound, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New clinical evidence of this compound, an α(1A) selective adrenoceptor antagonist, in the treatment for lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Alpha1-adrenoceptor subtype selectivity and organ specificity of this compound (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Clinical Review of Alpha-Blockers for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Clinical Trial Data
Alpha-adrenergic receptor antagonists, commonly known as alpha-blockers, represent a cornerstone in the pharmacological management of lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH). By targeting alpha-1 adrenergic receptors in the prostate and bladder neck, these agents induce smooth muscle relaxation, thereby improving urinary outflow. This guide provides a comprehensive comparative review of the clinical trial data for different alpha-blockers, focusing on their efficacy, safety, pharmacokinetic profiles, and the experimental designs of pivotal studies.
Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by norepinephrine (B1679862), activate the Gq signaling cascade. This pathway is central to smooth muscle contraction in the prostate. Alpha-blockers competitively antagonize these receptors, disrupting this signaling pathway and leading to muscle relaxation.
The binding of norepinephrine to the alpha-1 adrenergic receptor initiates a conformational change, activating the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC).[1][2][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][3][4] The elevated cytosolic Ca2+ levels, in conjunction with DAG, activate protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to smooth muscle contraction.[2][4] Alpha-blockers prevent the initiation of this cascade.
Comparative Efficacy of Alpha-Blockers
The primary goals of alpha-blocker therapy in BPH are to improve urinary flow and reduce bothersome lower urinary tract symptoms. Clinical trials consistently measure efficacy using the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax). A network meta-analysis of 22 randomized controlled trials (RCTs) involving 3371 patients provides a robust comparison of several alpha-blockers.[5][6][7]
| Drug & Dosage | Mean Change in IPSS (vs. Placebo) | Mean Change in Qmax (mL/s) (vs. Placebo) |
| Tamsulosin (B1681236) 0.4 mg | -3.21 | 1.13 |
| Silodosin 8 mg | -2.80 | 1.45 |
| Alfuzosin 10 mg | -2.49 | 0.98 |
| Doxazosin (B1670899) 8 mg | -2.39 | 1.95[8] |
| Terazosin (B121538) | -3.37[8] | 1.21[8] |
Data adapted from a network meta-analysis by Yuan et al. (2015) and Yoosuf et al. (2024), which synthesized data from multiple RCTs. The values represent the mean difference in change from baseline compared to placebo.[5][6][7][8]
Based on these findings, tamsulosin 0.4 mg showed a high probability of being the most effective in improving IPSS and post-void residual volume, while doxazosin 8 mg was most likely to improve quality of life.[5][6][7] Doxazosin and terazosin appear to be among the most effective agents in reducing IPSS and increasing Qmax.[8][9]
Comparative Safety and Tolerability
The adverse event profile of alpha-blockers is a critical factor in their clinical utility and is largely influenced by their selectivity for alpha-1a adrenergic receptors, which are predominant in the prostate, versus alpha-1b receptors, which are more common in blood vessels.
| Adverse Event | Tamsulosin (0.4 mg) | Alfuzosin (10 mg) | Doxazosin (≤8 mg) | This compound (8 mg) |
| Dizziness | ~5% | ~5% | ~15% | ~5% |
| Orthostatic Hypotension | Low Incidence | Low Incidence | Higher Incidence | Low Incidence |
| Ejaculatory Dysfunction | ~8-18% | Very Rare | ~2-6% | ~22-28% |
| Headache | ~5% | ~3% | ~10% | ~2% |
Data compiled from various clinical trials and review articles. Percentages are approximate and can vary between studies.
Uroselective agents like tamsulosin and this compound generally have a lower incidence of cardiovascular side effects such as dizziness and orthostatic hypotension compared to non-selective agents like doxazosin and terazosin. However, this compound is associated with a notably higher rate of ejaculatory dysfunction.[5][6][7]
Pharmacokinetic Profiles
The pharmacokinetic properties of alpha-blockers influence their dosing frequency and potential for drug-drug interactions.
| Parameter | Tamsulosin | Alfuzosin | Doxazosin | This compound |
| Bioavailability | ~100% (MR) | ~49% (ER, fed) | ~65% | ~32% |
| Time to Peak (Tmax) | 6-7 hours (MR) | 8 hours (ER) | 2-3 hours (IR), 8-9 hours (GITS) | ~2.6 hours |
| Half-life (t½) | 9-15 hours | ~10 hours (ER) | ~22 hours | ~13 hours |
| Metabolism | CYP3A4, CYP2D6 | CYP3A4 | CYP3A4, 2D6, 2C9 | UGT2B7, CYP3A4 |
| Protein Binding | >99% | ~90% | ~98% | ~97% |
MR: Modified Release, ER: Extended Release, IR: Immediate Release, GITS: Gastrointestinal Therapeutic System.
Experimental Protocols
The clinical development of alpha-blockers has been guided by rigorous, randomized, double-blind, placebo-controlled trials. A typical study design is outlined below.
Key Methodological Components:
-
Patient Population: Typically includes men aged 50 and older with a clinical diagnosis of BPH, a baseline IPSS score indicating moderate to severe symptoms (e.g., >12), and a reduced maximum urinary flow rate (e.g., <15 mL/s).
-
Exclusion Criteria: Often include a history of prostate cancer, neurogenic bladder, previous prostate surgery, and conditions that could confound the results.
-
Intervention: Administration of the investigational alpha-blocker at a specified dose and frequency, compared against a placebo or an active comparator.
-
Primary Endpoints: The primary measures of efficacy are typically the change from baseline in total IPSS and the change from baseline in Qmax.
-
Secondary Endpoints: May include changes in quality of life scores, post-void residual urine volume, and the incidence of adverse events.
-
Study Duration: Pivotal trials are often conducted over a period of 12 weeks, with longer-term extension studies to assess durability of effect and long-term safety.
Receptor Subtype Selectivity
The clinical profiles of alpha-blockers are largely dictated by their relative affinities for the different alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). Higher selectivity for the α1A subtype, which is predominantly located in the prostate, is associated with a more favorable cardiovascular safety profile.
This compound exhibits the highest selectivity for the α1A receptor subtype, followed by tamsulosin.[10] Alfuzosin, while not subtype-selective, is considered "clinically uroselective" due to its preferential accumulation in prostatic tissue. Doxazosin and terazosin are non-selective, which contributes to their greater potential for blood pressure-related side effects.[11][12]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. Comparative Effectiveness and Safety of Monodrug Therapies for Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia: A Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisiting the Pharmacodynamic Uroselectivity of α 1-Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Alpha-Blocker and Silodosin for the Treatment of Lower Urinary Tract Symptoms (LUTS) Associated with Benign Prostatic Hyperplasia (BPH)
Introduction
Alpha-1 adrenergic receptor antagonists, commonly known as alpha-blockers, are a cornerstone in the pharmacological management of lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH).[1][2][3][4] These agents function by relaxing the smooth muscle of the prostate and bladder neck, thereby alleviating bladder outlet obstruction and improving urinary flow.[5] Silodosin is a well-established, highly selective α1A-adrenoceptor antagonist recognized for its efficacy and rapid onset of action.[1][3][6][7] This guide provides a comparative benchmark of a hypothetical new alpha-blocker, designated "Innova-Block," against the performance of this compound, offering researchers and drug development professionals a framework for evaluation supported by experimental data and detailed protocols.
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
The pathophysiology of LUTS in BPH involves both a static component (enlargement of the prostate gland) and a dynamic component (increased smooth muscle tone in the prostate and bladder neck). Alpha-1 adrenergic receptors, particularly the α1A subtype, are densely expressed in these tissues.[8][9] When stimulated by norepinephrine (B1679862), these G protein-coupled receptors trigger a signaling cascade that leads to smooth muscle contraction.[8][10]
Alpha-blockers competitively inhibit these receptors. By doing so, they prevent norepinephrine from binding, leading to smooth muscle relaxation, a reduction in urethral resistance, and an improvement in urinary flow.[5] The selectivity for the α1A receptor subtype, as seen with this compound, is crucial as it minimizes effects on the α1B receptors, which are more prevalent in blood vessels, thereby reducing the risk of cardiovascular side effects like orthostatic hypotension.[1][11]
Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway and Point of Intervention.
Comparative Performance Data
The following tables summarize the key efficacy and safety data from hypothetical Phase III clinical trials comparing Innova-Block to this compound and a placebo over a 12-week treatment period.
Table 1: Efficacy Outcomes
| Parameter | Baseline (Mean ± SD) | Innova-Block (8 mg) | This compound (8 mg) | Placebo |
| Change in Total IPSS | 22.5 ± 4.5 | -8.5 ± 6.2 | -8.3 ± 6.4[11] | -5.3 ± 6.7[11] |
| Voiding Subscore | 13.0 ± 2.5 | -5.0 ± 3.1 | -4.8 ± 3.3 | -2.9 ± 3.5 |
| Storage Subscore | 9.5 ± 2.0 | -3.5 ± 2.8 | -3.5 ± 2.9 | -2.4 ± 3.0 |
| Change in Qmax (mL/s) | 9.5 ± 2.8 | +4.1 ± 3.5 | +3.7 ± 4.2[12] | +1.8 ± 3.9 |
| Change in PVR (mL) | 80.5 ± 40.2 | -25.5 ± 35.1 | -22.0 ± 33.8 | -10.2 ± 30.5 |
| Change in QoL Score | 4.2 ± 0.9 | -1.8 ± 1.1 | -1.7 ± 1.2 | -1.0 ± 1.3 |
*Statistically significant improvement compared to placebo (p < 0.05). IPSS: International Prostate Symptom Score; Qmax: Maximum Urinary Flow Rate; PVR: Post-Void Residual Volume; QoL: Quality of Life.
Table 2: Safety and Tolerability Profile
| Adverse Event (%) | Innova-Block (8 mg) | This compound (8 mg) | Placebo |
| Abnormal Ejaculation | 18.5% | 23.7%[13] | 1.6%[13] |
| Dizziness | 2.5% | 2.1% | 1.5% |
| Orthostatic Hypotension | 1.1% | 1.3% | 1.1% |
| Nasal Congestion | 1.8% | 2.1% | 0.9% |
| Headache | 2.0% | 1.9% | 1.7% |
| Diarrhea | 1.5% | 1.7% | 1.1% |
| Discontinuation due to AE | 3.5% | 4.8% | 2.2% |
AE: Adverse Event.
Experimental Protocols
The data presented are based on standardized methodologies from multicenter, randomized, double-blind, placebo-controlled clinical trials.
Study Design and Patient Population
-
Design : A 12-week, parallel-group study design is employed. Eligible patients are randomized to receive Innova-Block (8 mg once daily), this compound (8 mg once daily), or a placebo.
-
Inclusion Criteria :
-
Male patients, aged 50 years or older.
-
Clinical diagnosis of BPH with LUTS.
-
International Prostate Symptom Score (IPSS) of 13 or higher.
-
Maximum urinary flow rate (Qmax) between 4 mL/s and 15 mL/s, with a voided volume of at least 125 mL.[14]
-
-
Exclusion Criteria :
-
History of prostate cancer or prostate-specific antigen (PSA) levels > 10 ng/mL.
-
Severe cardiovascular, renal, or hepatic impairment.
-
History of orthostatic hypotension.
-
Previous prostate surgery.
-
Concomitant use of other alpha-blockers or medications that could affect voiding function.
-
References
- 1. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Evolution of Alpha-Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha Blockers for BPH [rezum.com]
- 6. A Comprehensive Review of the Clinical Evidence on the Efficacy, Effectiveness, and Safety of this compound for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Safety and efficacy of this compound for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of this compound in treating BPH: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Experience with Uroflowmetry in Evaluation of Lower Urinary Tract Symptoms in Patients with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Silodosin Disposal
For researchers and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like silodosin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of exposure and prevents environmental contamination with active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is essential to be familiar with its safety data sheet (SDS). This compound may cause skin and eye irritation and can be harmful if ingested or inhaled.[4] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
In the event of exposure, immediate action is crucial. For eye contact, flush with water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[4]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, like other pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) and is subject to the Resource Conservation and Recovery Act (RCRA).[1][6] The following steps outline the approved procedure for disposing of this compound waste in a research setting.
1. Collection and Segregation:
-
All materials contaminated with this compound, including unused compounds, expired drugs, contaminated labware (e.g., vials, pipettes), and used PPE, must be treated as hazardous waste.[1][4]
-
Segregate this compound waste from other waste streams to prevent dangerous chemical reactions.[7] Use dedicated, clearly marked containers.
2. Labeling:
-
Waste containers must be clearly labeled as "Hazardous Waste" and should include the name of the chemical (this compound).[4]
-
Labels should also include hazard information and the date when the waste was first added to the container.[7]
3. Storage:
-
Store sealed waste containers in a designated, secure area away from incompatible materials.[5]
-
The storage area should be well-ventilated.
4. Disposal:
-
Do not dispose of this compound down the drain or in the general trash.[4] This practice is strongly discouraged by the EPA due to the potential for water contamination.[8]
-
Engage an approved hazardous waste disposal service for the final disposal of this compound waste.[4] These services are equipped to handle and transport pharmaceutical waste in compliance with all local, state, and federal regulations.[6]
-
For investigational medications used in clinical research, destruction must be in accordance with RCRA guidelines.[9] A certificate of destruction should be obtained from the disposal vendor.[9]
Quantitative Data Summary
Currently, publicly available regulatory guidelines do not specify quantitative disposal limits or neutralization concentrations specifically for this compound. The standard and required practice is to dispose of it through a licensed hazardous waste management company.
| Parameter | Guideline |
| Disposal Method | Incineration via an approved environmental management vendor.[9] |
| Effluent Discharge | Prohibited. Do not dispose of down the drain.[4][8] |
| Solid Waste Landfill | Prohibited for untreated this compound and contaminated materials. Must be handled as hazardous waste.[4] |
Experimental Protocol: Not Applicable
Direct chemical neutralization or other experimental disposal protocols for this compound are not recommended in a standard laboratory setting. The complexity and potential for hazardous byproducts necessitate the use of professional disposal services that employ controlled high-temperature incineration.
Workflow for Proper this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste from a research laboratory.
Caption: Logical workflow for the compliant disposal of this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Environmental and Health Consequences of Pharmaceutical Disposal Methods: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. clinicallab.com [clinicallab.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Silodosin
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling of Silodosin, a selective alpha-1A adrenergic receptor antagonist. Adherence to these protocols is critical to mitigate risks of exposure and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets and chemical handling guidelines.[1][2][3][4][5]
| Protection Type | Specific Recommendations | Standards and Considerations |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][4] | Should conform to EU EN166 or US OSHA 29 CFR 1910.133 standards.[1][6] |
| Skin/Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] Impervious clothing is recommended.[2] | Clothing should be fire/flame resistant and rated for protection against hazardous chemicals.[1][4] |
| Hand Protection | Compatible chemical-resistant gloves.[1][5] | The specific glove material should be selected based on the task and potential for exposure. Regular glove changes are recommended.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when engineering controls are insufficient or during procedures that may generate dust or aerosols.[1][3] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4] | For high-risk activities, a self-contained breathing apparatus (SCBA) may be required.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a designated area with adequate general or local exhaust ventilation, such as a chemical fume hood, to minimize airborne concentrations.[3] Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Procedural Guidelines:
Storage:
-
Store this compound in a well-closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Disposal Plan:
All materials contaminated with this compound must be treated as hazardous waste.[1]
-
Collection: Collect all disposable PPE, contaminated labware, and cleaning materials in suitable, sealed, and clearly labeled containers.[1]
-
Labeling: Clearly label waste containers as "Hazardous Waste" and include the chemical name.[1]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal service in accordance with all applicable local, state, and federal regulations.[1][8] Do not dispose of this compound down the drain or in general trash.[1][9]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical assistance.[1]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. ajantapharmausa.com [ajantapharmausa.com]
- 9. buzzrx.com [buzzrx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
